molecular formula C53H60F2N8O12 B1139169 Ledipasvir D-tartrate CAS No. 1502654-87-6

Ledipasvir D-tartrate

Cat. No.: B1139169
CAS No.: 1502654-87-6
M. Wt: 1039.09
Attention: For research use only. Not for human or veterinary use.
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Description

Ledipasvir D-tartrate is a high-purity small molecule compound provided for research use in virology and antiviral drug discovery. It is a direct-acting antiviral agent that potently inhibits the Hepatitis C Virus (HCV) NS5A protein, a phosphoprotein essential for viral RNA replication and the assembly of HCV virions . Although the precise mechanism is not fully defined, its action is postulated to prevent the hyperphosphorylation of NS5A, which is required for viral production . In research settings, this compound has demonstrated exceptional potency in HCV replicon assays, with EC50 values of 34 pM against genotype 1a and 4 pM against genotype 1b . It is a key component in combination therapies studied for chronic Hepatitis C, most notably used in a fixed-dose combination with Sofosbuvir, which targets the HCV NS5B polymerase . This combination has been shown in clinical studies to achieve high rates of sustained virologic response (SVR) in patients infected with HCV genotypes 1, 4, 5, and 6 . Researchers value this compound for its high replicon potency and its utility in exploring virological mechanisms and treatment strategies against HCV. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(2S,3S)-2,3-dihydroxybutanedioic acid;methyl N-[(2S)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H54F2N8O6.C4H6O6/c1-24(2)39(56-46(62)64-5)44(60)58-23-48(15-16-48)21-38(58)42-52-22-37(55-42)28-9-13-32-31-12-8-26(18-33(31)49(50,51)34(32)19-28)27-10-14-35-36(20-27)54-43(53-35)41-29-7-11-30(17-29)59(41)45(61)40(25(3)4)57-47(63)65-6;5-1(3(7)8)2(6)4(9)10/h8-10,12-14,18-20,22,24-25,29-30,38-41H,7,11,15-17,21,23H2,1-6H3,(H,52,55)(H,53,54)(H,56,62)(H,57,63);1-2,5-6H,(H,7,8)(H,9,10)/t29-,30+,38-,39-,40-,41-;1-,2-/m00/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQVLPYMRXLPMDX-KEAIDYLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CC2(CC2)C[C@H]1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)[C@@H]9[C@H]1CC[C@H](C1)N9C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H60F2N8O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1039.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1499193-68-8
Record name Carbamic acid, N-[(1S)-1-[[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-[(methoxycarbonyl)amino]-3-methyl-1-oxobutyl]-2-azabicyclo[2.2.1]hept-3-yl]-1H-benzimidazol-6-yl]-9H-fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]hept-5-yl]carbonyl]-2-methylpropyl]-, methyl ester, (2S,3S)-2,3-dihydroxybutanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1499193-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ledipasvir D-tartrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1499193688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LEDIPASVIR D-TARTRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT680T6HCQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis and Characterization of Ledipasvir D-tartrate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, salt formation, and comprehensive characterization of Ledipasvir D-tartrate.

This technical guide provides a detailed overview of the synthesis and characterization of this compound, a potent antiviral agent against the hepatitis C virus (HCV). This document outlines the synthetic pathways for Ledipasvir, the specific process for the formation of its D-tartrate salt, and a comprehensive analysis of its physicochemical properties through various analytical techniques. The information is intended to serve as a valuable resource for researchers engaged in the development and analysis of this important pharmaceutical compound.

Synthesis of Ledipasvir

The synthesis of Ledipasvir is a multi-step process involving the assembly of complex heterocyclic moieties. While several synthetic routes have been reported, a common approach involves the coupling of key intermediates to construct the final molecule.[1][2] A generalized synthetic scheme is presented below. The process typically begins with the preparation of functionalized benzimidazole and fluorene intermediates, which are then coupled, followed by the introduction of the valine-derived side chains.[1][3]

Synthesis_Pathway A Functionalized Benzimidazole Intermediate C Coupling Reaction (e.g., Suzuki Coupling) A->C B Functionalized Fluorene Intermediate B->C D Coupled Benzimidazole-Fluorene Core C->D E Introduction of Aza-spiro[2.4]heptane moiety D->E F Intermediate with Spirocycle E->F G Coupling with Valine-derived side chains F->G H Ledipasvir (Free Base) G->H

Figure 1: Generalized Synthetic Pathway for Ledipasvir.
Experimental Protocol for a Key Coupling Step

The following protocol is a representative example of a Suzuki coupling reaction to form a key intermediate in the synthesis of Ledipasvir, as adapted from patent literature.[1]

Materials:

  • Carbamic acid, N-[(lS)-l-[[(lR,3S,4S)-3-(6-bromo-lH-benzimidazol-2-yl)-2- azabicyclo[2.2. 1]hept-2-yl]carbonyl]-2-methylpropyl]-, methyl ester (1 equivalent)

  • Bis(neopentylglycolate)diboron (1.1 equivalents)

  • Potassium propionate (1.2 equivalents)

  • Palladium catalyst (e.g., Pd/C, 0.08 equivalents)

  • Isopropyl acetate (IPA) (12 volumes)

  • Compound of formula 4a (as described in the patent) (1 equivalent)

  • Potassium phosphate (K3PO4) solution (degassed)

  • Water

Procedure:

  • Under an inert atmosphere, charge a reaction vessel with Carbamic acid, N-[(lS)-l-[[(lR,3S,4S)-3-(6-bromo-lH-benzimidazol-2-yl)-2- azabicyclo[2.2. 1]hept-2-yl]carbonyl]-2-methylpropyl]-, methyl ester, bis(neo pentylglycolate)diborane, potassium propionate, Pd/C, and IPA acetate.

  • Heat the reaction mixture to 69-72 °C and maintain for 3 hours.

  • Cool the reaction mass to room temperature.

  • Charge the compound of formula 4a and a degassed solution of K3PO4 in water at 20-25 °C.

  • Maintain the reaction mixture for 2 hours at 65-72 °C.

  • Cool the reaction to 20-25 °C.

  • Proceed with workup and purification to isolate the coupled product.

Formation of this compound

The D-tartrate salt of Ledipasvir is a crystalline form that offers improved physicochemical properties, such as stability and dissolution rate, compared to the amorphous free base.[4] The salt is formed by reacting the Ledipasvir free base with D-tartaric acid in a suitable solvent system.[4]

Salt_Formation A Ledipasvir (Free Base) D Mixing and Heating A->D B D-Tartaric Acid B->D C Solvent System (e.g., Methanol/Water) C->D E Crystallization/Precipitation D->E F This compound (Crystalline Solid) E->F

Figure 2: Workflow for the Formation of this compound.
Experimental Protocol for D-tartrate Salt Formation

The following is a generalized procedure for the preparation of this compound.[4][5]

Materials:

  • Ledipasvir (free base) (1 equivalent)

  • D-(-)-tartaric acid (1-1.1 equivalents)

  • Methanol

  • Water

Procedure:

  • Dissolve Ledipasvir free base in absolute methanol by heating the mixture to approximately 50-55 °C.

  • Separately, prepare a solution of D-(-)-tartaric acid in water.

  • Slowly add the D-(-)-tartaric acid solution to the heated Ledipasvir solution.

  • Heat the resulting mixture to approximately 60-65 °C. Optionally, seed with a small amount of crystalline this compound to promote crystallization.

  • Maintain the mixture at reflux (60-65 °C) for about four hours, during which a thick suspension should form.

  • Slowly cool the slurry to ambient temperature.

  • Collect the solid product by filtration and wash with methanol.

  • Dry the product under vacuum to yield crystalline this compound.

Characterization of this compound

A comprehensive characterization of this compound is essential to confirm its identity, purity, and solid-state properties. The following techniques are commonly employed.

Characterization_Workflow cluster_0 Primary Characterization cluster_1 Analytical Techniques cluster_2 Data Analysis & Interpretation A This compound Sample B HPLC/UPLC (Purity & Impurities) A->B C Mass Spectrometry (Molecular Weight) A->C D NMR Spectroscopy (Structure Elucidation) A->D E XRPD (Crystallinity) A->E F DSC (Thermal Transitions) A->F G TGA (Thermal Stability) A->G H Purity Profile B->H I Structural Confirmation C->I D->I J Solid-State Properties E->J F->J G->J

Figure 3: Comprehensive Characterization Workflow for this compound.
High-Performance Liquid Chromatography (HPLC)

HPLC is a critical technique for determining the purity of this compound and for identifying and quantifying any process-related impurities or degradation products.[6][7][8]

Table 1: Typical HPLC Method Parameters for Ledipasvir Analysis

ParameterCondition
Column Kromosil C18 (250 x 4.6 mm, 5 µm) or equivalent[9]
Mobile Phase Acetonitrile and 0.1% orthophosphoric acid (35:65 v/v)[8]
Flow Rate 1.0 mL/min[6][9]
Detection UV at 259 nm[9]
Column Temperature 35 °C[9]
Retention Time (Ledipasvir) Approximately 3.743 min to 4.630 min[8][9]
X-ray Powder Diffraction (XRPD)

XRPD is used to confirm the crystalline nature of this compound and to identify its specific polymorphic form. The crystalline D-tartrate salt exhibits a distinct diffraction pattern.[4]

Table 2: Characteristic XRPD Peaks for this compound

Peak Position (°2θ ± 0.2°)
4.0
10.3
19.7
As determined using Cu-Kα radiation (λ = 1.54178 Å).[4]
Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of the material, such as melting point and thermal stability.[4][10]

Table 3: Thermal Analysis Data for this compound

AnalysisObservation
DSC Endotherm at approximately 221 °C[4]
TGA Shows thermal stability with decomposition occurring at higher temperatures.[4]

Impurity Profiling

The identification and control of impurities are critical for ensuring the safety and efficacy of any active pharmaceutical ingredient. For Ledipasvir, potential impurities can arise from starting materials, intermediates, or degradation.[11][12] A variety of related substances and potential degradation products have been identified and can be monitored using validated HPLC methods.[6][11]

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound for research purposes. The detailed protocols, tabulated data, and workflow diagrams offer a practical resource for scientists and researchers in the field of drug development. Adherence to these or similarly validated methods is crucial for obtaining high-purity this compound and for ensuring the reliability and reproducibility of research findings.

References

Crystalline Structure and Polymorphism of Ledipasvir D-tartrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ledipasvir is a potent, direct-acting antiviral agent developed for the treatment of chronic Hepatitis C Virus (HCV) infection.[1] It functions as a selective inhibitor of the HCV Non-Structural Protein 5A (NS5A), a phosphoprotein essential for viral RNA replication and virion assembly.[1][2][3] By targeting NS5A, Ledipasvir effectively disrupts the viral lifecycle.[3] In pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are critical as they influence solubility, stability, manufacturability, and bioavailability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a key consideration. This guide provides an in-depth technical overview of the known crystalline forms of Ledipasvir D-tartrate and related polymorphic forms of the Ledipasvir free base.

Mechanism of Action

Ledipasvir's therapeutic effect is achieved by directly binding to the HCV NS5A protein.[4][5] This binding action is thought to prevent the hyperphosphorylation of NS5A, a step that is critical for the replication of the virus.[2] The inhibition of NS5A disrupts the formation of the viral replication complex, thereby halting the production of new viral RNA and the assembly of new virions.[1][3] This targeted mechanism makes Ledipasvir a highly effective component of combination antiviral therapy.

Ledipasvir_MoA cluster_HCV HCV Replication Cycle HCV_RNA HCV Genomic RNA Polyprotein Viral Polyprotein HCV_RNA->Polyprotein Translation NS5A NS5A Protein Polyprotein->NS5A Processing Replication_Complex Replication Complex Assembly NS5A->Replication_Complex New_RNA New Viral RNA Synthesis Replication_Complex->New_RNA Virion_Assembly Virion Assembly & Secretion New_RNA->Virion_Assembly Ledipasvir Ledipasvir Ledipasvir->NS5A  Inhibits

Figure 1: Ledipasvir's inhibitory action on the HCV NS5A protein.

Known Crystalline and Amorphous Forms

Several solid-state forms of Ledipasvir free base and its D-tartrate salt have been identified and characterized. The D-tartrate salt was developed to overcome certain limitations of the free base forms.

  • This compound Crystalline Form: This is a salt form developed to provide advantageous physicochemical properties over the free base. It is characterized by a distinct X-ray powder diffraction (XRPD) pattern and thermal profile.

  • Ledipasvir Free Base Form I: A crystalline form of the free base, identified for reference purposes.[6]

  • Ledipasvir Free Base Form II (Acetone Solvate): A solvated crystalline form that incorporates acetone into its crystal lattice.[7]

  • Ledipasvir Free Base Form III (Anhydrous): An anhydrous crystalline form of the free base.[6]

  • Ledipasvir Form-M1: Another identified crystalline polymorph of the free base.[8]

  • Amorphous Ledipasvir: A non-crystalline form characterized by the absence of long-range molecular order. It typically exhibits higher initial solubility but can be less stable than crystalline forms.[9][10] It is defined by a glass transition temperature (Tg) rather than a sharp melting point.[8]

Physicochemical Characterization Data

The distinct solid-state forms of Ledipasvir are primarily differentiated using XRPD and thermal analysis methods like Differential Scanning Calorimetry (DSC).

X-Ray Powder Diffraction (XRPD) Data

XRPD is a primary technique for identifying crystalline forms, as each polymorph produces a unique diffraction pattern. The characteristic peaks for the known crystalline forms of Ledipasvir and its D-tartrate salt are summarized below.

FormCharacteristic XRPD Peaks (2θ ± 0.2°)Reference
This compound 4.0, 9.1, 10.3, 12.7, 19.7, 24.0[6]
Ledipasvir Form I 6.8, 12.5, 19.8[6]
Ledipasvir Form-M1 7.1, 9.6, 13.7, 18.2, 20.5[8]
Ledipasvir Form C Not fully specified, but distinct from other forms.[11]
Ledipasvir Form D 6.7, 12.3, 18.2, 23.6[11]
Ledipasvir Form E 8.7, 12.3, 18.2, 22.6[11]
Thermal Analysis (DSC) Data

DSC measures the heat flow associated with thermal transitions in a material, such as melting, crystallization, or glass transition, providing key data for polymorph characterization.

FormThermal EventTemperature (°C)Reference
This compound Endotherm (Melting)~ 221[6]
Ledipasvir Form III Endotherm (Melting)~ 176[6]
Amorphous Ledipasvir Glass Transition (Tg)~ 160[8]
Ledipasvir Form-M1 Endotherm (Melting)~ 168.7[8]

Experimental Methodologies

The discovery and characterization of polymorphic forms require a systematic approach involving controlled crystallization experiments and subsequent analysis.

Polymorph Screening Workflow

A general workflow for polymorph screening is crucial to identify as many crystalline forms as possible. This involves varying solvents, temperatures, and crystallization methods to explore the API's solid-state landscape.

Polymorph_Screening cluster_screening Crystallization Screening API API in Solution Evap Solvent Evaporation API->Evap Cool Cooling Crystallization API->Cool Slurry Slurry Conversion API->Slurry Precip Anti-Solvent Precipitation API->Precip Isolation Solid Form Isolation (Filtration, Drying) Evap->Isolation Cool->Isolation Slurry->Isolation Precip->Isolation Characterization Primary Characterization (XRPD, DSC, TGA, Microscopy) Isolation->Characterization Analysis Data Analysis Characterization->Analysis Identify Identify Unique Forms (Polymorphs, Solvates, Salts) Analysis->Identify Select Select Candidate Form (Based on Stability, Solubility) Identify->Select

Figure 2: General experimental workflow for polymorph screening.

Preparation of this compound

The crystalline D-tartrate salt of Ledipasvir is synthesized to improve upon the properties of the free base.

  • Protocol: The process involves contacting the Ledipasvir free base (referred to as Compound I in patents) with D-tartaric acid in a suitable solvent system.[6] The mixture is typically stirred, allowing for the formation of the salt, which then crystallizes from the solution. The resulting crystalline solid is isolated via filtration and dried.

X-Ray Powder Diffraction (XRPD)

XRPD is the foremost technique for polymorph identification and characterization.

  • Methodology: A powdered sample is irradiated with a monochromatic X-ray beam. The instrument detects the intensity of the scattered X-rays as a function of the scattering angle (2θ). The resulting diffractogram is a fingerprint of the crystalline solid. For this compound, characterization was performed using a diffractometer with Cu-Kα radiation (wavelength 1.54178 Å).[6]

Differential Scanning Calorimetry (DSC)

DSC is used to study the thermal properties of a material and differentiate between polymorphs.

  • Methodology: A small amount of the sample is placed in a pan and heated at a constant rate (e.g., 10.0 °C/minute).[8] The instrument measures the difference in heat flow required to maintain the sample and an inert reference at the same temperature. Endothermic events like melting or desolvation, and exothermic events like crystallization, are recorded. Modulated DSC (MDSC) can also be used to separate reversible and non-reversible thermal events, such as distinguishing a glass transition from a melting peak.[8]

Interconversion and Stability

The various solid forms of Ledipasvir can be interconverted and exhibit different stability and dissolution profiles. The development of the D-tartrate salt was driven by the need for a form with superior properties for formulation.

  • Form Conversion: It was noted that solvated forms, such as the acetone solvate (Form II), could be converted to an anhydrous crystalline form (Form III) through processes like heating to break the solvate.[6]

  • Dissolution Advantages: The crystalline D-tartrate salt of Ledipasvir demonstrates a faster aqueous dissolution rate compared to the crystalline free base forms.[7] While the amorphous free base also has a faster dissolution rate than its crystalline counterparts, the D-tartrate salt offers the benefits of crystallinity (e.g., better stability) alongside improved dissolution.

Form_Interconversion Freebase Ledipasvir Free Base (in solution) Dtartrate This compound (Crystalline) Freebase->Dtartrate + D-Tartaric Acid (in solvent) FormII Acetone Solvate (Form II) Freebase->FormII Crystallization (Acetone) Amorphous Amorphous Form Freebase->Amorphous Rapid Precipitation / Spray Drying FormIII Anhydrous Form (Form III) FormII->FormIII Desolvation (Heating)

Figure 3: Relationship and conversion pathways for Ledipasvir solid forms.

Conclusion

The solid-state chemistry of Ledipasvir is complex, with multiple known polymorphic and amorphous forms of the free base, as well as a distinct crystalline D-tartrate salt. The this compound crystalline form offers significant technical advantages, including improved aqueous dissolution rates over the crystalline free base forms, while maintaining the physical stability associated with a crystalline solid. A thorough understanding and characterization of these forms using techniques like XRPD and DSC are essential for ensuring consistent quality, stability, and bioavailability in the final drug product. The selection of the D-tartrate salt for development highlights the critical role of polymorph and salt screening in modern pharmaceutical science.

References

In Vitro Antiviral Activity of Ledipasvir D-tartrate Against HCV Genotypes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antiviral activity of Ledipasvir D-tartrate against various Hepatitis C Virus (HCV) genotypes. It includes detailed quantitative data, experimental methodologies, and visual representations of key biological processes and workflows.

Introduction

Ledipasvir, a potent and specific inhibitor of the HCV NS5A protein, is a direct-acting antiviral agent (DAA) pivotal in the treatment of chronic hepatitis C.[1][2] Developed by Gilead Sciences, it is a cornerstone of several combination therapies, most notably in a fixed-dose combination with the NS5B polymerase inhibitor sofosbuvir.[1][3][4][5] Ledipasvir's mechanism of action involves targeting the NS5A protein, a multi-functional phosphoprotein essential for viral RNA replication and virion assembly.[1][2][6] By inhibiting NS5A, Ledipasvir effectively disrupts the HCV life cycle. This document details its in vitro efficacy across different HCV genotypes, the experimental methods used to determine this activity, and its resistance profile.

Quantitative Antiviral Activity

The in vitro potency of Ledipasvir is typically determined using HCV replicon assays. The 50% effective concentration (EC50) is a standard measure of a drug's potency, representing the concentration required to inhibit 50% of viral replication.

Table 1: In Vitro EC50 Values of Ledipasvir Against Wild-Type HCV Genotypes

HCV GenotypeRepliconEC50 (nM)Reference
Genotype 1a -0.031[3][7]
Genotype 1b -0.004[3][7]
Genotype 2a -16[3][7]
Genotype 2b -180[3]
Genotype 3a JFH/3a-NS5A141[8]
Genotype 3a -530[3]
Genotype 4a -0.11[3][7]
Genotype 4d -1.1[3][7]
Genotype 5a -0.15[3]
Genotype 6a -0.44[3]
Genotype 6e -29[3]

Note: EC50 values can vary between different studies and replicon systems.

Ledipasvir demonstrates potent, picomolar activity against genotypes 1a and 1b.[3][7] Its activity is also high against genotypes 4a, 4d, 5a, and 6a.[3][7] However, it shows significantly less in vitro activity against genotypes 2a, 2b, 3a, and 6e.[3][7]

Resistance Profile

Resistance to antiviral drugs can emerge through the selection of specific amino acid substitutions in the viral target protein. For Ledipasvir, these are known as resistance-associated substitutions (RASs) in the NS5A protein.

Table 2: Fold-Change in Ledipasvir EC50 for Common NS5A Resistance-Associated Substitutions

HCV GenotypeNS5A SubstitutionFold-Change in EC50Reference
Genotype 1a Y93H3,309[3]
Genotype 1b Y93H1,319[3][9]
Genotype 1a Q30E-[3]

Note: Fold-change is calculated as the ratio of the EC50 for the mutant replicon to the EC50 for the wild-type replicon.

In vitro resistance selection studies have identified Y93H as a primary RAS for both genotype 1a and 1b, conferring a significant reduction in susceptibility to Ledipasvir.[3] The Q30E substitution has also been observed in genotype 1a.[3] The presence of baseline NS5A RASs can impact treatment outcomes in clinical settings.[10][11]

Experimental Protocols

The following section outlines the general methodology for an HCV replicon assay used to determine the in vitro antiviral activity of compounds like Ledipasvir.

HCV Replicon Assay Protocol

  • Cell Culture:

    • Human hepatoma cell lines (e.g., Huh-7) that are highly permissive for HCV RNA replication are used.[12]

    • Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • In Vitro Transcription of Replicon RNA:

    • Plasmids containing the HCV subgenomic replicon of the desired genotype are linearized.

    • Replicon RNA is synthesized via in vitro transcription using a T7 RNA polymerase kit.

    • The integrity and concentration of the transcribed RNA are verified.

  • Electroporation of Replicon RNA:

    • Cultured Huh-7 cells are harvested and washed with ice-cold, RNase-free phosphate-buffered saline (PBS).

    • A defined number of cells are resuspended in PBS and mixed with the in vitro transcribed replicon RNA.

    • The cell/RNA mixture is transferred to an electroporation cuvette and subjected to an electrical pulse to facilitate RNA entry into the cells.

  • Drug Treatment and Selection:

    • Following electroporation, cells are plated in multi-well plates.

    • For stable replicon cell line generation, cells are treated with G418 (a neomycin analog) to select for cells that have successfully incorporated and are replicating the replicon, which carries a neomycin resistance gene.[13]

    • For transient assays, cells are treated with serial dilutions of the antiviral compound (e.g., this compound) for a specified period (typically 48-72 hours).

  • Quantification of HCV Replication:

    • The level of HCV RNA replication is quantified. This is often done using a reporter gene (e.g., luciferase) engineered into the replicon.

    • Cell lysates are collected, and luciferase activity is measured using a luminometer.

    • Alternatively, HCV RNA levels can be quantified directly using quantitative reverse transcription PCR (qRT-PCR).

  • Data Analysis:

    • The percentage of inhibition of viral replication at each drug concentration is calculated relative to a no-drug control.

    • The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of action of Ledipasvir and the general workflow of an HCV replicon assay.

Ledipasvir_Mechanism_of_Action cluster_hcv_lifecycle HCV Replication Complex Viral_RNA Viral RNA NS5A NS5A Protein Viral_RNA->NS5A Replication RNA Replication & Virion Assembly NS5A->Replication NS5B NS5B Polymerase NS5B->Replication Ledipasvir Ledipasvir Ledipasvir->Inhibition Inhibition->NS5A

Caption: Mechanism of Ledipasvir Action on the HCV Replication Complex.

HCV_Replicon_Assay_Workflow cluster_setup Assay Setup cluster_treatment Treatment & Incubation cluster_analysis Data Acquisition & Analysis Cell_Culture 1. Huh-7 Cell Culture RNA_Transcription 2. In Vitro Transcription of Replicon RNA Cell_Culture->RNA_Transcription Electroporation 3. Electroporation of RNA into Cells RNA_Transcription->Electroporation Drug_Addition 4. Addition of Ledipasvir Dilutions Electroporation->Drug_Addition Incubation 5. Incubation (48-72h) Drug_Addition->Incubation Quantification 6. Quantification of Replication (e.g., Luciferase Assay) Incubation->Quantification Data_Analysis 7. EC50 Calculation Quantification->Data_Analysis

Caption: General Workflow of an In Vitro HCV Replicon Assay.

Conclusion

This compound exhibits potent and genotype-specific in vitro antiviral activity against HCV. Its high efficacy against genotypes 1, 4, 5, and 6 has been a significant factor in the success of modern HCV treatment regimens. Understanding its activity profile, the mechanisms of resistance, and the experimental methods used for its evaluation is crucial for ongoing research and the development of next-generation antiviral therapies. The data and protocols presented in this guide serve as a valuable resource for professionals in the field of virology and drug discovery.

References

An In-Depth Technical Guide to the Binding Affinity of Ledipasvir D-tartrate to Recombinant NS5A Protein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity between the direct-acting antiviral agent Ledipasvir D-tartrate and the Hepatitis C Virus (HCV) Non-Structural Protein 5A (NS5A). This document details the quantitative binding data, the experimental protocols for its determination, and visual representations of the underlying molecular interactions and pathways.

Quantitative Binding Affinity Data

Ledipasvir binds directly and with high affinity to recombinant, full-length NS5A protein. The binding is saturable and specific. In contrast, the Y93H mutant form of NS5A, which is known to confer resistance to Ledipasvir, exhibits significantly diminished binding.[1] The key binding affinity parameter, the dissociation constant (Kd), quantifies the strength of this interaction.

CompoundProteinDissociation Constant (Kd)
LedipasvirRecombinant full-length NS5A-6HIS (Wild-Type)58.9 ± 6.6 nM
LedipasvirRecombinant full-length NS5A-Y93H-6HIS (Mutant)Undetectable

Table 1: Binding Affinity of Ledipasvir to Wild-Type and Resistant Mutant NS5A Protein. [1]

Experimental Protocols

The following protocols are detailed based on the methodologies used to determine the binding affinity of Ledipasvir to recombinant NS5A.

Expression and Purification of Recombinant NS5A-6HIS Protein

A recombinant baculovirus expression system is utilized for the production of full-length NS5A with a C-terminal 6X-His tag (NS5A-6HIS) in Sf9 insect cells.

  • Vector Construction: The nucleotide sequence for the full-length NS5A (genotype 1b, Con1) is amplified and cloned into a baculovirus transfer vector.

  • Baculovirus Production: The recombinant transfer vector is used to generate a high-titer recombinant baculovirus stock.

  • Protein Expression: Sf9 cells are infected with the recombinant baculovirus to express the NS5A-6HIS protein.

  • Purification:

    • Infected Sf9 cells are harvested and lysed.

    • The membrane-bound NS5A-6HIS is solubilized using the detergent C12E8.

    • The solubilized protein is purified using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.

Radioligand Binding Assay

This assay is performed to directly measure the binding of tritium-labeled Ledipasvir (³H-LDV) to the purified recombinant NS5A-6HIS protein.[1]

  • Materials:

    • ³H-Ledipasvir (specific activity: 12.3 Ci/mmol)

    • Purified recombinant NS5A-6HIS protein

    • Unlabeled Ledipasvir

    • Ni-NTA-agarose beads

    • Buffer C (composition not specified in the provided search results)

    • Buffer A (composition not specified in the provided search results)

    • Elution Buffer: Buffer A containing 300 mM imidazole

    • Scintillation counter

  • Procedure:

    • Binding Reaction: In a final volume of 200 μl of buffer C, 50 nM of purified NS5A-6HIS is mixed with varying concentrations of ³H-LDV. For determining non-specific binding, a parallel set of reactions is prepared in the presence of 100 μM of unlabeled Ledipasvir.

    • Incubation: The reaction mixtures are incubated for 4 hours at room temperature.[1]

    • Column Preparation: 2-ml columns are packed with 0.25 ml of Ni-NTA-agarose beads.

    • Binding to Resin: The reaction mixtures are loaded onto the prepared Ni-NTA columns, allowing the His-tagged NS5A protein (and any bound ³H-LDV) to bind to the resin.

    • Washing: Each column is washed with 5 ml of buffer A to remove unbound ³H-LDV.[1]

    • Elution: The ³H-LDV bound protein is eluted from the column with 1.5 ml of elution buffer (buffer A with 300 mM imidazole).[1]

    • Quantification: The amount of eluted ³H-LDV is quantified by liquid scintillation counting.

    • Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding. The dissociation constant (Kd) and maximum specific binding (Bmax) are determined by fitting the specific binding data to a single-site binding model.

Visualizations

The following diagrams illustrate key processes and relationships in the interaction between Ledipasvir and NS5A.

experimental_workflow cluster_protein_prep Recombinant NS5A-6HIS Preparation cluster_binding_assay Radioligand Binding Assay p1 Infection of Sf9 cells with recombinant baculovirus p2 Expression of NS5A-6HIS p1->p2 p3 Cell Lysis and Solubilization p2->p3 p4 Ni-NTA Affinity Chromatography p3->p4 p5 Purified NS5A-6HIS p4->p5 b1 Incubate Purified NS5A-6HIS with ³H-Ledipasvir (with and without excess unlabeled Ledipasvir) p5->b1 Input Protein b2 Bind to Ni-NTA Agarose Column b1->b2 b3 Wash to Remove Unbound Ligand b2->b3 b4 Elute NS5A-³H-Ledipasvir Complex b3->b4 b5 Quantify Radioactivity by Scintillation Counting b4->b5 b6 Calculate Specific Binding and Determine Kd b5->b6

Caption: Experimental workflow for determining the binding affinity of Ledipasvir to recombinant NS5A.

binding_mechanism cluster_wt Wild-Type NS5A cluster_mutant Resistant Mutant NS5A NS5A_wt NS5A (WT) Binding_wt High Affinity Binding (Kd = 58.9 nM) Ledipasvir Ledipasvir Ledipasvir->NS5A_wt Binds to NS5A_mut NS5A (Y93H) Binding_mut Diminished Binding (Undetectable) Ledipasvir_mut Ledipasvir Ledipasvir_mut->NS5A_mut Fails to bind effectively

Caption: Conceptual diagram of Ledipasvir binding to wild-type and Y93H mutant NS5A.

signaling_pathway cluster_hcv HCV Life Cycle Kinases Cellular Kinases (e.g., CKI-α, Plk1) NS5A NS5A Kinases->NS5A Phosphorylates pNS5A Hyperphosphorylated NS5A NS5A->pNS5A Becomes NS5A->Inhibition Inhibits phosphorylation Replication HCV RNA Replication pNS5A->Replication Assembly Virion Assembly pNS5A->Assembly Ledipasvir Ledipasvir Ledipasvir->NS5A Binds to

Caption: Simplified signaling pathway of NS5A phosphorylation and its inhibition by Ledipasvir.

References

A Deep Dive into Ledipasvir D-tartrate Resistance in HCV Replicon Systems

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying resistance to Ledipasvir D-tartrate, a potent direct-acting antiviral agent against the Hepatitis C Virus (HCV), within the context of HCV replicon cell culture systems. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of Ledipasvir resistance, including the experimental methodologies used for its characterization.

Introduction to Ledipasvir and its Target: The HCV NS5A Protein

Ledipasvir is a highly effective inhibitor of the HCV Non-Structural Protein 5A (NS5A).[1] NS5A is a multifunctional phosphoprotein essential for the HCV life cycle, playing critical roles in both viral RNA replication and the assembly of new virus particles.[2][3] Although it has no known enzymatic function, NS5A acts as a crucial organizer of the viral replication complex by interacting with other viral and host cell proteins.[4][5] Ledipasvir exerts its antiviral effect through direct binding to NS5A, which is thought to prevent the hyperphosphorylation of NS5A, a step necessary for the production of viral proteins.[1][6] This inhibition disrupts the formation of the replication complex and ultimately suppresses viral replication.[7]

The Core Mechanism of Ledipasvir Resistance: Reduced Binding Affinity

The primary mechanism of resistance to Ledipasvir in HCV replicon cells is the emergence of specific amino acid substitutions in the NS5A protein.[8][9] These mutations, known as Resistance-Associated Substitutions (RASs), reduce the binding affinity of Ledipasvir to its NS5A target.[6][9] This diminished binding allows the NS5A protein to maintain its function in viral replication even in the presence of the drug.

Studies have demonstrated that Ledipasvir binds directly and with high affinity to wild-type NS5A.[8][9] However, mutant forms of NS5A, such as those with the Y93H substitution, exhibit significantly reduced binding to the drug.[9] This direct correlation between reduced binding and resistance underscores the fundamental principle of Ledipasvir's mechanism of resistance.

Key Resistance-Associated Substitutions (RASs)

In vitro resistance selection studies using HCV replicon cells have identified several key RASs in the N-terminal region of NS5A that confer resistance to Ledipasvir. The most prominent and clinically relevant of these are substitutions at positions Q30, L31, and Y93.

Quantitative Analysis of Ledipasvir Resistance

The level of resistance conferred by different NS5A RASs is typically quantified by the fold-change in the 50% effective concentration (EC50) of the drug required to inhibit HCV replication in replicon cells, as compared to the wild-type replicon. The following tables summarize the quantitative data on the fold-change in EC50 for key Ledipasvir RASs in HCV genotypes 1a and 1b.

Table 1: Fold-Change in EC50 for Ledipasvir against NS5A RASs in HCV Genotype 1a Replicons

NS5A SubstitutionFold-Change in EC50 vs. Wild-Type
Q30E952
Q30H/R>100
M28T61
L31M>100
Y93H3,309

Data compiled from multiple sources.[6][10][11]

Table 2: Fold-Change in EC50 for Ledipasvir against NS5A RASs in HCV Genotype 1b Replicons

NS5A SubstitutionFold-Change in EC50 vs. Wild-Type
L31V<100
L31V/Y93H>1,000
Y93H1,319

Data compiled from multiple sources.[6][12]

It is important to note that while single mutations can confer significant resistance, combinations of RASs can lead to even higher levels of resistance.[12]

Visualizing the Molecular Interactions and Experimental Workflow

To better understand the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes.

cluster_replication HCV Replication Cycle HCV_RNA HCV Genomic RNA Polyprotein Polyprotein Synthesis HCV_RNA->Polyprotein Processing Polyprotein Processing Polyprotein->Processing NS_Proteins Non-Structural Proteins (NS3, NS4A, NS4B, NS5A, NS5B) Processing->NS_Proteins Replication_Complex Replication Complex Formation NS_Proteins->Replication_Complex NS5A is a key component RNA_Replication RNA Replication Replication_Complex->RNA_Replication New_Virions Assembly of New Virions RNA_Replication->New_Virions cluster_moa Ledipasvir Mechanism of Action and Resistance cluster_action Mechanism of Action cluster_resistance Mechanism of Resistance Ledipasvir Ledipasvir Binding Direct Binding Ledipasvir->Binding NS5A_WT Wild-Type NS5A NS5A_WT->Binding Inhibition Inhibition of NS5A Function Binding->Inhibition Replication_Blocked HCV Replication Blocked Inhibition->Replication_Blocked Ledipasvir_Res Ledipasvir Reduced_Binding Reduced Binding Affinity Ledipasvir_Res->Reduced_Binding NS5A_Mutant Mutant NS5A (e.g., Y93H) NS5A_Mutant->Reduced_Binding Replication_Continues HCV Replication Continues Reduced_Binding->Replication_Continues cluster_workflow Experimental Workflow for Resistance Analysis Plasmid HCV Replicon Plasmid Mutagenesis Site-Directed Mutagenesis Plasmid->Mutagenesis Introduce RASs Transcription In Vitro Transcription Plasmid->Transcription Mutagenesis->Transcription RNA Replicon RNA Transcription->RNA Transfection Electroporation into Huh-7 Cells RNA->Transfection Selection G418 Selection Transfection->Selection Stable_Cells Stable Replicon Cell Line Selection->Stable_Cells Assay Drug Susceptibility Assay (e.g., Luciferase Assay) Stable_Cells->Assay EC50 Determine EC50 Assay->EC50 Sequencing Genotypic Analysis of Resistant Colonies Assay->Sequencing

References

Pharmacokinetic Profile of Ledipasvir D-tartrate in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Ledipasvir, a potent direct-acting antiviral agent, is a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection. As an inhibitor of the HCV Non-Structural Protein 5A (NS5A), it effectively disrupts viral RNA replication and virion assembly.[1][2][3] This technical guide provides a comprehensive overview of the pharmacokinetic profile of Ledipasvir, with a focus on data derived from animal models, supplemented by key human pharmacokinetic findings to provide a fuller picture for researchers and drug development professionals. While detailed pharmacokinetic data in animal models is limited in publicly accessible literature, this document synthesizes available preclinical safety and exposure data with established human parameters. It covers the absorption, distribution, metabolism, and excretion (ADME) of Ledipasvir, presents quantitative data in tabular format, outlines generalized experimental protocols for animal pharmacokinetic studies, and includes visualizations of its mechanism of action and experimental workflows.

Introduction to Ledipasvir

Ledipasvir is a highly effective antiviral drug used in combination therapy, most notably with sofosbuvir, to treat chronic HCV infections, particularly genotypes 1, 4, 5, and 6.[2] Its mechanism of action involves the targeted inhibition of HCV NS5A, a multifunctional phosphoprotein essential for the virus's life cycle.[3][4] By binding to NS5A, Ledipasvir is thought to prevent the hyperphosphorylation of the protein, a step crucial for viral production, thus halting both viral RNA replication and the assembly of new virus particles.[1][2][5] The D-tartrate salt form is utilized in pharmaceutical formulations.

Pharmacokinetic Profile

The pharmacokinetic properties of Ledipasvir have been primarily characterized in human studies. It exhibits a favorable profile for once-daily oral administration.

Absorption
Distribution

Ledipasvir is extensively bound to human plasma proteins, at a rate greater than 99.8%.[1][8] This high degree of protein binding suggests that the volume of distribution is likely moderate. The specific volume of distribution in animal models has not been detailed in the reviewed literature.

Metabolism

Metabolism is a very minor elimination pathway for Ledipasvir. In vitro studies using human liver enzymes (CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) showed no detectable metabolism.[1][5][8] There is evidence of slow oxidative metabolism through an unknown mechanism.[1][8] Systemic exposure is almost exclusively (>98%) to the parent drug.[1]

Excretion

The primary route of elimination for Ledipasvir is through biliary excretion of the unchanged drug.[1][8] Following a single oral dose of radiolabeled [14C]-ledipasvir in humans, approximately 86% of the radioactivity was recovered in the feces, with unchanged Ledipasvir accounting for 70% of the administered dose.[1][5] A minor oxidative metabolite, M19, accounted for 2.2% of the dose in feces.[1][5] Renal excretion is a minor pathway, accounting for only about 1% of the administered dose.[1][8] The median terminal half-life of Ledipasvir in humans is long, approximately 47 hours, which supports a once-daily dosing regimen.[1][6][7][10]

Data Presentation: Pharmacokinetic Parameters

Due to the limited availability of specific pharmacokinetic values for Ledipasvir in animal models, the following table summarizes the key parameters observed in human clinical and pharmacological studies.

ParameterValueSpeciesNotes
Tmax (Time to Peak Plasma Conc.) 4.0 - 4.5 hoursHuman[1][6][7][9]
Cmax (Peak Plasma Concentration) 323 ng/mLHumanGeometric mean at steady-state.[1][8]
AUC0-24 (Area Under the Curve) 7290 ng·hr/mLHumanGeometric mean at steady-state.[8][9]
Protein Binding >99.8%Human[1][8]
Terminal Half-life (t½) 47 hoursHuman[1][6][7][10]
Primary Route of Excretion Biliary / FecalHuman~86% of dose recovered in feces.[1][5]
Metabolism MinimalHumanSlow oxidative metabolism via unknown mechanism.[1][8]
Renal Clearance ~1%Human[8]

The following table conceptualizes the type of data available from preclinical animal studies mentioned in regulatory documents.

Animal ModelStudy TypeDosingKey Findings
Rat Fetal Development ToxicologyNot SpecifiedNo effects on fetal development observed. AUC exposure was approximately 4-fold the human exposure at the recommended clinical dose.[9]
Rabbit Fetal Development ToxicologyNot SpecifiedNo effects on fetal development observed. AUC exposure was approximately 2-fold the human exposure at the recommended clinical dose.[9]
Dog Bioavailability StudyOralMentioned in the context of Sofosbuvir, indicating dogs are a common non-rodent species for such studies.[11]

Experimental Protocols

Detailed protocols for specific Ledipasvir animal studies are proprietary. However, a generalized experimental protocol for conducting a pharmacokinetic study in an animal model, such as a rat or dog, is outlined below.

Objective: To determine the pharmacokinetic profile of Ledipasvir D-tartrate following a single oral (PO) and intravenous (IV) administration.

1. Animal Model:

  • Species: Sprague-Dawley rats (n=6 per group) or Beagle dogs (n=4 per group).

  • Health Status: Healthy, specific-pathogen-free, and acclimatized to the facility for at least one week.

  • Housing: Housed in controlled conditions (temperature, humidity, 12-hour light/dark cycle) with free access to standard chow and water, except for pre-dose fasting.

2. Dosing and Administration:

  • Fasting: Animals are fasted overnight (approx. 12 hours) before dosing.

  • Formulation: this compound is dissolved/suspended in an appropriate vehicle (e.g., 0.5% methylcellulose).

  • Intravenous (IV) Group: Administered a single dose (e.g., 2 mg/kg) via the caudal vein (rats) or cephalic vein (dogs) to determine clearance, volume of distribution, and terminal half-life.

  • Oral (PO) Group: Administered a single dose (e.g., 10 mg/kg) via oral gavage. This group is used to determine absorption characteristics (Cmax, Tmax) and oral bioavailability (F%).

3. Sample Collection:

  • Blood Sampling: Serial blood samples (e.g., 0.2 mL for rats, 1 mL for dogs) are collected from the jugular or saphenous vein into tubes containing an anticoagulant (e.g., K2EDTA).

  • Time Points: Pre-dose (0 hr), and at multiple time points post-dose, for example: 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours.

  • Plasma Preparation: Blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate plasma. The plasma is then transferred to labeled tubes and stored at -80°C until analysis.

4. Bioanalytical Method:

  • Technique: Ledipasvir concentrations in plasma are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

  • Validation: The method must be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability.

5. Pharmacokinetic Analysis:

  • Software: Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin®.

  • Parameters Calculated: Cmax, Tmax, AUC(0-t), AUC(0-inf), t½, Clearance (CL), and Volume of distribution (Vd). Oral bioavailability (F%) is calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Visualizations

Mechanism of Action of Ledipasvir

Ledipasvir_MoA cluster_HCV HCV Life Cycle Viral_RNA_Replication Viral RNA Replication Viral_RNA_Replication->Blockage_Rep Blocked Virion_Assembly Virion Assembly Virion_Assembly->Blockage_Assem Blocked NS5A_Protein NS5A Protein (Hyperphosphorylated) NS5A_Protein->Viral_RNA_Replication NS5A_Protein->Virion_Assembly Ledipasvir Ledipasvir Inhibition Ledipasvir->Inhibition Inhibition->NS5A_Protein Inhibits Hyperphosphorylation

Caption: Ledipasvir inhibits the HCV NS5A protein, blocking viral replication and assembly.

Generalized Workflow for Animal Pharmacokinetic Study

PK_Workflow Start Study Initiation Animal_Acclimatization Animal Model Selection & Acclimatization Start->Animal_Acclimatization Dosing Dosing Administration (IV and PO Groups) Animal_Acclimatization->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation & Storage (-80°C) Sampling->Processing Analysis Bioanalysis (LC-MS/MS) Processing->Analysis Calculation Pharmacokinetic Analysis (NCA) Analysis->Calculation End Data Reporting Calculation->End

Caption: A typical experimental workflow for an animal pharmacokinetic (PK) study.

Ledipasvir Physiological Disposition

Ledipasvir_Disposition Oral_Admin Oral Administration of Ledipasvir Absorption GI Tract Absorption Oral_Admin->Absorption Systemic_Circulation Systemic Circulation (>99.8% Protein Bound) Absorption->Systemic_Circulation Distribution Distribution to Tissues Systemic_Circulation->Distribution Metabolism Minimal Metabolism (Slow Oxidation) Systemic_Circulation->Metabolism Excretion Excretion Systemic_Circulation->Excretion Biliary_Excretion Major Route: Biliary Excretion Excretion->Biliary_Excretion Renal_Excretion Minor Route: Renal Excretion Excretion->Renal_Excretion Feces Feces (~86% of Dose, Mostly Unchanged Drug) Biliary_Excretion->Feces Urine Urine (~1% of Dose) Renal_Excretion->Urine

Caption: The physiological pathway of Ledipasvir from administration to excretion.

References

Navigating the Solubility Landscape of Ledipasvir D-Tartrate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of Ledipasvir D-tartrate, a key active pharmaceutical ingredient in the treatment of Hepatitis C. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes available data on the solubility of this compound in common laboratory solvents, outlines experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Understanding the Solubility Profile of this compound

Ledipasvir, as a free base, exhibits low aqueous solubility. It is practically insoluble, with a solubility of less than 0.1 mg/mL across a pH range of 3.0 to 7.5. Its solubility sees a slight increase to 1.1 mg/mL at a pH below 2.3[1]. The intrinsic solubility of the amorphous free base is noted to be approximately 0.04 µg/mL[2].

Table 1: Summary of Available Solubility Data for Ledipasvir and its D-Tartrate Salt

Compound FormSolvent/ConditionSolubility
Ledipasvir (Free Base)pH 3.0 - 7.5< 0.1 mg/mL[1]
Ledipasvir (Free Base)pH < 2.31.1 mg/mL[1]
Ledipasvir (Amorphous Free Base)Intrinsic Solubility0.04 µg/mL[2]
This compoundWaterSoluble (quantitative data not specified)[3]
This compoundMethanolSoluble (quantitative data not specified)[3]
This compoundEthanolSoluble (quantitative data not specified)[3]

Experimental Protocol for Solubility Determination

A robust and validated analytical method is crucial for the accurate determination of solubility. Based on established methods for the analysis of Ledipasvir, a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is recommended.

Objective: To determine the equilibrium solubility of this compound in a selected solvent.

Materials:

  • This compound reference standard

  • Selected laboratory solvent (e.g., methanol, ethanol, water)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid or sodium hydroxide (for pH adjustment)

  • 0.45 µm syringe filters

Equipment:

  • Analytical balance

  • Vortex mixer

  • Orbital shaker or magnetic stirrer

  • Constant temperature bath

  • Centrifuge

  • HPLC system with UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent in which it is freely soluble (e.g., methanol).

    • From the stock solution, prepare a series of calibration standards of known concentrations by serial dilution.

  • Equilibrium Solubility Measurement (Shake-Flask Method):

    • Add an excess amount of this compound to a known volume of the test solvent in a sealed container.

    • Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

    • After reaching equilibrium, allow the suspension to settle.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

    • Dilute the filtered solution with the mobile phase to a concentration within the calibration range.

  • HPLC Analysis:

    • Mobile Phase: A common mobile phase consists of a mixture of a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0) and acetonitrile in a specific ratio (e.g., 50:50 v/v)[1].

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 30 °C).

    • Detection Wavelength: 254 nm or 330 nm are commonly used for Ledipasvir[1][4].

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Inject the prepared standard solutions to construct a calibration curve of peak area versus concentration.

    • Inject the diluted sample solution.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

    • Calculate the solubility of this compound in the test solvent by accounting for the dilution factor.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in determining the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh Excess This compound B Add Solvent A->B C Agitate at Constant Temp B->C D Centrifuge/ Settle C->D E Filter Supernatant D->E F Dilute Sample E->F G HPLC Analysis F->G H Calculate Solubility G->H

Caption: Experimental workflow for determining this compound solubility.

HPLC_Analysis_Pathway cluster_input Input cluster_hplc HPLC System cluster_output Output & Analysis Sample Prepared Sample Injector Autosampler/Injector Sample->Injector Standards Calibration Standards Standards->Injector CalibrationCurve Calibration Curve Standards->CalibrationCurve Column C18 Column Injector->Column Mobile Phase Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Concentration Concentration Determination Chromatogram->Concentration CalibrationCurve->Concentration

Caption: Logical flow of the HPLC analysis for solubility quantification.

References

The Impact of Ledipasvir D-tartrate on Hepatitis C Virus: A Technical Guide to its Mechanism in RNA Replication and Virion Assembly

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ledipasvir, a potent direct-acting antiviral agent, has revolutionized the treatment of chronic Hepatitis C Virus (HCV) infection. As an inhibitor of the HCV non-structural protein 5A (NS5A), Ledipasvir exerts a dual-pronged attack on the viral lifecycle, effectively crippling both RNA replication and the assembly of new, infectious virions. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning Ledipasvir's efficacy, supported by quantitative data, detailed experimental protocols, and visual representations of the key viral processes it disrupts. Understanding these intricate interactions is paramount for the ongoing development of novel anti-HCV therapeutics and for managing the emergence of drug resistance.

Introduction to Ledipasvir and its Target: The Multifunctional NS5A Protein

Ledipasvir is a highly effective inhibitor of the Hepatitis C Virus (HCV) NS5A protein, a critical component for both viral RNA replication and the assembly of progeny virions.[1][2] While NS5A has no known enzymatic function, it acts as a central organizer within the viral replication complex, interacting with a multitude of viral and host factors.[2][3] The protein is involved in the formation of the membranous web, a specialized intracellular structure derived from the endoplasmic reticulum that serves as the site of HCV RNA synthesis.[2] Furthermore, NS5A plays a crucial role in the later stages of the viral lifecycle, facilitating the assembly of new virus particles.[4]

Ledipasvir's mechanism of action is postulated to involve the prevention of NS5A hyperphosphorylation, a process essential for viral production.[1] By binding directly to NS5A, Ledipasvir disrupts its normal function, leading to a rapid decline in viral load.[4][5] This direct interaction has been confirmed through studies showing that mutations conferring resistance to Ledipasvir are located in the NS5A protein and that these mutations reduce the binding affinity of the drug.[4][5]

Quantitative Efficacy of Ledipasvir Across HCV Genotypes

The antiviral activity of Ledipasvir has been quantified in cell-based HCV replicon assays, which measure the inhibition of viral RNA replication. The 50% effective concentration (EC50) is a standard measure of a drug's potency. Ledipasvir exhibits potent, picomolar activity against HCV genotypes 1a and 1b. Its activity against other genotypes varies, with lower efficacy observed against genotypes 2 and 3.[1][6][7]

HCV GenotypeIsolateEC50 (nM)Reference
Genotype 1a H770.031[6]
Genotype 1b Con-10.004[6]
Genotype 2a JFH-1 (L31)21[6]
Genotype 2a J6 (M31)249[6]
Genotype 2b 16 - 530[6]
Genotype 3a 16 - 530[6]
Genotype 4a 0.11 - 1.1[6]
Genotype 4d 0.11 - 1.1[6]
Genotype 5a 0.11 - 1.1[6]
Genotype 6a 0.11 - 1.1[6]
Genotype 6e 16 - 530[6]

Table 1: In Vitro Antiviral Activity of Ledipasvir (EC50) Against a Panel of HCV Genotypes.

Resistance to Ledipasvir is primarily associated with specific amino acid substitutions in the NS5A protein.[8][9] The most common resistance-associated substitutions (RASs) are found at positions M28, Q30, L31, and Y93 in genotype 1a, and L31 and Y93 in genotype 1b.[9] The presence of these RASs can significantly reduce the susceptibility of the virus to Ledipasvir.[10][11]

Experimental Protocols

HCV Replicon Assay for Antiviral Activity

This protocol describes a luciferase-based assay to determine the EC50 of antiviral compounds against HCV replication.

Materials:

  • Huh-7 cell lines stably harboring an HCV subgenomic replicon with a luciferase reporter gene (e.g., genotype 1b or 2a).[12]

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), GlutaMAX, penicillin, streptomycin, and non-essential amino acids (NEAA).

  • G418 (Geneticin) for selection of replicon-containing cells.

  • 384-well cell culture plates.

  • Test compounds (e.g., Ledipasvir D-tartrate) serially diluted in DMSO.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Plating: Seed the HCV replicon cells in 384-well plates at a density of 2,000 cells per well in 90 µL of culture medium without G418.[12]

  • Compound Addition: Add 0.4 µL of serially diluted test compounds to the wells, creating a 10-point dose-titration. Include DMSO-only wells as a negative control and a combination of potent HCV inhibitors as a positive control.[12]

  • Incubation: Incubate the plates for 3 days at 37°C in a 5% CO2 incubator.[12]

  • Luciferase Assay: After incubation, lyse the cells and measure the Renilla luciferase activity using a luminometer according to the manufacturer's instructions.[13][14]

  • Data Analysis: Normalize the luciferase signals to the controls and plot the percentage of inhibition against the compound concentration. Calculate the EC50 value using a four-parameter non-linear regression analysis.[12]

Infectious HCV (HCVcc) Production and Titration Assay

This protocol outlines the generation of infectious HCV particles in cell culture and their subsequent titration.

Materials:

  • Huh-7.5 cells (or other permissive cell lines).

  • In vitro transcribed full-length HCV genomic RNA (e.g., JFH-1 strain).

  • Electroporation cuvettes and electroporator.

  • 96-well cell culture plates.

  • Primary antibody against an HCV protein (e.g., Core or NS5A).

  • Fluorescently labeled secondary antibody.

  • Fluorescence microscope.

Procedure:

  • RNA Transfection: Transfect Huh-7.5 cells with in vitro transcribed HCV RNA via electroporation.[15][16]

  • Virus Propagation: Plate the transfected cells and collect the culture supernatant at various time points post-transfection. This supernatant contains the infectious HCV particles (HCVcc).[14][15]

  • Virus Titration (Focus-Forming Unit Assay):

    • Seed naive Huh-7.5 cells in 96-well plates.

    • Perform serial 10-fold dilutions of the collected HCVcc-containing supernatant and inoculate the cells.[16][17]

    • After 48-72 hours of incubation, fix the cells and perform immunofluorescence staining for an HCV protein.[15][17]

    • Count the number of infected cell clusters (foci) under a fluorescence microscope.[15]

    • Calculate the virus titer in focus-forming units per milliliter (FFU/mL).[15]

Immunoelectron Microscopy for Virion Visualization

This protocol provides a general workflow for the visualization of HCV particles using immunoelectron microscopy.

Materials:

  • HCV-containing sample (e.g., concentrated cell culture supernatant or patient plasma).

  • Primary antibody specific to an HCV envelope protein.

  • Secondary antibody conjugated to gold particles.

  • Electron microscopy grids.

  • Negative staining solution (e.g., uranyl acetate).

  • Transmission Electron Microscope (TEM).

Procedure:

  • Immunocapture: Coat electron microscopy grids with a capture antibody (e.g., Protein A) followed by the primary anti-HCV antibody. Incubate the grids with the HCV-containing sample to capture the virions.[18]

  • Immunolabeling: Incubate the grids with the gold-conjugated secondary antibody to label the captured virions.[19]

  • Negative Staining: Stain the grids with a heavy metal salt solution to enhance contrast.[20]

  • TEM Imaging: Visualize the grids using a transmission electron microscope. HCV particles will appear as spherical structures with the gold particles indicating the presence of the targeted viral protein.[18][19]

Visualizing the Mechanism of Action: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes affected by Ledipasvir.

Figure 1: Ledipasvir's Inhibition of HCV RNA Replication cluster_replication HCV RNA Replication Cycle cluster_inhibition Mechanism of Ledipasvir Action HCV_RNA HCV (+) RNA Genome Polyprotein Polyprotein Synthesis HCV_RNA->Polyprotein NS_Proteins NS3-NS5B Proteins Polyprotein->NS_Proteins Membranous_Web Membranous Web Formation NS_Proteins->Membranous_Web Replication_Complex Replication Complex Assembly (NS5A, NS5B, RNA, Host Factors) Membranous_Web->Replication_Complex Negative_Strand (-) RNA Synthesis Replication_Complex->Negative_Strand Positive_Strand New (+) RNA Genomes Negative_Strand->Positive_Strand Ledipasvir Ledipasvir NS5A NS5A Protein Ledipasvir->NS5A Binds to NS5A Inhibition Inhibition of NS5A Function NS5A->Inhibition Inhibition->Membranous_Web Alters Localization Inhibition->Replication_Complex Disrupts Assembly & Function Figure 2: Ledipasvir's Impact on HCV Virion Assembly cluster_assembly HCV Virion Assembly Pathway cluster_inhibition_assembly Mechanism of Ledipasvir Action Core_Protein Core Protein Lipid_Droplets Lipid Droplets Core_Protein->Lipid_Droplets Localizes to Nucleocapsid Nucleocapsid Formation Core_Protein->Nucleocapsid NS5A_Assembly NS5A NS5A_Assembly->Lipid_Droplets Recruited to NS5A_Assembly->Nucleocapsid Interaction with Core HCV_RNA_Assembly New HCV RNA HCV_RNA_Assembly->Nucleocapsid Budding Budding at ER Nucleocapsid->Budding Glycoproteins E1/E2 Glycoproteins Glycoproteins->Budding Virion_Release Infectious Virion Release Budding->Virion_Release Ledipasvir_Assembly Ledipasvir NS5A_Inhibition NS5A Ledipasvir_Assembly->NS5A_Inhibition Binds to NS5A Assembly_Block Inhibition of Assembly NS5A_Inhibition->Assembly_Block Assembly_Block->NS5A_Assembly Alters Localization & Interaction with Core Figure 3: Experimental Workflow for EC50 Determination start Start plate_cells Plate HCV Replicon Cells start->plate_cells add_compounds Add Serially Diluted Ledipasvir plate_cells->add_compounds incubate Incubate for 72 hours add_compounds->incubate lyse_cells Lyse Cells incubate->lyse_cells measure_luciferase Measure Luciferase Activity lyse_cells->measure_luciferase analyze_data Analyze Data & Calculate EC50 measure_luciferase->analyze_data end End analyze_data->end

References

Ledipasvir D-tartrate: An In-Depth Technical Review of Preclinical and Clinical Pharmacology with a Focus on Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ledipasvir, a potent direct-acting antiviral agent, is a cornerstone in the curative treatment of chronic Hepatitis C Virus (HCV) infection. As an inhibitor of the HCV non-structural protein 5A (NS5A), its mechanism of action is highly specific to the viral replication cycle. This technical guide provides a comprehensive overview of the preclinical and clinical pharmacology of Ledipasvir D-tartrate. While extensive clinical safety data is available, detailed quantitative results from broad, preclinical off-target screening panels are not publicly disclosed and are considered proprietary information by the manufacturer. Regulatory assessments have concluded a favorable safety profile based on these non-clinical studies. This document synthesizes the available information, focusing on the established pharmacology, metabolism, and clinically observed effects, while clearly delineating the areas where specific preclinical off-target data is not available in the public domain.

Introduction

Ledipasvir (formerly GS-5885) is a highly potent inhibitor of the Hepatitis C Virus (HCV) NS5A protein, a key component of the viral replication complex.[1][2] It is administered orally as a fixed-dose combination with the NS5B polymerase inhibitor sofosbuvir for the treatment of chronic HCV infection. The high specificity of Ledipasvir for its viral target suggests a low potential for off-target interactions with host cellular machinery. This guide will delve into the known pharmacological profile of this compound, with a particular focus on summarizing the available information regarding its potential for off-target effects based on preclinical safety pharmacology assessments mentioned in regulatory documents and the broader scientific literature.

On-Target Pharmacology: Inhibition of HCV NS5A

Ledipasvir's primary mechanism of action is the inhibition of the HCV NS5A protein. NS5A is a multifunctional phosphoprotein that plays a crucial role in both viral RNA replication and the assembly of new virion particles. By binding to NS5A, Ledipasvir disrupts its normal function, thereby halting the viral life cycle.

Signaling Pathway of Ledipasvir's On-Target Action

cluster_HCV_Replication HCV Replication Cycle HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS5A_protein NS5A Protein Polyprotein->NS5A_protein Proteolytic Processing Replication_Complex Replication Complex Assembly NS5A_protein->Replication_Complex Virion_Assembly Virion Assembly & Egress NS5A_protein->Virion_Assembly Replication_Complex->HCV_RNA RNA Replication Ledipasvir This compound Ledipasvir->NS5A_protein Inhibition

Caption: Mechanism of Ledipasvir's antiviral action.

Preclinical Safety Pharmacology and Potential Off-Target Effects

It is standard practice in drug development to screen investigational compounds against a wide array of off-targets to identify potential liabilities. These panels typically include:

  • Kinase Panels: To assess for unintended inhibition of human kinases, which can lead to various toxicities.

  • G-Protein Coupled Receptor (GPCR) Panels: To screen for interactions with a large family of receptors involved in numerous physiological processes.

  • Ion Channel Panels: To evaluate effects on cardiac and neuronal ion channels, which is critical for assessing cardiovascular and central nervous system safety.

  • Nuclear Receptor Panels: To check for unintended hormonal effects.

  • Transporter Panels: To identify interactions with drug transporters that can lead to drug-drug interactions.

While specific data from these panels for Ledipasvir are not publicly available, the EMA assessment report notes that in vitro studies showed no significant change in cell viability at concentrations significantly higher than those used clinically, suggesting a low potential for general cytotoxicity.[3] Furthermore, a review article mentioned that Ledipasvir "is not known to cause any significant cytotoxicity in other cell lines" and "only shows antiviral activity against HCV".[1]

Known Interactions with Host Proteins

The known interactions of Ledipasvir with host proteins are primarily with drug transporters.

TransporterInteractionConsequence
P-glycoprotein (P-gp) Substrate & InhibitorCo-administration with P-gp inducers can decrease Ledipasvir levels. As an inhibitor, Ledipasvir can increase the absorption of other P-gp substrates.
Breast Cancer Resistance Protein (BCRP) Substrate & InhibitorSimilar to P-gp, inducers can lower Ledipasvir concentrations, and Ledipasvir can increase levels of other BCRP substrates.
Experimental Workflow for Off-Target Screening

The following diagram illustrates a typical workflow for preclinical in vitro safety pharmacology screening, which Ledipasvir would have undergone during its development.

cluster_screening In Vitro Off-Target Safety Screening Compound Test Compound (this compound) Primary_Screen Primary Broad Panel Screening (e.g., at a single high concentration) Compound->Primary_Screen Kinase_Panel Kinase Panel Primary_Screen->Kinase_Panel GPCR_Panel GPCR Panel Primary_Screen->GPCR_Panel Ion_Channel_Panel Ion Channel Panel Primary_Screen->Ion_Channel_Panel Other_Panels Other Panels (Nuclear Receptors, Transporters, etc.) Primary_Screen->Other_Panels Hit_ID Hit Identification Kinase_Panel->Hit_ID GPCR_Panel->Hit_ID Ion_Channel_Panel->Hit_ID Other_Panels->Hit_ID Dose_Response Dose-Response & IC50/EC50 Determination Hit_ID->Dose_Response Risk_Assessment Safety Risk Assessment Dose_Response->Risk_Assessment

Caption: Typical workflow for preclinical off-target screening.

Metabolism and Pharmacokinetics

Understanding the metabolic profile of a drug is crucial for predicting potential drug-drug interactions. In vitro studies have shown that Ledipasvir is not significantly metabolized by the major cytochrome P450 (CYP) isoenzymes (CYP1A2, 2C8, 2C9, 2C19, 2D6, and 3A4). This low level of CYP-mediated metabolism reduces the likelihood of metabolic drug-drug interactions with co-administered medications that are substrates, inhibitors, or inducers of these enzymes.

Pharmacokinetic ParameterValue
Metabolism Minimal, not a substrate for major CYP450 enzymes.
Elimination Primarily excreted unchanged in the feces.
Plasma Protein Binding >99.8%
Terminal Half-life Approximately 47 hours

Clinically Observed Adverse Effects

The clinical safety profile of Ledipasvir, primarily in combination with Sofosbuvir, has been well-characterized through extensive clinical trials. The most commonly reported adverse events are generally mild and transient.

Adverse EventFrequency in Clinical Trials
Fatigue Commonly reported
Headache Commonly reported
Nausea Reported
Diarrhea Reported
Insomnia Reported

It is important to note that these adverse events were observed with the combination therapy, and the contribution of each component is not always clear. No consistent pattern of off-target-related adverse events has been identified in the clinical data.

Conclusion

This compound is a highly effective and specific inhibitor of the HCV NS5A protein. While detailed quantitative data from comprehensive preclinical off-target screening panels are not publicly available, the existing information from regulatory assessments and the lack of a clinical signal for broad off-target effects suggest a favorable safety profile. The primary known interactions with host proteins are limited to the drug transporters P-gp and BCRP. The minimal metabolism of Ledipasvir by CYP450 enzymes further contributes to its predictable pharmacokinetic profile and lower potential for certain drug-drug interactions. For drug development professionals, the case of Ledipasvir highlights the importance of thorough preclinical safety pharmacology assessments, even for drugs with highly specific targets. While the detailed results of these studies may remain proprietary, their outcomes, as summarized in regulatory documents, are crucial for advancing a drug candidate. Future research and potential data disclosures could provide a more granular understanding of the off-target profile of Ledipasvir.

References

Unlocking Potent Antiviral Synergies: An In-Depth Technical Guide to the In Vitro Combination Potential of Ledipasvir

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

SOUTH SAN FRANCISCO, Calif. – November 13, 2025 – In the ongoing battle against viral diseases, the strategic combination of antiviral agents represents a cornerstone of modern therapeutic development. This technical guide delves into the synergistic potential of Ledipasvir, a potent inhibitor of the Hepatitis C Virus (HCV) NS5A protein, when combined with other antiviral agents in vitro. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the experimental frameworks, quantitative data, and mechanistic insights that underpin the rationale for combination therapies involving Ledipasvir.

Ledipasvir, as a direct-acting antiviral (DAA), has demonstrated significant efficacy, particularly against HCV genotypes 1a, 1b, 4a, and 5a.[1] Its primary mechanism of action involves the inhibition of the HCV NS5A protein, a multi-functional phosphoprotein essential for viral RNA replication and virion assembly.[1][2] While its precise mechanism is still under investigation, it is understood to interfere with the hyperphosphorylation of NS5A, a critical step for viral production.[1] In vitro studies have consistently shown that the true potential of Ledipasvir is unlocked when used in concert with other DAAs targeting different stages of the viral life cycle, leading to additive or synergistic antiviral effects.[3]

Quantitative Analysis of Ledipasvir's Synergistic Potential

The synergistic or additive interaction of Ledipasvir with other antiviral agents is a key factor in the development of highly effective combination therapies. In vitro studies utilizing HCV replicon systems have been instrumental in quantifying these interactions. The following tables summarize the 50% effective concentration (EC50) values for Ledipasvir alone and in combination with other prominent antivirals.

Antiviral AgentVirus Genotype/RepliconEC50 (nM)Reference
Ledipasvir (LDV)Genotype 1a0.031[3]
Genotype 1b0.004[3]
Genotype 4a0.11 - 1.1[3]
Genotype 5a0.11 - 1.1[3]
Genotype 6a0.11 - 1.1[3]
Genotype 2a16 - 530[3]
Genotype 3a16 - 530[3]
Table 1: In Vitro Antiviral Activity of Ledipasvir Against Various HCV Genotypes.

In combination studies, Ledipasvir has shown favorable interactions with various classes of anti-HCV agents. A pivotal study demonstrated that Ledipasvir exhibits additive to moderately synergistic activity when combined with NS3/4A protease inhibitors and the nucleotide NS5B polymerase inhibitor, sofosbuvir.[3] Furthermore, minor to moderate antiviral synergy was observed when Ledipasvir was combined with interferon-alpha and ribavirin, respectively.[3]

CombinationInteractionReference
Ledipasvir + Sofosbuvir (NS5B Inhibitor)Additive to Moderately Synergistic[3]
Ledipasvir + NS3/4A Protease InhibitorsAdditive to Moderately Synergistic[3]
Ledipasvir + RibavirinModerate Synergy[3]
Ledipasvir + Interferon-alphaMinor Synergy[3]
Table 2: Summary of In Vitro Drug Interaction Analysis of Ledipasvir with Other Antiviral Agents.

Experimental Protocols for Assessing Synergy

The in vitro evaluation of antiviral synergy is critical for the preclinical development of combination therapies. The HCV replicon assay is a widely used and robust method for these assessments.

HCV Replicon Assay for Antiviral Synergy

Objective: To determine the in vitro efficacy of antiviral agents, alone and in combination, against HCV replication.

Cell Line: Human hepatoma cell lines, such as Huh-7 and its derivatives (e.g., Huh-7.5.1), are commonly used as they are highly permissive for HCV replication.[4][5]

Replicon Constructs: Subgenomic HCV replicons are utilized, which contain the viral non-structural proteins necessary for RNA replication but lack the structural proteins, rendering them non-infectious. These replicons often contain a reporter gene, such as luciferase, to facilitate the quantification of viral replication.

Experimental Procedure:

  • Cell Seeding: Huh-7 cells harboring the HCV replicon are seeded into 96- or 384-well plates and incubated to allow for cell adherence.

  • Compound Addition: The antiviral agents are serially diluted and added to the cells individually and in various combination ratios. A checkerboard titration pattern is often employed to cover a wide range of concentrations for both drugs.

  • Incubation: The plates are incubated for a defined period, typically 48 to 72 hours, to allow for HCV replication and the antiviral agents to exert their effects.

  • Quantification of Replication: The level of HCV replication is quantified by measuring the reporter gene activity (e.g., luciferase luminescence).

  • Cytotoxicity Assessment: A parallel assay is often performed to assess the cytotoxicity of the compounds at the tested concentrations to ensure that the observed reduction in replication is not due to cell death.

Data Analysis:

The interaction between the antiviral agents is quantified using mathematical models, such as the Chou-Talalay method, which calculates a Combination Index (CI).

  • CI < 1: Indicates synergy

  • CI = 1: Indicates an additive effect

  • CI > 1: Indicates antagonism

Visualizing the Core Concepts

To better illustrate the principles and workflows discussed, the following diagrams have been generated using the DOT language.

HCV_Lifecycle_and_DAA_Targets cluster_cell Hepatocyte cluster_drugs Direct-Acting Antivirals (DAAs) Entry Viral Entry Uncoating Uncoating Entry->Uncoating Translation_Replication Translation & RNA Replication Uncoating->Translation_Replication Assembly Virion Assembly Translation_Replication->Assembly Release Release Assembly->Release NS3_4A_Inhibitor NS3/4A Protease Inhibitors NS3_4A_Inhibitor->Translation_Replication Inhibit Polyprotein Processing NS5B_Inhibitor NS5B Polymerase Inhibitors (e.g., Sofosbuvir) NS5B_Inhibitor->Translation_Replication Inhibit RNA Synthesis NS5A_Inhibitor NS5A Inhibitors (e.g., Ledipasvir) NS5A_Inhibitor->Translation_Replication Inhibit RNA Replication NS5A_Inhibitor->Assembly Inhibit Virion Assembly

Caption: HCV lifecycle and targets of direct-acting antivirals.

Synergy_Assessment_Workflow start Start: HCV Replicon Cells seed_cells Seed Cells in Microplate start->seed_cells add_drugs Add Antivirals (Single & Combination) seed_cells->add_drugs incubate Incubate (48-72h) add_drugs->incubate measure_replication Measure Reporter Gene Activity incubate->measure_replication measure_cytotoxicity Assess Cytotoxicity incubate->measure_cytotoxicity analyze_data Analyze Data (e.g., Combination Index) measure_replication->analyze_data measure_cytotoxicity->analyze_data end End: Determine Synergy/Additivity/Antagonism analyze_data->end Isobologram_Synergy xaxis Drug A Concentration yaxis Drug B Concentration origin xend origin->xend yend origin->yend additive_start EC50 of A additive_end EC50 of B additive_start->additive_end Line of Additivity synergy_point Synergy (CI < 1) additive_point Additivity (CI = 1) antagonism_point Antagonism (CI > 1)

References

Methodological & Application

Application Note: A Stability-Indicating HPLC Method for Purity Analysis of Ledipasvir D-tartrate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of Ledipasvir D-tartrate purity in bulk drug substance. The method is capable of separating Ledipasvir from its degradation products and is suitable for routine quality control analysis. The method was developed and validated in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction

Ledipasvir is a direct-acting antiviral agent and an inhibitor of the hepatitis C virus (HCV) NS5A protein, which is essential for viral replication and assembly.[1] It is often used in combination with Sofosbuvir for the treatment of chronic hepatitis C.[1][2] Ensuring the purity of the active pharmaceutical ingredient (API) is critical for the safety and efficacy of the final drug product. This document outlines a robust HPLC method for the quantitative analysis of this compound and the detection of any process-related impurities or degradation products.

Experimental

A standard HPLC system equipped with a UV or photodiode array (PDA) detector was used. The chromatographic separation was achieved on a C18 column.

Table 1: Optimized Chromatographic Conditions

ParameterCondition
Instrument HPLC with UV/PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size[3][4]
Mobile Phase Acetonitrile and 0.1% Orthophosphoric acid in water (v/v)
Gradient/Isocratic Isocratic or Gradient (Method dependent)
Flow Rate 1.0 mL/min[3][4][5]
Column Temperature 30-35 °C[2]
Detection Wavelength 245-270 nm[4][6][7]
Injection Volume 20 µL[4][5]
Diluent Methanol or a mixture of the mobile phase components
  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a final concentration of approximately 100 µg/mL.

  • Sample Solution: Accurately weigh and dissolve the this compound bulk drug sample in the diluent to achieve a nominal concentration of 100 µg/mL.

  • Filtration: Filter all solutions through a 0.45 µm membrane filter before injection into the HPLC system.[8]

Method Validation

The developed HPLC method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[4][9]

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. The this compound sample was subjected to various stress conditions, including acid, base, oxidative, thermal, and photolytic degradation.[5][8][10]

  • Acid Hydrolysis: Reflux with 0.1 N HCl at 70°C.[5]

  • Base Hydrolysis: Reflux with 0.1 N NaOH at 70°C.[5]

  • Oxidative Degradation: Treat with 3% H₂O₂ at 70°C.[8]

  • Thermal Degradation: Heat the solid drug at 70°C.

  • Photolytic Degradation: Expose the drug solution to UV light.

The chromatograms of the stressed samples were compared with that of an unstressed sample to evaluate the resolution between Ledipasvir and its degradation products. The method was found to be specific, as the Ledipasvir peak was well-resolved from all degradation product peaks.

The linearity of the method was established by analyzing a series of solutions with concentrations ranging from 5 to 150 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

The accuracy of the method was determined by performing recovery studies at three different concentration levels (e.g., 50%, 100%, and 150%).[5][11] The percentage recovery was calculated.

The precision of the method was evaluated by performing replicate injections of the standard solution (system precision) and analyzing multiple preparations of the sample (method precision) on the same day (intra-day) and on different days (inter-day).[11]

Table 2: Summary of Method Validation Results

Validation ParameterAcceptance CriteriaObserved Results
Linearity (Correlation Coefficient, R²) ≥ 0.9990.999[6]
Accuracy (% Recovery) 98.0 - 102.0%99.81% - 100.10%[6]
Precision (% RSD) ≤ 2.0%< 2.0%[3][5]
LOD Signal-to-Noise ratio of 3:1~1.0 µg/mL[6]
LOQ Signal-to-Noise ratio of 10:1~3.0 µg/mL[6]
Results and Discussion

A typical chromatogram of this compound standard solution shows a sharp, symmetric peak at a retention time of approximately 3.5 to 7.5 minutes, depending on the specific method.[4] The developed method effectively separated Ledipasvir from its degradation products, demonstrating its stability-indicating capability. The validation results confirm that the method is linear, accurate, and precise for the intended purpose.

Conclusion

The developed and validated RP-HPLC method is simple, rapid, and reliable for the purity analysis of this compound in bulk drug substance. This method can be effectively used for routine quality control and stability monitoring.

Protocols

Protocol 1: HPLC Method for Purity Analysis of this compound
  • Mobile Phase Preparation: Prepare a filtered and degassed mixture of acetonitrile and 0.1% orthophosphoric acid in water.

  • Standard Solution Preparation: a. Accurately weigh about 25 mg of this compound reference standard into a 250 mL volumetric flask. b. Add approximately 150 mL of diluent and sonicate to dissolve. c. Dilute to volume with the diluent and mix well.

  • Sample Solution Preparation: a. Accurately weigh about 25 mg of this compound sample into a 250 mL volumetric flask. b. Add approximately 150 mL of diluent and sonicate to dissolve. c. Dilute to volume with the diluent and mix well.

  • Chromatographic Analysis: a. Set up the HPLC system according to the conditions specified in Table 1. b. Inject the diluent (as a blank), followed by the standard solution, and then the sample solution. c. Record the chromatograms and calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram with that of the standard chromatogram.

Protocol 2: Forced Degradation Study
  • Acid Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl and reflux for a specified period. Neutralize the solution with 0.1 N NaOH and dilute to a final concentration with the diluent.

  • Base Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH and reflux. Neutralize with 0.1 N HCl and dilute to the final concentration.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂ and keep at a controlled temperature. Dilute to the final concentration.

  • Thermal Degradation: Keep the solid drug substance in a hot air oven at a specified temperature for a defined period. Dissolve the sample in the diluent to obtain the desired concentration.

  • Photolytic Degradation: Expose the drug solution in a transparent container to UV light.

  • Analysis: Inject the stressed samples into the HPLC system and analyze the chromatograms for degradation products.

Visualizations

HPLC_Method_Development_Workflow cluster_prep Preparation cluster_method_dev Method Development cluster_validation Method Validation (ICH Guidelines) cluster_analysis Analysis A Standard & Sample Preparation C Column & Mobile Phase Screening A->C B Mobile Phase Preparation B->C D Optimization of Chromatographic Conditions (Flow Rate, Temperature) C->D E Specificity (Forced Degradation) D->E J System Suitability Testing D->J F Linearity & Range G Accuracy & Precision H LOD & LOQ I Robustness I->J K Sample Analysis & Purity Calculation J->K Validation_Parameters center Validated HPLC Method Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision LOD LOD center->LOD LOQ LOQ center->LOQ Robustness Robustness center->Robustness SystemSuitability System Suitability center->SystemSuitability

References

Application Note: Quantification of Ledipasvir D-tartrate in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Ledipasvir D-tartrate in human plasma. The protocol employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard for accurate quantification. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Ledipasvir.

Introduction

Ledipasvir, an inhibitor of the hepatitis C virus (HCV) NS5A protein, is a key component of combination therapies for chronic HCV infection.[1][2] Accurate measurement of Ledipasvir concentrations in plasma is crucial for pharmacokinetic assessments and for ensuring therapeutic efficacy. This document provides a detailed protocol for the quantification of Ledipasvir in human plasma using LC-MS/MS, a highly selective and sensitive analytical technique.

Experimental

Materials and Reagents
  • This compound reference standard

  • Ledipasvir-d10 (Internal Standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Ultrapure water

  • Human plasma (K2 EDTA)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Pipettes

Sample Preparation

A protein precipitation method is utilized for the extraction of Ledipasvir and the internal standard from plasma.

  • Allow plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (Ledipasvir-d10 in 50% methanol).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed using a C18 column with a gradient elution profile.

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Start at 30% B, linear gradient to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 30% B at 4.1 min, and re-equilibrate for 1.9 min.
Mass Spectrometry

The mass spectrometer is operated in positive ion electrospray ionization mode with Multiple Reaction Monitoring (MRM) to detect Ledipasvir and the internal standard.

ParameterLedipasvirLedipasvir-d10 (IS)
Ionization Mode ESI PositiveESI Positive
Precursor Ion (m/z) 889.5899.5
Product Ion (m/z) 130.1130.1
Dwell Time 200 ms200 ms
Collision Energy Optimized for instrumentOptimized for instrument
Cone Voltage Optimized for instrumentOptimized for instrument

Results and Discussion

Method Validation

The method was validated according to regulatory guidelines for bioanalytical method validation. The validation parameters are summarized below.

Validation ParameterResult
Linearity Range 1 - 2000 ng/mL
Correlation Coefficient (r²) > 0.99
Accuracy 95.2% - 104.5%
Precision (%CV) < 10%
Recovery > 85%
Matrix Effect Minimal and compensated by the internal standard
Stability Stable under various storage and handling conditions
Workflow Diagram

The following diagram illustrates the overall workflow for the quantification of Ledipasvir in plasma.

Ledipasvir_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing and Quantification SampleCollection Plasma Sample Collection Thawing Thaw Sample SampleCollection->Thawing AddIS Add Internal Standard (Ledipasvir-d10) Thawing->AddIS ProteinPrecipitation Protein Precipitation with Acetonitrile AddIS->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer Transfer Supernatant Centrifugation->SupernatantTransfer Injection Inject Sample into LC-MS/MS SupernatantTransfer->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography MassSpec Mass Spectrometric Detection (MRM) Chromatography->MassSpec PeakIntegration Peak Integration MassSpec->PeakIntegration CalibrationCurve Generate Calibration Curve PeakIntegration->CalibrationCurve Quantification Quantify Ledipasvir Concentration CalibrationCurve->Quantification Report Generate Report Quantification->Report

Caption: LC-MS/MS workflow for Ledipasvir quantification in plasma.

Conclusion

This application note presents a validated LC-MS/MS method for the reliable quantification of this compound in human plasma. The protocol, featuring a simple protein precipitation extraction and the use of a stable isotope-labeled internal standard, offers high sensitivity, accuracy, and precision. This method is well-suited for supporting clinical and pharmacological research of Ledipasvir.

References

Application Note: Determination of Ledipasvir D-tartrate EC₅₀ Values Using a Cell-Based HCV Replicon Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ledipasvir is a potent, direct-acting antiviral agent that targets the Hepatitis C Virus (HCV) Non-Structural Protein 5A (NS5A). NS5A is a critical phosphoprotein involved in viral RNA replication and the assembly of new virion particles. By inhibiting NS5A, Ledipasvir effectively halts these processes, preventing the propagation of the virus. This application note provides a detailed protocol for determining the half-maximal effective concentration (EC₅₀) of Ledipasvir D-tartrate in a cell-based assay. The protocol utilizes the well-established HCV replicon system in the human hepatoma cell line Huh-7, a standard model for studying HCV replication in vitro.[1][2]

Data Presentation

The antiviral activity of Ledipasvir is highly dependent on the HCV genotype. The following table summarizes reported EC₅₀ values for Ledipasvir against various HCV genotypes in cell-based replicon assays.

HCV GenotypeReplicon IsolateCell LineEC₅₀ (nM)
Genotype 1a H77Huh7-Lunet0.031
Genotype 1b Con-1Huh7-Lunet0.004
Genotype 2a JFH-1Huh-716 - 530
Genotype 2b -Huh-716 - 530
Genotype 3a -Huh-716 - 530
Genotype 4a -Huh-70.11 - 1.1
Genotype 4d -Huh-70.11 - 1.1
Genotype 5a -Huh-70.11 - 1.1
Genotype 6a -Huh-70.11 - 1.1
Genotype 6e -Huh-716 - 530

Data compiled from studies using standard 3-day cell-based replicon assays.[3][4][5]

Signaling Pathway and Mechanism of Action

Ledipasvir targets the HCV NS5A protein, a key component of the viral replication complex. By binding to NS5A, Ledipasvir is thought to prevent the hyperphosphorylation of NS5A, a step that is essential for viral production.[4] This inhibition disrupts the protein's function in both viral RNA replication and the subsequent assembly of new virus particles, thereby suppressing viral propagation.

Ledipasvir_Mechanism_of_Action cluster_HCV_Lifecycle HCV Replication Cycle cluster_Inhibition Inhibition by Ledipasvir Viral_RNA Viral RNA Polyprotein Polyprotein Synthesis Viral_RNA->Polyprotein Translation Proteolytic_Processing Proteolytic Processing Polyprotein->Proteolytic_Processing NS_Proteins NS3, NS4A, NS4B, NS5A, NS5B Proteolytic_Processing->NS_Proteins Replication_Complex Replication Complex (Membranous Web) NS_Proteins->Replication_Complex RNA_Replication RNA Replication Replication_Complex->RNA_Replication Virion_Assembly Virion Assembly RNA_Replication->Virion_Assembly New_Virions New Virions Virion_Assembly->New_Virions Ledipasvir Ledipasvir NS5A NS5A Protein Ledipasvir->NS5A Binds to & Inhibits Inhibition_Replication Inhibition of RNA Replication NS5A->Inhibition_Replication Inhibition_Assembly Inhibition of Virion Assembly NS5A->Inhibition_Assembly

Caption: Ledipasvir inhibits HCV by targeting the NS5A protein.

Experimental Protocols

This protocol describes a high-throughput, 96-well plate format assay using a Huh-7 cell line stably expressing an HCV subgenomic replicon that includes a luciferase reporter gene. The luminescence output serves as a direct measure of HCV RNA replication.

Materials and Reagents

  • Cell Line: Huh-7 cells harboring an HCV subgenomic replicon with a luciferase reporter (e.g., genotype 1b Con1/SG-hRlucNeo).

  • This compound: Analytical grade.

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 1% Non-Essential Amino Acids, and G418 (concentration optimized for cell line maintenance, e.g., 500 µg/mL).

  • Assay Medium: Cell Culture Medium without G418.

  • Reagents for Luciferase Assay: Commercially available luciferase assay kit (e.g., Renilla Luciferase Assay System).

  • Reagents for Cytotoxicity Assay: Commercially available kit (e.g., CellTiter-Glo®, resazurin-based assays).

  • Control Compounds: DMSO (vehicle control), and a known HCV inhibitor as a positive control.

  • Equipment: 37°C/5% CO₂ incubator, luminometer, multichannel pipettes, sterile 96-well cell culture plates (white, clear-bottom for cytotoxicity; solid white for luminescence).

Experimental Workflow Diagram

EC50_Assay_Workflow Start Start Cell_Seeding 1. Seed Huh-7 HCV replicon cells in 96-well plates Start->Cell_Seeding Incubation1 Incubate 24 hours Cell_Seeding->Incubation1 Compound_Prep 2. Prepare serial dilutions of this compound Incubation1->Compound_Prep Treatment 3. Add compound dilutions to respective wells Compound_Prep->Treatment Incubation2 Incubate 72 hours Treatment->Incubation2 Assay_Split Perform Assays Incubation2->Assay_Split Luminescence 4a. Measure Luciferase Activity (Antiviral) Assay_Split->Luminescence Antiviral Plate Cytotoxicity 4b. Measure Cell Viability (Cytotoxicity) Assay_Split->Cytotoxicity Cytotoxicity Plate Data_Analysis 5. Normalize data and perform non-linear regression Luminescence->Data_Analysis Cytotoxicity->Data_Analysis EC50_CC50 Determine EC₅₀ and CC₅₀ values Data_Analysis->EC50_CC50 End End EC50_CC50->End

Caption: Workflow for the cell-based HCV replicon EC₅₀ assay.

Step-by-Step Protocol

  • Cell Seeding:

    • Culture Huh-7 HCV replicon cells in maintenance medium.

    • On the day of the assay, trypsinize and resuspend the cells in assay medium to a final concentration of 5 x 10⁴ cells/mL.

    • Dispense 100 µL of the cell suspension into each well of two 96-well plates (one for the antiviral assay, one for the cytotoxicity assay).

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution series (e.g., 10-point, 3-fold dilutions) in assay medium to achieve the desired final concentration range (e.g., 0.001 nM to 100 nM). Ensure the final DMSO concentration in all wells is consistent and non-toxic (e.g., ≤0.5%).

    • Prepare vehicle (DMSO) and positive control dilutions in parallel.

  • Cell Treatment:

    • After the 24-hour incubation, carefully remove the medium from the cell plates.

    • Add 100 µL of the prepared compound dilutions, vehicle control, or positive control to the appropriate wells in triplicate.

    • Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • Quantification of Antiviral Activity and Cytotoxicity:

    • Antiviral Assay (Luciferase):

      • Remove the assay plate from the incubator and allow it to equilibrate to room temperature.

      • Prepare the luciferase assay reagent according to the manufacturer's instructions.

      • Add the reagent to each well and measure the luminescence using a plate-reading luminometer.

    • Cytotoxicity Assay:

      • Perform the chosen cytotoxicity assay (e.g., CellTiter-Glo®) according to the manufacturer's protocol. This typically involves adding a reagent and measuring luminescence or fluorescence.

  • Data Analysis:

    • Normalization: Normalize the data by setting the average signal from the vehicle-treated wells (0% inhibition) to 100% and the background signal (or a high-concentration positive control) to 0%.

    • Curve Fitting: Plot the normalized response against the logarithm of the compound concentration.

    • EC₅₀/CC₅₀ Calculation: Use a non-linear regression model (e.g., four-parameter variable slope) to fit the dose-response curve and calculate the EC₅₀ (for antiviral activity) and CC₅₀ (for cytotoxicity) values.

    • Selectivity Index (SI): Calculate the SI by dividing the CC₅₀ by the EC₅₀. A higher SI value indicates a more favorable therapeutic window.

References

Application Notes and Protocols for In Vivo Efficacy Studies of Ledipasvir D-tartrate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ledipasvir, a potent inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A), is a key component of approved direct-acting antiviral (DAA) regimens. Evaluating the in vivo efficacy of Ledipasvir D-tartrate is crucial for preclinical assessment and understanding its therapeutic potential. Due to the narrow host range of HCV, specialized animal models that permit viral replication are essential. This document provides detailed application notes and protocols for studying the in vivo efficacy of this compound using primarily humanized mouse models.

Animal Model Selection

The selection of an appropriate animal model is critical for obtaining relevant and translatable data. Due to HCV's tropism for human hepatocytes, conventional animal models are not suitable.

Recommended Primary Model: Humanized Chimeric Mice

  • Model: MUP-uPA-SCID/Beige mice transplanted with human hepatocytes.[1]

  • Rationale: These mice have a significant portion of their liver repopulated with functional human hepatocytes, allowing for robust HCV infection and replication of various genotypes.[1][2][3] This model has been successfully used to demonstrate the in vivo antiviral activity of Ledipasvir.[1]

  • Key Characteristics:

    • Supports infection with multiple HCV genotypes.[1]

    • Allows for the evaluation of antiviral efficacy by monitoring HCV RNA levels in serum.[1]

    • Enables the study of drug resistance development.[1]

Alternative Model: Chimpanzees

  • Rationale: Chimpanzees are the only non-human primate susceptible to chronic HCV infection and have historically been instrumental in the development of HCV therapies.[4]

Experimental Design and Workflow

A typical in vivo efficacy study of this compound in humanized mice involves several key stages, from model generation to data analysis.

experimental_workflow cluster_setup Model Preparation cluster_infection HCV Infection cluster_treatment Treatment Phase cluster_analysis Efficacy Evaluation A Generation of MUP-uPA-SCID/Beige mice B Transplantation of human hepatocytes A->B C Confirmation of human hepatocyte engraftment B->C D Infection with HCV of desired genotype (e.g., GT1a, 1b, 2a, 3a, 4a) C->D E Monitoring of HCV RNA levels to establish peak viremia D->E F Randomization into treatment groups (Vehicle, this compound) E->F G Oral administration of this compound (e.g., 50 mg/kg) F->G H Regular blood collection for HCV RNA quantification G->H J Histopathological analysis of liver tissue G->J I Quantification of serum HCV RNA by RT-qPCR H->I K Analysis of viral resistance I->K

Figure 1: Experimental workflow for in vivo efficacy testing of this compound in humanized mice.

Ledipasvir's Mechanism of Action

Ledipasvir targets the HCV NS5A protein, a key component of the viral replication complex. By inhibiting NS5A, Ledipasvir disrupts the formation of new replication complexes and interferes with virion assembly, ultimately leading to a potent reduction in HCV replication.

signaling_pathway cluster_virus HCV Life Cycle HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS_Proteins Non-structural Proteins (including NS5A) Polyprotein->NS_Proteins Proteolytic Processing Replication_Complex Replication Complex NS_Proteins->Replication_Complex Formation New_RNA New HCV RNA Replication_Complex->New_RNA Replication Virion_Assembly Virion Assembly New_RNA->Virion_Assembly Ledipasvir This compound Ledipasvir->NS_Proteins Inhibits NS5A function

Figure 2: Simplified diagram of Ledipasvir's mechanism of action targeting HCV NS5A.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of Ledipasvir against various HCV genotypes in MUP-uPA-SCID/Beige humanized mice, based on data from Ohno et al. (2020).[1]

Table 1: Reduction of HCV RNA in Humanized Mice Treated with Ledipasvir (50 mg/kg)

HCV GenotypeMean Log10 Reduction in HCV RNA (copies/mL) at Week 6 Post-Treatment
Genotype 1a > 4.0
Genotype 2a ~ 3.5
Genotype 3a ~ 3.0
Genotype 4a > 4.0

Data is estimated from graphical representations in the cited literature and represents a significant decrease from peak viremia.[1]

Table 2: Time to Undetectable HCV RNA in Humanized Mice

HCV GenotypeTime to Undetectable HCV RNA (weeks post-treatment initiation)
Genotype 1a 6
Genotype 2a 6
Genotype 3a 6
Genotype 4a 6

Undetectable levels were reached by week 15 post-infection (6 weeks post-treatment)..[1]

Experimental Protocols

Protocol 1: In Vivo Efficacy Study of this compound in Humanized Mice

1. Animal Model and Husbandry

  • Use MUP-uPA-SCID/Beige mice transplanted with human hepatocytes.[1]
  • House animals in a specific pathogen-free facility with a 12-hour light/dark cycle and provide ad libitum access to food and water.
  • All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

2. HCV Infection

  • Infect humanized mice intravenously with 100 chimpanzee infectious doses (CID50) of the desired HCV genotype (e.g., plasma from an HCV-infected chimpanzee).[1]
  • Monitor HCV RNA levels in serum weekly by retro-orbital blood collection to establish the infection kinetics and determine the peak of viremia (typically around 9 weeks post-infection).[1]

3. Drug Preparation and Administration

  • Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).
  • At the peak of viremia (e.g., 9 weeks post-infection), randomize mice into treatment and control groups (n=10 per group is recommended).[1]
  • Administer this compound orally at a dose of 50 mg/kg.[1] The control group should receive the vehicle only.

4. Monitoring of Efficacy

  • Collect blood samples (e.g., via retro-orbital sinus) at regular intervals (e.g., weekly) post-treatment initiation.[1]
  • Isolate serum and quantify HCV RNA levels using a validated real-time reverse transcription PCR (RT-qPCR) assay.

5. Endpoint Analysis

  • The primary efficacy endpoint is the reduction in serum HCV RNA levels compared to the vehicle control group.
  • At the end of the study, euthanize mice and collect liver tissue for histopathological analysis.

Protocol 2: Quantification of HCV RNA in Mouse Serum by Real-Time RT-PCR

1. RNA Extraction

  • Extract viral RNA from 100 µL of mouse serum using a commercial viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit) according to the manufacturer's instructions.
  • Elute the RNA in a final volume of 50-60 µL of RNase-free water.

2. Real-Time RT-PCR

  • Use a one-step real-time RT-PCR kit with primers and a probe targeting a conserved region of the HCV 5' untranslated region (5' UTR).
  • Prepare a reaction mixture containing the RT-PCR master mix, primers, probe, and extracted RNA.
  • Perform the reaction on a real-time PCR instrument with the following cycling conditions (example):
  • Reverse Transcription: 50°C for 30 minutes
  • Initial Denaturation: 95°C for 15 minutes
  • PCR Cycling (45 cycles):
  • 95°C for 15 seconds
  • 60°C for 60 seconds (acquire fluorescence data)
  • Include a standard curve of known HCV RNA concentrations to quantify the viral load in the samples. Express results as HCV RNA copies/mL or IU/mL.[5][6]

Protocol 3: Histopathological Analysis of Liver Tissue

1. Tissue Fixation and Processing

  • Immediately after euthanasia, perfuse the mouse with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).[1]
  • Excise the liver and fix it in 4% PFA overnight at 4°C.[1]
  • Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.[7]

2. Sectioning and Staining

  • Cut 5 µm thick sections from the paraffin-embedded blocks and mount them on glass slides.[1]
  • Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.[7]
  • Perform Hematoxylin and Eosin (H&E) staining:
  • Stain with Mayer's Hematoxylin for 3-5 minutes.[7]
  • Rinse in running tap water.
  • Differentiate in 1% acid alcohol.
  • "Blue" in Scott's tap water substitute.
  • Counterstain with Eosin Y for 1-2 minutes.[7]
  • Dehydrate through graded ethanol, clear in xylene, and mount with a coverslip.

3. Microscopic Examination

  • Examine the stained sections under a light microscope.
  • Assess for signs of liver injury, such as inflammation, necrosis, steatosis, and fibrosis.

4. Immunohistochemistry for HCV Antigens (Optional)

  • To specifically detect HCV-infected cells, perform immunohistochemistry using antibodies against HCV proteins (e.g., NS3, NS5A).
  • Follow a standard immunohistochemistry protocol involving antigen retrieval, blocking, primary and secondary antibody incubation, and detection with a suitable chromogen.

Conclusion

The use of humanized mouse models provides a robust platform for the in vivo evaluation of this compound's efficacy against HCV. The protocols and data presented in these application notes offer a comprehensive guide for researchers to design and execute preclinical studies. Careful adherence to these methodologies will ensure the generation of reliable and reproducible data, contributing to the development of novel anti-HCV therapies.

References

Application Note: Protocol for Ledipasvir D-tartrate Cytotoxicity Assay in Huh-7 Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ledipasvir is a potent, direct-acting antiviral agent primarily used in combination therapies for the treatment of Hepatitis C Virus (HCV) infection.[1] It functions by inhibiting the HCV NS5A protein, a phosphoprotein essential for viral RNA replication and virion assembly.[2][3] Although its exact mechanism is not fully elucidated, it is believed to prevent the hyperphosphorylation of NS5A.[1] The human hepatoma cell line, Huh-7, is a cornerstone model in HCV research due to its high permissiveness for HCV replication.[4][5] While Ledipasvir is celebrated for its targeted antiviral efficacy, assessing its potential off-target cytotoxicity is a critical step in drug safety evaluation.[6] This document provides a detailed protocol for determining the 50% cytotoxic concentration (CC50) of Ledipasvir D-tartrate in Huh-7 cells using a WST-1 based cell viability assay.

Principle of the WST-1 Assay

The WST-1 (Water Soluble Tetrazolium salt) assay is a sensitive colorimetric method for quantifying cell viability and proliferation. The assay's principle is based on the cleavage of the stable tetrazolium salt WST-1 into a soluble formazan dye by mitochondrial dehydrogenases present in metabolically active, viable cells.[7] The amount of the generated formazan, which is quantified by measuring the absorbance at 420-480 nm, is directly proportional to the number of living cells in the culture.[8] A decrease in absorbance indicates a reduction in cell viability, or a cytotoxic effect.

Materials and Reagents

  • Cell Line: Human Hepatoma Huh-7 cells (e.g., JCRB Cell Bank).[9]

  • Reagents:

    • This compound (analytical grade)

    • Dimethyl sulfoxide (DMSO, cell culture grade)

    • Dulbecco's Modified Eagle Medium (DMEM), high glucose

    • Fetal Bovine Serum (FBS), heat-inactivated

    • Penicillin-Streptomycin solution (100x)

    • Trypsin-EDTA (0.25%)

    • Phosphate-Buffered Saline (PBS), sterile

    • Cell Proliferation Reagent WST-1 (e.g., Sigma-Aldrich, Roche)

    • Positive Control (e.g., Doxorubicin, 1-10 µM)

  • Equipment & Consumables:

    • Laminar flow biological safety cabinet

    • Humidified CO₂ incubator (37°C, 5% CO₂)

    • Inverted microscope

    • Hemocytometer or automated cell counter

    • Sterile 96-well flat-bottom cell culture plates (tissue-culture treated)

    • Sterile serological pipettes and pipette tips

    • Multichannel pipette

    • Microplate spectrophotometer (ELISA reader) with a 440-450 nm filter

Experimental Protocols

Huh-7 Cell Culture and Maintenance
  • Culture Medium: Prepare complete growth medium consisting of DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.[10]

  • Cell Propagation: Culture Huh-7 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: When cells reach 80-90% confluency, passage them. Briefly rinse the cell monolayer with sterile PBS, add 2-3 mL of Trypsin-EDTA, and incubate for 2-3 minutes at 37°C until cells detach.[10]

  • Neutralize the trypsin with 8-10 mL of complete growth medium, gently pipette to create a single-cell suspension, and transfer a fraction (typically a 1:4 to 1:6 split ratio) to a new flask containing fresh medium.[10]

  • Renew the culture medium every 2-3 days.[11]

Preparation of this compound Stock and Working Solutions
  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in 100% DMSO. Ledipasvir is relatively insoluble in aqueous solutions at physiological pH.[6] Store the stock solution in small aliquots at -20°C.

  • Working Solutions: On the day of the experiment, prepare a series of working solutions by serially diluting the stock solution in complete growth medium. A typical concentration range to test could be from 0.1 µM to 100 µM.

  • Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration used (e.g., ≤0.5% DMSO) in complete growth medium.

WST-1 Cytotoxicity Assay Procedure
  • Cell Seeding: Trypsinize and count the Huh-7 cells. Adjust the cell density to 1 x 10⁵ cells/mL in complete growth medium. Seed 100 µL of the cell suspension (1 x 10⁴ cells/well) into the wells of a 96-well plate.[12]

  • Control Wells: Designate wells for the following controls:

    • Untreated Control: Cells with 100 µL of complete growth medium only.

    • Vehicle Control: Cells with 100 µL of medium containing the final DMSO concentration.

    • Positive Control: Cells treated with a known cytotoxic agent.

    • Blank Control: 100 µL of complete growth medium without cells to measure background absorbance.[7]

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Drug Treatment: After 24 hours, carefully remove the medium and add 100 µL of the prepared this compound working solutions (in triplicate) to the respective wells.

  • Incubation with Drug: Incubate the plate for an additional 48 to 72 hours at 37°C and 5% CO₂.

  • Addition of WST-1 Reagent: Add 10 µL of WST-1 reagent to each well. Gently tap the plate to mix.

  • Final Incubation: Incubate the plate for 1 to 4 hours at 37°C and 5% CO₂. The optimal time may vary by cell line and should be determined empirically by monitoring color development.[7]

  • Absorbance Measurement: Shake the plate thoroughly for 1 minute on a shaker.[8] Measure the absorbance at a wavelength between 420-480 nm (e.g., 450 nm) using a microplate reader. Use a reference wavelength of >600 nm if possible.

Data Analysis and Presentation
  • Background Correction: Subtract the average absorbance of the blank control wells from all other absorbance readings.

  • Calculate Percent Viability: Calculate the percentage of cell viability for each concentration using the following formula:

    % Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells)] x 100

  • Data Summary: Summarize the quantitative data in a structured table as shown below.

  • CC50 Determination: Plot the percent viability against the logarithm of the drug concentration. Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the CC50 value, which is the concentration of this compound that reduces cell viability by 50%.

Data Presentation

Table 1: Cytotoxicity of this compound on Huh-7 Cells

Ledipasvir Conc. (µM)Replicate 1 (Absorbance)Replicate 2 (Absorbance)Replicate 3 (Absorbance)Mean Absorbance (Corrected)Standard Deviation% Cell Viability
0 (Vehicle Control)100
0.1
1
10
50
100
Positive Control

Visualizations

Experimental Workflow

Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Culture Culture & Maintain Huh-7 Cells Seed Seed Huh-7 Cells in 96-well Plate Culture->Seed PrepareDrug Prepare Ledipasvir Serial Dilutions Treat Treat Cells with Ledipasvir / Controls PrepareDrug->Treat Incubate1 Incubate 24h (Cell Attachment) Seed->Incubate1 Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddWST1 Add WST-1 Reagent Incubate2->AddWST1 Incubate3 Incubate 1-4h AddWST1->Incubate3 Read Measure Absorbance (450 nm) Incubate3->Read Calculate Calculate % Viability Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine Determine CC50 Value Plot->Determine

Caption: Workflow for Ledipasvir cytotoxicity assay in Huh-7 cells.

Ledipasvir's Mechanism of Action on HCV

MOA HCV HCV Replication Complex NS5A NS5A Protein HCV->NS5A contains NS5A_p Hyperphosphorylated NS5A Replication Viral RNA Replication NS5A_p->Replication Assembly Virion Assembly NS5A_p->Assembly NS5A->NS5A_p is hyperphosphorylated Ledipasvir Ledipasvir Ledipasvir->NS5A Binds to & Inhibits

Caption: Ledipasvir inhibits HCV by targeting the NS5A protein.

References

Application Notes and Protocols for Ledipasvir D-Tartrate Formulation in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ledipasvir, an inhibitor of the Hepatitis C Virus (HCV) NS5A protein, is a cornerstone in the treatment of chronic HCV infections.[1] For researchers conducting in vivo animal studies, developing a stable and bioavailable formulation of Ledipasvir D-tartrate is a critical step. As a compound with low aqueous solubility, special considerations are required to ensure adequate exposure in preclinical models. These application notes provide detailed protocols for the formulation of this compound for both oral and parenteral administration in animal studies, focusing on strategies to enhance solubility and stability.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to formulation development.

PropertyValueReference
Molecular Formula C₅₃H₆₀F₂N₈O₁₂[1]
Molecular Weight 1039.09 g/mol [1]
Appearance Crystalline solid[1]
Aqueous Solubility Poorly soluble, with pH-dependent dissolution. The dissolution rate is noted to be 5 to 10 times faster in an aqueous medium at pH 3.[2]
Organic Solvent Solubility Soluble in methanol and ethanol.[1]
Stability The D-tartrate salt form exhibits improved dissolution properties in moderately acidic aqueous media.[2]

Recommended Excipients for Formulation Development

The selection of appropriate excipients is paramount in formulating poorly soluble compounds like this compound. The following table summarizes commonly used excipients in preclinical formulations.

Excipient ClassExcipient NameFunctionRationale for Use with this compound
Co-solvents Propylene GlycolSolubilizing agentCan be used to dissolve this compound, particularly in combination with other excipients.
Polyethylene Glycol 400 (PEG 400)Solubilizing agentA common vehicle for oral and parenteral formulations of poorly soluble drugs.
Surfactants (Non-ionic) Polysorbate 80 (Tween® 80)Solubilizing agent, emulsifierForms micelles that can encapsulate lipophilic drugs, enhancing their apparent solubility in aqueous media.
Caprylocaproyl Macrogol-8 Glycerides (e.g., Labrasol®)Solubilizing agent, absorption enhancerA self-emulsifying excipient that can improve the oral bioavailability of poorly soluble drugs.
Macrogolglycerol Hydroxystearate (e.g., Kolliphor® HS 15, Solutol® HS 15)Solubilizing agentA non-ionic solubilizer and emulsifying agent suitable for both oral and parenteral formulations.
pH Modifiers Hydrochloric Acid (HCl), Citric AcidAcidifying agentTo adjust the pH of the formulation vehicle to an acidic range (e.g., pH 2.5-4) to leverage the pH-dependent solubility of Ledipasvir.

Experimental Protocols

Protocol 1: Oral Gavage Formulation (Suspension)

This protocol describes the preparation of a this compound suspension for oral administration in rodents.

Materials:

  • This compound

  • 0.5% (w/v) Methylcellulose in deionized water

  • 0.2% (v/v) Tween® 80

  • Mortar and pestle

  • Stir plate and magnetic stir bar

  • Calibrated dosing syringes

Procedure:

  • Weigh the required amount of this compound.

  • In a mortar, add a small amount of the 0.5% methylcellulose solution containing 0.2% Tween® 80 to the this compound powder to form a smooth paste. This initial wetting step is crucial for preventing clumping.

  • Gradually add the remaining vehicle to the paste while continuously triturating to ensure a uniform suspension.

  • Transfer the suspension to a suitable container and stir continuously using a magnetic stir bar for at least 30 minutes prior to administration to ensure homogeneity.

  • Maintain stirring during the dosing procedure to prevent settling of the suspended particles.

Protocol 2: Oral Gavage Formulation (Solution)

This protocol is suitable for achieving higher oral bioavailability and is based on a co-solvent/surfactant system.

Materials:

  • This compound

  • Polyethylene Glycol 400 (PEG 400)

  • Labrasol®

  • Deionized water

  • Hydrochloric acid (1N)

  • Vortex mixer

  • Heated stir plate

Procedure:

  • Prepare a vehicle consisting of a 1:1 (v/v) ratio of PEG 400 and Labrasol®.

  • Weigh the desired amount of this compound and add it to the vehicle.

  • Gently warm the mixture to 30-40°C while vortexing or stirring to facilitate dissolution. Do not overheat, as this may cause degradation.

  • Once the this compound is fully dissolved, a clear solution should be obtained.

  • For some applications, this concentrate can be diluted with an acidic aqueous solution (e.g., water adjusted to pH 3 with HCl) immediately before administration. Note: The potential for precipitation upon dilution should be evaluated during formulation development.

Protocol 3: Parenteral Formulation (Intravenous)

This protocol outlines the preparation of a solution of this compound for intravenous administration. Strict adherence to aseptic techniques is required.

Materials:

  • This compound

  • Propylene Glycol

  • Kolliphor® HS 15 (Solutol® HS 15)

  • Water for Injection (WFI)

  • Hydrochloric acid (0.1N)

  • Sterile filters (0.22 µm)

  • Sterile vials

Procedure:

  • In a sterile vessel, prepare a vehicle consisting of 45% (v/v) Propylene Glycol and 15% (v/v) Kolliphor® HS 15.

  • Slowly add the weighed this compound to the vehicle while stirring until fully dissolved. Gentle warming (30-40°C) may be applied if necessary.

  • In a separate sterile vessel, take 40% (v/v) of WFI and adjust the pH to approximately 2.5 with 0.1N HCl.

  • Slowly add the acidic WFI to the drug-containing organic phase while stirring continuously.

  • After complete mixing, sterile filter the final formulation through a 0.22 µm filter into a sterile vial.

Quality Control and Stability Assessment

5.1. Visual Inspection: All formulations should be visually inspected for clarity (solutions) or uniformity (suspensions) and the absence of particulate matter before administration.

5.2. pH Measurement: For aqueous-based formulations, the pH should be measured and documented to ensure consistency between batches.

5.3. Stability-Indicating HPLC Method: The concentration and stability of this compound in the prepared formulations should be verified. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a suitable method.

ParameterTypical Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water (e.g., 60:40 v/v) or Methanol and buffer (e.g., 70:30 v/v, pH 3.5)
Flow Rate 1.0 mL/min
Detection UV at 236 nm or 333 nm
Analysis The method should be able to separate Ledipasvir from its degradation products.

Forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) should be performed to validate the stability-indicating nature of the analytical method.

Visualizations

experimental_workflow cluster_formulation Formulation Preparation cluster_qc Quality Control cluster_admin In Vivo Administration cluster_analysis Pharmacokinetic/Pharmacodynamic Analysis oral_susp Oral Suspension visual Visual Inspection oral_susp->visual oral_sol Oral Solution oral_sol->visual iv_sol IV Solution iv_sol->visual ph_measure pH Measurement visual->ph_measure hplc HPLC Analysis ph_measure->hplc animal_model Animal Model (e.g., Rats, Mice) hplc->animal_model pk_pd PK/PD Studies animal_model->pk_pd

Caption: Experimental workflow for this compound formulation and in vivo studies.

hcv_ns5a_pathway cluster_virus HCV Replication Complex cluster_host Host Cell NS5A NS5A HCV_RNA HCV RNA NS5A->HCV_RNA Replication PI3K PI3K/Akt Pathway NS5A->PI3K Activation IFN Interferon Signaling NS5A->IFN Inhibition NS5B NS5B Polymerase NS5B->HCV_RNA Replication Ledipasvir Ledipasvir Ledipasvir->NS5A Inhibition

Caption: Simplified signaling pathway of HCV NS5A and the inhibitory action of Ledipasvir.

References

Application Note: A Strategic Approach to the Chiral Separation of Ledipasvir and Its Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ledipasvir is a potent direct-acting antiviral agent against the hepatitis C virus (HCV) NS5A protein.[1] Its chemical structure is complex, featuring six defined stereocenters, which gives rise to a number of potential stereoisomers.[2][3] In pharmaceutical development, it is crucial to isolate and characterize each stereoisomer, as they can exhibit significant differences in pharmacological activity, pharmacokinetic properties, and toxicity.[4]

While numerous achiral HPLC and UPLC methods have been published for the quantitative analysis of Ledipasvir, typically in combination with Sofosbuvir, there is a notable absence of specific, publicly available methods for its chiral separation. This application note, therefore, presents a systematic and comprehensive strategy for the development of a robust chiral separation method for Ledipasvir and its stereoisomers using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

Method Development Strategy

The non-predictive nature of chiral separations necessitates a screening approach where various chiral stationary phases (CSPs) and mobile phases are evaluated to identify the optimal conditions.[5][6] Polysaccharide-based CSPs, such as derivatized cellulose and amylose, are highly recommended for initial screening due to their broad enantioselectivity for a wide range of compounds.[7][8]

High-Performance Liquid Chromatography (HPLC) Approach

HPLC is a widely used technique for chiral separations. A multi-modal screening strategy is proposed to maximize the chances of achieving a successful separation.

1. Chiral Stationary Phase (CSP) Screening: A selection of polysaccharide-based columns with diverse chiral recognition capabilities should be screened. The following are recommended for initial evaluation:

  • Immobilized Phases: Chiralpak IA, Chiralpak IB, Chiralpak IC

  • Coated Phases: Chiralpak AD, Chiralcel OD, Chiralcel OJ

2. Mobile Phase Screening: Screening should be conducted in Normal Phase, Polar Organic, and Reversed-Phase modes to explore different interaction mechanisms.

  • Normal Phase (NP) Mode: Often provides the highest success rate for chiral separations.

    • Mobile Phases:

      • n-Hexane / Ethanol (e.g., 90:10, 80:20, 70:30 v/v)

      • n-Hexane / 2-Propanol (e.g., 90:10, 80:20, 70:30 v/v)

  • Polar Organic (PO) Mode: Uses polar organic solvents.

    • Mobile Phases:

      • Methanol (100%)

      • Ethanol (100%)

      • Acetonitrile (100%)

  • Reversed-Phase (RP) Mode: Useful for polar compounds.

    • Mobile Phases:

      • Acetonitrile / Water with 0.1% Formic Acid

      • Methanol / Water with 0.1% Formic Acid

3. Optimization: Once initial hits are identified, the separation can be optimized by:

  • Fine-tuning the mobile phase composition (e.g., adjusting the ratio of organic modifiers).

  • Adding acidic or basic additives (e.g., 0.1% trifluoroacetic acid for acidic compounds or 0.1% diethylamine for basic compounds) to improve peak shape and selectivity.[9]

  • Varying the column temperature and flow rate to enhance resolution.[10]

Supercritical Fluid Chromatography (SFC) Approach

SFC is an increasingly popular technique for chiral separations, offering advantages such as higher efficiency, faster analysis times, and reduced consumption of organic solvents.[11][12][13]

1. Chiral Stationary Phase (CSP) Screening: The same set of polysaccharide-based CSPs recommended for HPLC screening can be effectively used in SFC.

2. Mobile Phase Screening: The mobile phase in SFC typically consists of supercritical CO2 and an alcohol co-solvent.

  • Co-solvents:

    • Methanol

    • Ethanol

    • 2-Propanol

  • Gradient: A generic gradient of 5% to 40% or 50% co-solvent over 5-10 minutes is a good starting point.

  • Additives: Small amounts of additives (e.g., 0.1% diethylamine or trifluoroacetic acid) can be incorporated into the co-solvent to improve peak shape and resolution.

Data Presentation

The screening conditions and results should be systematically tabulated for easy comparison and decision-making.

Table 1: Proposed HPLC Screening Conditions for Ledipasvir Chiral Separation

Parameter Condition 1 (NP) Condition 2 (NP) Condition 3 (PO) Condition 4 (RP)
Columns Chiralpak IA, IB, IC, AD, OD, OJChiralpak IA, IB, IC, AD, OD, OJChiralpak IA, IB, IC, AD, OD, OJChiralpak IA, IB, IC, AD, OD, OJ
Mobile Phase A n-Hexanen-HexaneN/AWater + 0.1% Formic Acid
Mobile Phase B Ethanol2-PropanolMethanol, Ethanol, ACNAcetonitrile
Gradient Isocratic (e.g., 80:20)Isocratic (e.g., 80:20)Isocratic (100%)Gradient (e.g., 10-90% B)
Flow Rate 1.0 mL/min1.0 mL/min0.5 - 1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C25 °C25 °C
Detection UV (e.g., 260 nm or 330 nm)UV (e.g., 260 nm or 330 nm)UV (e.g., 260 nm or 330 nm)UV (e.g., 260 nm or 330 nm)

Table 2: Proposed SFC Screening Conditions for Ledipasvir Chiral Separation

Parameter Condition
Columns Chiralpak IA, IB, IC, AD, OD, OJ
Mobile Phase A Supercritical CO2
Mobile Phase B (Co-solvent) Methanol, Ethanol, 2-Propanol (each with/without 0.1% DEA/TFA)
Gradient 5% to 50% B over 10 minutes
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Temperature 40 °C
Detection UV (e.g., 260 nm or 330 nm)

Table 3: Template for Screening Results

Column Mobile Phase Mode Stereoisomer Retention Time (min) Resolution (Rs) Selectivity (α)
Chiralpak IAHexane/Ethanol (80:20)NP1
2
............

Experimental Protocols

Protocol 1: HPLC Chiral Screening
  • Sample Preparation: Prepare a stock solution of the Ledipasvir stereoisomeric mixture at a concentration of 1 mg/mL in a suitable solvent (e.g., Methanol or Ethanol). Dilute to a working concentration of 0.1 mg/mL with the initial mobile phase.

  • HPLC System Setup:

    • Equilibrate the first column in the screening set with the initial mobile phase for at least 20 column volumes.

    • Set the flow rate, column temperature, and UV detection wavelength as specified in Table 1.

  • Injection and Data Acquisition: Inject 5-10 µL of the sample solution and acquire the chromatogram for a sufficient duration to allow all potential isomers to elute.

  • Column Switching: After the run, switch to the next column in the sequence.

  • Mobile Phase Changeover: When changing between different mobile phase modes (e.g., NP to RP), ensure the system is thoroughly flushed with an intermediate solvent like 2-propanol to prevent salt precipitation and phase immiscibility.

  • Data Analysis: For each condition, calculate the retention time, resolution (Rs), and selectivity factor (α) for all observed peaks. A resolution of >1.5 is generally desired for baseline separation.

Protocol 2: SFC Chiral Screening
  • Sample Preparation: Prepare a stock solution of the Ledipasvir stereoisomeric mixture at 1 mg/mL in an appropriate alcohol (e.g., Methanol or Ethanol). Dilute as needed.

  • SFC System Setup:

    • Install the first column to be screened.

    • Equilibrate the system with the initial mobile phase conditions (e.g., 5% co-solvent in CO2).

    • Set the flow rate, back pressure, temperature, and UV detection wavelength as per Table 2.

  • Injection and Data Acquisition: Inject 1-5 µL of the sample and run the screening gradient.

  • Screening Sequence: Program an automated sequence to screen all selected columns with the different co-solvents and additives.

  • Data Analysis: Evaluate the chromatograms for peak shape, retention, and separation. Calculate resolution and selectivity for any observed separations.

Visualizations

Chiral_Method_Development_Workflow cluster_prep Preparation cluster_screening Screening Phase cluster_eval Evaluation cluster_optimize Optimization Phase Analyte_Info Analyte Information (Ledipasvir, 6 Stereocenters) Sample_Prep Sample Preparation (1 mg/mL in Alcohol) Analyte_Info->Sample_Prep Screen_Strategy Select Screening Strategy (HPLC and/or SFC) Sample_Prep->Screen_Strategy CSP_Screen CSP Screening (Polysaccharide Phases) Screen_Strategy->CSP_Screen MP_Screen Mobile Phase Screening (NP, PO, RP / Co-solvents) CSP_Screen->MP_Screen Data_Analysis Data Analysis (Evaluate Rs, α, Peak Shape) MP_Screen->Data_Analysis Hit_Identified Hit Identified? Data_Analysis->Hit_Identified Hit_Identified->Screen_Strategy No, Re-screen Optimization Optimize Parameters (Mobile Phase Ratio, Additives, Temp, Flow) Hit_Identified->Optimization Yes Validation Method Validation (Robustness, Linearity, etc.) Optimization->Validation Final_Method Final Chiral Method Validation->Final_Method Screening_Logic cluster_hplc HPLC Screening cluster_sfc SFC Screening HPLC_Columns Chiralpak IA Chiralpak IB Chiralpak IC Chiralpak AD... NP_Mode Normal Phase (Hexane/Alcohol) HPLC_Columns->NP_Mode PO_Mode Polar Organic (MeOH, EtOH, ACN) HPLC_Columns->PO_Mode RP_Mode Reversed-Phase (ACN/Water) HPLC_Columns->RP_Mode Result Optimal Separation NP_Mode->Result PO_Mode->Result RP_Mode->Result SFC_Columns Chiralpak IA Chiralpak IB Chiralpak IC Chiralpak AD... MeOH_Co MeOH Co-solvent SFC_Columns->MeOH_Co EtOH_Co EtOH Co-solvent SFC_Columns->EtOH_Co IPA_Co IPA Co-solvent SFC_Columns->IPA_Co MeOH_Co->Result EtOH_Co->Result IPA_Co->Result Start Ledipasvir Sample Start->HPLC_Columns Start->SFC_Columns

References

Application Notes & Protocols for the Analytical Method Validation of Ledipasvir D-tartrate in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical method validation of Ledipasvir D-tartrate, adhering to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] The protocols outlined below are primarily focused on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a widely used technique for the analysis of Ledipasvir in bulk and pharmaceutical dosage forms.[4][5]

Introduction to Analytical Method Validation

Analytical method validation is a critical process in drug development and manufacturing. It provides documented evidence that an analytical procedure is suitable for its intended purpose.[6] The ICH guidelines provide a comprehensive framework for conducting method validation, ensuring data reliability and regulatory compliance.[2][3][7] The primary validation parameters include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[2]

Logical Workflow for Analytical Method Validation

The following diagram illustrates the typical workflow for analytical method validation as per ICH guidelines.

Analytical_Method_Validation_Workflow cluster_Planning 1. Planning & Development cluster_Execution 2. Experimental Execution cluster_Evaluation 3. Data Evaluation & Reporting MethodDevelopment Analytical Method Development ValidationProtocol Define Validation Protocol & Acceptance Criteria MethodDevelopment->ValidationProtocol Specificity Specificity/ Selectivity ValidationProtocol->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness DataAnalysis Data Analysis & Comparison with Acceptance Criteria Robustness->DataAnalysis ValidationReport Prepare Validation Report DataAnalysis->ValidationReport

Caption: Workflow for Analytical Method Validation as per ICH Guidelines.

Recommended Analytical Method: RP-HPLC

A stability-indicating RP-HPLC method is a common and reliable approach for the quantification of Ledipasvir.[5][8] This method can effectively separate Ledipasvir from its degradation products and other components in the formulation.[4][8]

Chromatographic Conditions

The following table summarizes typical chromatographic conditions for the analysis of Ledipasvir.

ParameterRecommended Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and a buffer (e.g., 0.1% Orthophosphoric acid or 0.02 M Potassium Dihydrogen Phosphate) in varying ratios (e.g., 35:65 v/v, 70:30 v/v).[5][8]
Flow Rate 1.0 mL/min[4][8]
Detection Wavelength 236 nm, 248 nm, or 259 nm[4][9][10]
Column Temperature Ambient or controlled (e.g., 35 °C)[10]
Injection Volume 10 µL - 20 µL
Preparation of Solutions
  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., methanol or a mixture of the mobile phase) to obtain a known concentration (e.g., 1000 µg/mL).[8]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range for the linearity study.

  • Sample Preparation: For tablet dosage forms, accurately weigh and powder a sufficient number of tablets. Transfer a quantity of powder equivalent to a single dose into a volumetric flask, dissolve in the solvent with the aid of sonication, and dilute to the mark. Filter the solution before injection.[8][11]

Validation Protocols and Acceptance Criteria

The following protocols are designed to validate the analytical method in accordance with ICH Q2(R2) guidelines.

System Suitability

Before starting the validation, the chromatographic system's suitability must be established.

Protocol:

  • Equilibrate the HPLC system with the mobile phase.

  • Inject the standard solution five or six times.

  • Calculate the system suitability parameters.

Acceptance Criteria:

Parameter Acceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0[12]
Theoretical Plates (N) > 2000[9]

| % RSD of Peak Areas | ≤ 2.0%[2] |

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Protocol:

  • Inject the blank (diluent), placebo solution, standard solution, and sample solution.

  • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on a sample of Ledipasvir.[8]

  • Analyze the stressed samples to ensure the peak for Ledipasvir is resolved from any degradation products.

Acceptance Criteria:

  • No interference from the blank or placebo at the retention time of Ledipasvir.

  • The Ledipasvir peak should be pure and well-resolved from any degradation peaks in the stressed samples.

Experimental Workflow for Specificity (Forced Degradation)

Forced_Degradation_Workflow cluster_Preparation 1. Sample Preparation cluster_Stress 2. Application of Stress Conditions cluster_Analysis 3. Analysis cluster_Evaluation 4. Evaluation DrugSample Ledipasvir Drug Substance/Product Acid Acid Hydrolysis (e.g., 0.1N HCl) DrugSample->Acid Base Base Hydrolysis (e.g., 0.1N NaOH) DrugSample->Base Oxidation Oxidation (e.g., 6% H2O2) DrugSample->Oxidation Thermal Thermal Stress (e.g., 70°C) DrugSample->Thermal Photolytic Photolytic Stress DrugSample->Photolytic HPLC_Analysis RP-HPLC Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photolytic->HPLC_Analysis PeakPurity Peak Purity Assessment HPLC_Analysis->PeakPurity Resolution Resolution from Degradants HPLC_Analysis->Resolution

Caption: Workflow for Forced Degradation Studies.

Linearity and Range

Linearity demonstrates that the results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.

Protocol:

  • Prepare a series of at least five concentrations of the Ledipasvir standard solution across the desired range (e.g., 50% to 150% of the target concentration).

  • Inject each concentration in triplicate.

  • Plot a calibration curve of the mean peak area versus concentration.

Acceptance Criteria:

Parameter Acceptance Criteria

| Correlation Coefficient (r²) | ≥ 0.999[10][13] |

Accuracy

Accuracy is the closeness of the test results to the true value. It is often determined by recovery studies.

Protocol:

  • Prepare a synthetic mixture of the drug product components (placebo).

  • Spike the placebo with known amounts of Ledipasvir at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze each concentration in triplicate.

  • Calculate the percentage recovery.

Acceptance Criteria:

Parameter Acceptance Criteria

| Mean Recovery | 98.0% - 102.0%[5][13] |

Precision

Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on different equipment.

Acceptance Criteria:

Parameter Acceptance Criteria

| % Relative Standard Deviation (%RSD) | ≤ 2.0%[2][5] |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S) Where σ is the standard deviation of the response (e.g., y-intercepts of regression lines) and S is the slope of the calibration curve.[13]

Acceptance Criteria:

  • The LOQ should be verifiable with acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol:

  • Introduce small variations to the method parameters, one at a time.

  • Examples of variations include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Mobile phase composition (e.g., ± 2% organic phase)

    • Column temperature (e.g., ± 5 °C)

    • Wavelength (e.g., ± 2 nm)

  • Analyze the system suitability of the modified methods.

Acceptance Criteria:

  • System suitability parameters should remain within the acceptance criteria.

Summary of Validation Data

The following table provides a template for summarizing the quantitative data obtained during method validation.

Validation ParameterSpecification (as per ICH)Typical Results for Ledipasvir Analysis
Specificity No interference at the retention time of the analyte.Complies
Linearity (Correlation Coefficient, r²) ≥ 0.9990.999 - 1.000
Range (µg/mL) Defined by linearity, accuracy, and precision.e.g., 22.5 - 135 µg/mL or 45 - 135 µg/mL[5][9]
Accuracy (% Recovery) 98.0% - 102.0%99.78% - 101.90%[5][13]
Precision (% RSD)
- Repeatability≤ 2.0%< 1.5%
- Intermediate Precision≤ 2.0%< 2.0%
LOD (µg/mL) Reportablee.g., 0.022 - 0.039 µg/mL[13]
LOQ (µg/mL) Reportablee.g., 0.067 - 0.118 µg/mL[13]
Robustness System suitability parameters pass.Complies

Conclusion

The described RP-HPLC method, when validated according to the outlined protocols, is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative determination of this compound in bulk and pharmaceutical dosage forms. This validated method is suitable for routine quality control analysis and stability studies.[10]

References

Application Notes and Protocols for Establishing a Stable Cell Line Expressing HCV NS5A for Ledipasivir Screening

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hepatitis C Virus (HCV) infection is a major global health concern, often leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma.[1][2] The HCV non-structural protein 5A (NS5A) is a phosphoprotein essential for viral RNA replication and virion assembly, making it a prime target for direct-acting antiviral (DAA) agents.[2][3][4][5] Ledipasvir is a potent inhibitor of NS5A, exhibiting picomolar activity against certain HCV genotypes.[4][5][6] To facilitate the discovery and development of novel anti-HCV therapeutics targeting NS5A, the establishment of a robust and reliable in vitro screening system is crucial. This document provides detailed protocols for the generation of a stable cell line constitutively expressing HCV NS5A and its subsequent application in a Ledipasvir screening assay.

The human hepatoma cell line, Huh-7, is highly permissive for HCV replication and is a commonly used host for creating stable cell lines expressing HCV proteins.[7][8] The protocol herein describes the transfection of Huh-7 cells with an expression vector encoding the HCV NS5A gene, followed by selection and clonal expansion of stably expressing cells. Subsequently, a detailed methodology for a Ledipasvir screening assay is provided, enabling the quantitative assessment of the compound's inhibitory effect on HCV replication.

Data Presentation

Table 1: Quantitative Data Summary for Ledipasvir Screening Assay

ParameterValueReference
Ledipasvir EC50 (Genotype 1a)0.031 nM[5][6]
Ledipasvir EC50 (Genotype 1b)0.004 nM[5][6]
Ledipasvir EC50 Range (Genotypes 2-6)0.15 - 430 nM[6]
Cytotoxicity (CC50) in Huh-7 cells> 1 µM
Z'-factor for the screening assay≥ 0.5

Experimental Protocols

Protocol 1: Generation of a Stable Huh-7 Cell Line Expressing HCV NS5A

This protocol outlines the steps for creating a stable cell line expressing HCV NS5A using a mammalian expression vector containing a selectable marker, such as neomycin resistance (G418).

Materials:

  • Huh-7 human hepatoma cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Mammalian expression vector encoding HCV NS5A (e.g., pcDNA3.1-NS5A)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • G418 (Geneticin)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • 6-well and 96-well cell culture plates

  • Cell culture incubator (37°C, 5% CO2)

Procedure:

  • Cell Culture Maintenance: Culture Huh-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Transfection:

    • One day before transfection, seed Huh-7 cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.[7]

    • On the day of transfection, prepare the DNA-transfection reagent complex according to the manufacturer's protocol. For example, using Lipofectamine 3000, dilute the NS5A expression vector and the transfection reagent in Opti-MEM medium, then combine and incubate to form complexes.

    • Add the transfection complex dropwise to the cells.

    • Incubate the cells for 48-72 hours.

  • Selection of Stable Cells:

    • After 48-72 hours post-transfection, aspirate the medium and replace it with fresh complete medium containing the appropriate concentration of G418 for selection. The optimal G418 concentration should be determined beforehand by performing a kill curve on untransfected Huh-7 cells (typically 400-800 µg/mL).

    • Replace the selection medium every 3-4 days.

    • Continue the selection for 2-3 weeks, or until discrete antibiotic-resistant colonies are visible and non-transfected cells have been eliminated.

  • Clonal Expansion:

    • Wash the plate with PBS and add a minimal amount of Trypsin-EDTA to just cover the colonies.

    • Incubate for a few minutes until the cells in the colonies start to detach.

    • Using a sterile micropipette, individually pick well-isolated colonies and transfer each to a separate well of a 96-well plate containing complete medium with G418.

    • Expand the clonal populations by progressively transferring them to larger culture vessels.

  • Verification of NS5A Expression:

    • Confirm the stable expression of HCV NS5A in the expanded clones using methods such as:

      • Western Blot: Lyse the cells and perform a Western blot using an anti-NS5A antibody to detect the protein.

      • Immunofluorescence: Fix and permeabilize the cells, then stain with an anti-NS5A antibody followed by a fluorescently labeled secondary antibody to visualize the subcellular localization of NS5A.[9]

      • RT-qPCR: Extract total RNA and perform reverse transcription quantitative PCR to detect NS5A mRNA.[9]

Protocol 2: Ledipasvir Screening Assay Using the Stable NS5A-Expressing Cell Line

This protocol describes a cell-based assay to determine the potency of Ledipasvir in inhibiting HCV replication, which can be quantified by measuring the reduction in HCV RNA levels.

Materials:

  • Stable Huh-7 cell line expressing HCV NS5A

  • Complete DMEM with G418

  • Ledipasvir (dissolved in DMSO)

  • 96-well cell culture plates

  • Cell culture incubator (37°C, 5% CO2)

  • RNA extraction kit

  • RT-qPCR reagents (primers and probe specific for HCV RNA)

  • Real-time PCR instrument

Procedure:

  • Cell Seeding: Seed the stable NS5A-expressing Huh-7 cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of Ledipasvir in complete medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%) across all wells to avoid solvent toxicity.

    • Include appropriate controls:

      • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the test compounds.

      • Positive Control: A known inhibitor of HCV replication (if available).

      • Untreated Control: Cells in medium without any treatment.

    • Aspirate the medium from the cells and add the diluted compounds.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Quantification of HCV Replication:

    • After the incubation period, lyse the cells and extract total RNA using a commercial kit.

    • Perform RT-qPCR using primers and a probe specific for a conserved region of the HCV genome to quantify the amount of viral RNA. A housekeeping gene (e.g., GAPDH) should be used for normalization.

  • Data Analysis:

    • Calculate the percentage of inhibition of HCV RNA replication for each Ledipasvir concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the Ledipasvir concentration and fit the data to a dose-response curve to determine the EC50 value (the concentration at which 50% of viral replication is inhibited).

Mandatory Visualizations

Experimental_Workflow cluster_0 Stable Cell Line Generation cluster_1 Ledipasvir Screening Assay Cell_Culture Maintain Huh-7 Cells Transfection Transfect with NS5A Expression Vector Cell_Culture->Transfection Selection Select with G418 Transfection->Selection Clonal_Expansion Isolate and Expand Clones Selection->Clonal_Expansion Verification Verify NS5A Expression (Western Blot, IF, RT-qPCR) Clonal_Expansion->Verification Cell_Seeding Seed Stable NS5A Cells Verification->Cell_Seeding Use Verified Clone Compound_Treatment Treat with Ledipasvir (Serial Dilutions) Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72h Compound_Treatment->Incubation Quantification Quantify HCV RNA (RT-qPCR) Incubation->Quantification Data_Analysis Calculate EC50 Quantification->Data_Analysis

Caption: Workflow for generating and using an HCV NS5A stable cell line.

HCV_NS5A_Signaling_Pathways cluster_NS5A HCV NS5A cluster_PI3K PI3K/AKT Pathway cluster_MAPK MAPK Pathway NS5A HCV NS5A p85 p85 (PI3K) NS5A->p85 Interaction Grb2 Grb2 NS5A->Grb2 Interaction ERK ERK1/2 NS5A->ERK Inhibition AKT AKT p85->AKT Apoptosis Apoptosis AKT->Apoptosis Grb2->ERK

References

Application Note: High-Throughput Analysis of Ledipasvir D-Tartrate using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ledipasvir is a potent, direct-acting antiviral agent against the hepatitis C virus (HCV) non-structural protein 5A (NS5A). It is a cornerstone of several combination therapies for chronic HCV infection. Accurate and sensitive quantification of Ledipasvir is crucial for pharmacokinetic studies, formulation development, and quality control. This application note provides a detailed protocol for the sample preparation of Ledipasvir D-tartrate for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique offering high sensitivity and specificity.

Principle

This protocol outlines the preparation of this compound samples for LC-MS/MS analysis. The methodology focuses on the efficient extraction and dissolution of the analyte from various matrices to ensure compatibility with the LC-MS/MS system. The described liquid-liquid extraction (LLE) is particularly suited for biological matrices like plasma, while the direct dissolution method is applicable for bulk powder and pharmaceutical formulations. The subsequent analysis by LC-MS/MS allows for the selective and sensitive detection of Ledipasvir.

Chemical Properties
PropertyValue
Chemical Formula C₅₃H₆₀F₂N₈O₁₂
Molecular Weight 1039.09 g/mol
CAS Number 1502654-87-6
Appearance Crystalline solid
Storage Temperature 2-8°C
Solubility

This compound exhibits variable solubility depending on the solvent and pH.

SolventSolubility
Water Soluble
Methanol Soluble
Ethanol Soluble
DMSO ~20 mg/mL (for Ledipasvir free base)
Dimethylformamide (DMF) ~30 mg/mL (for Ledipasvir free base)
Ethanol:PBS (pH 7.2) (1:2) ~0.33 mg/mL (for Ledipasvir free base)

Note: The solubility of Ledipasvir is pH-dependent, decreasing as the pH increases. It is practically insoluble in the pH range of 3 to 7.5.

Experimental Protocols

Protocol 1: Sample Preparation from Human Plasma (Liquid-Liquid Extraction)

This protocol is adapted from established bioanalytical methods for the determination of Ledipasvir in human plasma.

Materials and Reagents:

  • Human plasma containing this compound

  • Daclatasvir (Internal Standard - IS)

  • Ethyl acetate (extraction solvent)

  • Methanol (reconstitution solvent)

  • Ammonium formate

  • Acetonitrile

  • Formic acid

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Sample concentrator (e.g., nitrogen evaporator)

Procedure:

  • Sample Aliquoting: Pipette 500 µL of human plasma into a microcentrifuge tube.

  • Internal Standard Spiking: Add 50 µL of the internal standard working solution (e.g., 3000 ng/mL Daclatasvir in methanol) to the plasma sample.

  • Vortexing: Briefly vortex the mixture to ensure homogeneity.

  • Extraction: Add 3 mL of ethyl acetate to the tube.

  • Vortexing for Extraction: Vortex the mixture vigorously for 5 minutes to facilitate the extraction of Ledipasvir and the IS into the organic layer.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue with 500 µL of the mobile phase (e.g., a mixture of ammonium formate buffer, acetonitrile, and methanol).

  • Vortexing: Vortex the reconstituted sample for 1 minute to ensure complete dissolution.

  • Transfer to Autosampler Vial: Transfer the solution to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Sample Preparation from Bulk Powder or Pharmaceutical Formulation

This protocol is designed for the analysis of this compound from solid samples.

Materials and Reagents:

  • This compound bulk powder or crushed tablets

  • Methanol or a 1:1 mixture of acetonitrile and water (diluent)

  • 0.45 µm syringe filters

  • Volumetric flasks

  • Analytical balance

  • Sonicator

Procedure:

  • Weighing: Accurately weigh an amount of the powdered sample equivalent to 10 mg of Ledipasvir into a 100 mL volumetric flask.

  • Dissolution: Add approximately 70 mL of the diluent (e.g., methanol) to the flask.

  • Sonication: Sonicate the flask for 15-20 minutes to ensure complete dissolution of the drug.

  • Dilution to Volume: Allow the solution to cool to room temperature and then dilute to the mark with the diluent. This yields a stock solution of 100 µg/mL.

  • Further Dilution: Perform serial dilutions from the stock solution using the diluent to prepare working standard solutions within the desired calibration range for the LC-MS/MS instrument (e.g., 10 ng/mL to 1000 ng/mL).

  • Filtration: Prior to injection, filter the final diluted sample through a 0.45 µm syringe filter into an autosampler vial.

LC-MS/MS Parameters (General Guidance)

The following are typical starting parameters for the LC-MS/MS analysis of Ledipasvir. Method optimization is recommended for specific instrumentation.

ParameterTypical Setting
LC Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase Gradient elution with A: 0.1% Formic acid in water and B: Acetonitrile or an isocratic mixture of ammonium acetate, acetonitrile, and methanolic formic acid.
Flow Rate 0.4 - 0.8 mL/min
Injection Volume 5 - 10 µL
Ionization Source Electrospray Ionization (ESI), Positive Mode
MRM Transitions Ledipasvir: m/z 889.8 → 130.1
Note: Specific transitions may vary based on instrument tuning.

Visualizations

experimental_workflow Experimental Workflow for this compound Sample Preparation and Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing start Sample Receipt (Plasma, Bulk Powder, or Tablet) weigh_dissolve Weighing and Dissolution (for solid samples) start->weigh_dissolve Solid Sample aliquot_spike Aliquoting and Internal Standard Spiking (for plasma) start->aliquot_spike Plasma Sample filtration Filtration (for solid samples) weigh_dissolve->filtration extraction Liquid-Liquid Extraction (for plasma) aliquot_spike->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution final_sample Final Sample in Autosampler Vial reconstitution->final_sample filtration->final_sample lc_injection LC Injection final_sample->lc_injection chrom_separation Chromatographic Separation lc_injection->chrom_separation ms_detection Mass Spectrometric Detection (ESI+, MRM) chrom_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Ledipasvir calibration_curve->quantification reporting Reporting Results quantification->reporting

Caption: Workflow for this compound sample preparation and analysis.

Application Notes and Protocols: In Vitro Evaluation of Ledipasvir D-tartrate in Combination with Non-HCV Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the in vitro drug interaction profile of Ledipasvir D-tartrate, a potent inhibitor of the Hepatitis C Virus (HCV) NS5A protein. The focus is on its interactions with non-HCV drugs, primarily through its effects on major drug transporters. The provided protocols offer standardized methods for assessing these interactions in a laboratory setting.

Introduction to Ledipasvir's In Vitro Interaction Profile

Ledipasvir is a direct-acting antiviral agent against HCV. In vitro studies have established that Ledipasvir's potential for clinically significant drug-drug interactions (DDIs) with non-HCV drugs is primarily mediated by its inhibitory effects on two key ATP-binding cassette (ABC) transporters: P-glycoprotein (P-gp, also known as MDR1 or ABCB1) and Breast Cancer Resistance Protein (BCRP, or ABCG2).[1][2] Conversely, in vitro metabolism studies have demonstrated that Ledipasvir is not a significant substrate, inhibitor, or inducer of cytochrome P450 (CYP) enzymes, suggesting a low probability of CYP-mediated DDIs.[3]

Understanding the in vitro interaction profile of Ledipasvir is crucial for predicting and managing potential DDIs when co-administered with other medications.

Data Presentation: Summary of In Vitro Interactions

Table 1: Ledipasvir Interaction with Drug Transporters

TransporterLedipasvir as a SubstrateLedipasvir as an InhibitorNon-HCV Drug Substrates Potentially AffectedIn Vitro Evidence
P-glycoprotein (P-gp) Yes[1][2]Yes[1][2][4]Digoxin, Dabigatran etexilate, various chemotherapeutics, immunosuppressants (e.g., Tacrolimus)Inhibition of digoxin transport in Caco-2 cells has been observed in vitro.[4]
Breast Cancer Resistance Protein (BCRP) Yes[1][2]Yes[1][2]Rosuvastatin, Atorvastatin, Sulfasalazine, MethotrexateClinical studies show increased exposure to rosuvastatin when co-administered with Ledipasvir.[2]
Organic Anion Transporting Polypeptide (OATP1B1/1B3) No significant interaction reportedNo significant inhibition reportedStatins (e.g., Pravastatin)Clinical DDI studies with pravastatin did not show clinically significant interactions.

Table 2: Ledipasvir Interaction with Cytochrome P450 Enzymes

CYP EnzymeLedipasvir as a SubstrateLedipasvir as an InhibitorLedipasvir as an InducerIn Vitro Evidence
CYP1A2 No[3]No[3]No[3]No detectable metabolism or inhibition observed in human liver microsomes.[3]
CYP2C8 No[3]No[3]No[3]No detectable metabolism or inhibition observed in human liver microsomes.[3]
CYP2C9 No[3]No[3]No[3]No detectable metabolism or inhibition observed in human liver microsomes.[3]
CYP2C19 No[3]No[3]No[3]No detectable metabolism or inhibition observed in human liver microsomes.[3]
CYP2D6 No[3]No[3]No[3]No detectable metabolism or inhibition observed in human liver microsomes.[3]
CYP3A4 No[3]No[3]No[3]No detectable metabolism or inhibition observed in human liver microsomes.[3]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to assess the interaction of this compound with non-HCV drugs.

Protocol for P-gp and BCRP Inhibition using a Caco-2 Bidirectional Transport Assay

This assay determines if a test compound (Ledipasvir) inhibits the efflux of a known P-gp or BCRP substrate (e.g., Digoxin for P-gp, Estrone-3-sulfate for BCRP) across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell® inserts (e.g., 12-well, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4

  • Test compound: this compound

  • Probe substrate: [³H]-Digoxin (for P-gp) or [³H]-Estrone-3-sulfate (for BCRP)

  • Positive control inhibitor: Verapamil (for P-gp) or Ko143 (for BCRP)

  • Scintillation counter and cocktail

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a polarized monolayer.

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. A TEER value >200 Ω·cm² is generally acceptable. Additionally, assess the permeability of a paracellular marker like [¹⁴C]-mannitol.

  • Transport Experiment:

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Apical to Basolateral (A-B) Transport: Add the probe substrate with and without various concentrations of Ledipasvir to the apical (A) chamber. Add fresh HBSS to the basolateral (B) chamber.

    • Basolateral to Apical (B-A) Transport: Add the probe substrate with and without various concentrations of Ledipasvir to the basolateral (B) chamber. Add fresh HBSS to the apical (A) chamber.

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sample Analysis: At the end of the incubation, collect samples from both the apical and basolateral chambers. Quantify the concentration of the radiolabeled probe substrate using a scintillation counter.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the transport rate, A is the surface area of the monolayer, and C₀ is the initial concentration of the substrate.

    • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B).

    • An ER > 2 suggests active efflux. Inhibition of this efflux by Ledipasvir (a decrease in the ER) indicates its inhibitory potential.

    • Determine the IC50 value of Ledipasvir for the inhibition of the probe substrate's efflux by plotting the percentage of inhibition against the logarithm of Ledipasvir concentration.

Protocol for CYP450 Inhibition Assay using Human Liver Microsomes

This protocol is used to determine if Ledipasvir inhibits the activity of major CYP450 enzymes.

Materials:

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • CYP-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Midazolam for CYP3A4)

  • Test compound: this compound

  • Positive control inhibitors (e.g., Furafylline for CYP1A2, Sulfaphenazole for CYP2C9, Ketoconazole for CYP3A4)

  • LC-MS/MS system for metabolite quantification

Procedure:

  • Incubation: Prepare incubation mixtures containing HLMs, phosphate buffer (pH 7.4), and the CYP-specific probe substrate at a concentration near its Km.

  • Add various concentrations of Ledipasvir or the positive control inhibitor. Include a control with no inhibitor.

  • Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes).

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the rate of metabolite formation in the presence and absence of Ledipasvir.

    • Determine the percent inhibition at each Ledipasvir concentration.

    • Calculate the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration.

Visualization of Key Pathways and Workflows

Drug_Transporter_Interaction cluster_intestinal_lumen Intestinal Lumen cluster_bloodstream Bloodstream Oral Drugs Oral Drugs P-gp P-gp Oral Drugs->P-gp Substrate BCRP BCRP Oral Drugs->BCRP Substrate P-gp->Oral Drugs Efflux Systemic Circulation Systemic Circulation BCRP->Oral Drugs Efflux Ledipasvir Ledipasvir Ledipasvir->P-gp Inhibits Ledipasvir->BCRP Inhibits

Figure 1: Ledipasvir inhibits P-gp and BCRP mediated drug efflux in enterocytes.

Caco2_Assay_Workflow Start Start Seed Caco-2 cells on Transwell Seed Caco-2 cells on Transwell Start->Seed Caco-2 cells on Transwell Culture for 21-25 days Culture for 21-25 days Seed Caco-2 cells on Transwell->Culture for 21-25 days Measure TEER for monolayer integrity Measure TEER for monolayer integrity Culture for 21-25 days->Measure TEER for monolayer integrity Perform Bidirectional Transport Assay Perform Bidirectional Transport Assay Measure TEER for monolayer integrity->Perform Bidirectional Transport Assay Integrity Confirmed Add Probe Substrate +/- Ledipasvir Add Probe Substrate +/- Ledipasvir Perform Bidirectional Transport Assay->Add Probe Substrate +/- Ledipasvir Incubate at 37°C Incubate at 37°C Add Probe Substrate +/- Ledipasvir->Incubate at 37°C Collect Samples (Apical & Basolateral) Collect Samples (Apical & Basolateral) Incubate at 37°C->Collect Samples (Apical & Basolateral) Quantify Substrate Concentration Quantify Substrate Concentration Collect Samples (Apical & Basolateral)->Quantify Substrate Concentration Calculate Papp and Efflux Ratio Calculate Papp and Efflux Ratio Quantify Substrate Concentration->Calculate Papp and Efflux Ratio Determine IC50 Determine IC50 Calculate Papp and Efflux Ratio->Determine IC50

Figure 2: Workflow for the Caco-2 bidirectional transport assay.

Discussion and Conclusion

The available in vitro data and clinical observations strongly suggest that this compound has the potential to cause drug-drug interactions with non-HCV drugs that are substrates of P-gp and BCRP. The lack of interaction with major CYP450 enzymes simplifies the DDI profile.

For drug development professionals, it is recommended to conduct in vitro transporter inhibition studies, such as the Caco-2 bidirectional transport assay, for any new chemical entity that is likely to be co-administered with Ledipasvir. The absence of publicly available, definitive IC50 values for Ledipasvir's inhibition of P-gp and BCRP highlights the importance of performing these assays to quantitatively assess the risk of DDIs.

Researchers investigating the clinical effects of Ledipasvir should be mindful of its potential to alter the pharmacokinetics of co-administered P-gp and BCRP substrates. Therapeutic drug monitoring of affected co-medications may be warranted in a clinical setting.

References

Application Notes and Protocols for Utilizing Ledipasvir D-tartrate in Host-Pathogen Interaction Studies of HCV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C Virus (HCV) infection is a major global health concern, often leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The HCV nonstructural protein 5A (NS5A) is a phosphoprotein that is essential for viral RNA replication and the assembly of new virus particles.[1][2][3] It is a multifunctional protein that interacts with both viral and host cellular components, playing a critical role in the formation of the membranous web, the site of HCV replication.[1][4][5] NS5A's lack of enzymatic function and its reliance on protein-protein interactions make it a key player in the intricate relationship between HCV and its host.[2][4]

Ledipasvir, a potent and specific inhibitor of NS5A, has become a cornerstone of direct-acting antiviral (DAA) therapies against HCV.[6][7][8] By binding to NS5A, Ledipasvir disrupts its function, thereby inhibiting viral replication and assembly.[9][10][11] This high specificity makes Ledipasvir D-tartrate an invaluable tool for researchers studying the nuances of HCV host-pathogen interactions. By selectively inhibiting NS5A, scientists can dissect its role in the viral life cycle and its influence on host cellular pathways.

These application notes provide a comprehensive overview and detailed protocols for using this compound to investigate HCV-host interactions, offering insights into the virus's replication mechanisms and potential therapeutic targets.

Mechanism of Action of Ledipasvir

Ledipasvir is a direct-acting antiviral agent that specifically targets the HCV NS5A protein.[6][7] NS5A is a critical component of the HCV replication complex, a structure formed in association with altered intracellular membranes.[1][5][12] The protein is involved in both viral RNA replication and the assembly of new virions.[1][3] Ledipasvir's binding to NS5A is thought to prevent the hyperphosphorylation of the protein, a step necessary for the production of new viral particles.[8][11] By inhibiting NS5A, Ledipasvir effectively disrupts the viral life cycle.[9]

dot

HCV_Ledipasvir_MoA cluster_cell Hepatocyte HCV_Entry HCV Entry Translation Polyprotein Translation & Processing HCV_Entry->Translation NS5A NS5A Translation->NS5A Replication_Complex Replication Complex Formation (Membranous Web) RNA_Replication Viral RNA Replication Replication_Complex->RNA_Replication Assembly Virion Assembly RNA_Replication->Assembly Release HCV Release Assembly->Release NS5A->Replication_Complex Essential Component NS5A->Assembly Role in Assembly Ledipasvir Ledipasvir Ledipasvir->NS5A Inhibition

Caption: Mechanism of Action of Ledipasvir on the HCV Replication Cycle.

Data Presentation

CompoundTargetHCV GenotypeEC50 (pM)Reference
LedipasvirNS5A1a31[13]
LedipasvirNS5A1b4[14]
SofosbuvirNS5B Polymerase1b420,000[14]

EC50 (Half maximal effective concentration) values indicate the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

Protocol 1: HCV Replicon Assay for Antiviral Activity Assessment

HCV replicon systems are valuable tools for studying viral RNA replication in a controlled cell culture environment.[15][16][17] This protocol details the use of a subgenomic HCV replicon cell line to determine the antiviral activity of this compound.

Materials:

  • Huh-7 cell line harboring a subgenomic HCV replicon (e.g., genotype 1b)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • G418 (Geneticin)

  • This compound

  • DMSO (vehicle control)

  • Luciferase Assay System

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Culture: Maintain the Huh-7 replicon cell line in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 500 µg/mL G418.

  • Cell Seeding: Seed the replicon cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in DMEM. The final concentrations should range from picomolar to nanomolar. Add the diluted compound or DMSO (vehicle control) to the cells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: After incubation, measure the luciferase activity, which corresponds to the level of HCV replication, using a commercial luciferase assay system according to the manufacturer's instructions.

  • Data Analysis: Calculate the EC50 value of this compound by plotting the percentage of inhibition against the log of the drug concentration.

Replicon_Assay_Workflow Start Start Seed_Cells Seed HCV Replicon Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Prepare_Drug Prepare Serial Dilutions of this compound Incubate_24h->Prepare_Drug Treat_Cells Treat Cells with Ledipasvir or DMSO (Control) Prepare_Drug->Treat_Cells Incubate_72h Incubate 72h Treat_Cells->Incubate_72h Luciferase_Assay Perform Luciferase Assay Incubate_72h->Luciferase_Assay Data_Analysis Analyze Data and Calculate EC50 Luciferase_Assay->Data_Analysis End End Data_Analysis->End

Caption: Investigating Host Signaling Pathways.

Conclusion

This compound is a powerful research tool for elucidating the complex interactions between HCV and its host. Its high specificity for NS5A allows for the targeted investigation of this key viral protein's functions. The protocols provided herein offer a framework for utilizing this compound to assess antiviral activity, identify novel host-virus protein interactions, and dissect the impact of HCV on cellular signaling. Such studies are crucial for a deeper understanding of HCV pathogenesis and for the development of next-generation antiviral therapies.

References

Application of Ledipasvir D-tartrate in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ledipasvir, a potent direct-acting antiviral agent, is a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection.[1][2] It functions by specifically inhibiting the HCV non-structural protein 5A (NS5A), a phosphoprotein essential for viral RNA replication and virion assembly.[1][2][3] The discovery of Ledipasvir and other NS5A inhibitors has been significantly accelerated by the use of high-throughput screening (HTS) assays, which allow for the rapid testing of large compound libraries for antiviral activity.[4][5] This document provides detailed application notes and protocols for utilizing Ledipasvir D-tartrate as a reference compound in HTS assays aimed at discovering novel anti-HCV agents.

Mechanism of Action of Ledipasvir

Ledipasvir exerts its antiviral effect by directly binding to the HCV NS5A protein.[3][6] Although the precise mechanism is not fully elucidated, it is understood that this binding event prevents the hyperphosphorylation of NS5A, a critical step for the formation of the viral replication complex.[2] This inhibition ultimately disrupts the viral life cycle, leading to a rapid decline in HCV RNA levels.[3] Resistance to Ledipasvir is associated with specific mutations in the NS5A protein, such as Y93H and Q30E, which reduce the binding affinity of the drug.[3][6]

Below is a diagram illustrating the proposed mechanism of action of Ledipasvir.

Mechanism of Action of Ledipasvir HCV_RNA HCV RNA NS5A_protein NS5A Protein HCV_RNA->NS5A_protein Translation Hyperphosphorylation Hyperphosphorylation NS5A_protein->Hyperphosphorylation Replication_Complex Viral Replication Complex Formation Hyperphosphorylation->Replication_Complex Viral_Replication Viral RNA Replication & Virion Assembly Replication_Complex->Viral_Replication Ledipasvir Ledipasvir Ledipasvir->NS5A_protein Binds to

Caption: Proposed mechanism of action of Ledipasvir.

Application in High-Throughput Screening (HTS)

This compound serves as an essential positive control in HTS campaigns for the discovery of new HCV inhibitors, particularly those targeting NS5A. Its high potency and well-characterized mechanism of action provide a benchmark for evaluating the activity of test compounds.[3] HTS assays for antiviral drug discovery are typically cell-based and designed for automation in 96-well or 384-well formats.[4]

HTS Assay Workflow

A typical HTS workflow for identifying novel HCV inhibitors involves several stages, from initial screening of a compound library to hit confirmation and lead optimization.

High-Throughput Screening Workflow for HCV Inhibitors Compound_Library Compound Library Primary_Screening Primary HTS Assay (e.g., Replicon-based) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Active Compounds Cytotoxicity_Assay Cytotoxicity Assay Dose_Response->Cytotoxicity_Assay Hit_Confirmation Hit Confirmation Cytotoxicity_Assay->Hit_Confirmation Secondary_Assays Secondary Assays (e.g., Mechanism of Action) Hit_Confirmation->Secondary_Assays Confirmed Hits Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

Caption: A generalized workflow for HTS-based discovery of HCV inhibitors.

Data Presentation

The antiviral activity of Ledipasvir is typically quantified by its 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication. The following table summarizes the in vitro antiviral activity of Ledipasvir against various HCV genotypes.

HCV GenotypeReplicon IsolateEC50 (nM)Fold Change from Genotype 1a
1a H770.0311
1b Con-10.0040.13
2a JFH-116516
2b 1103548
3a 53017097
4a 0.113.5
4d 1.135.5
5a 0.154.8
6a 1.135.5
6e 29935

Data sourced from literature.[3]

Experimental Protocols

HCV Replicon Assay (Cell-based)

This assay is a cornerstone for screening HCV inhibitors as it utilizes a subgenomic HCV RNA that can replicate autonomously within a human hepatoma cell line (e.g., Huh-7). Replication levels are typically measured using a reporter gene, such as luciferase.

Materials:

  • Huh-7 cells harboring an HCV genotype 1b replicon with a luciferase reporter gene

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (as a positive control)

  • Test compounds

  • DMSO (vehicle control)

  • 384-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Plating: Seed the Huh-7 replicon cells in 384-well plates at a density of 5,000 cells per well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Addition: Prepare serial dilutions of this compound and test compounds in DMSO. The final DMSO concentration in the assay should be less than 0.5%. Add the diluted compounds to the cell plates. Include wells with DMSO only as a negative control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: After incubation, remove the medium and add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition of HCV replication for each compound concentration relative to the DMSO control. Determine the EC50 value by fitting the dose-response data to a four-parameter logistic curve.

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of hit compounds to ensure that the observed antiviral activity is not due to cell death. A common method is the CellTiter-Glo® Luminescent Cell Viability Assay.

Materials:

  • Huh-7 cells (or the same cell line used in the primary screen)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Test compounds

  • 384-well white, clear-bottom tissue culture plates

  • CellTiter-Glo® Reagent

  • Luminometer

Protocol:

  • Cell Plating: Seed Huh-7 cells in 384-well plates at a density of 5,000 cells per well and incubate for 24 hours.

  • Compound Addition: Add serial dilutions of the test compounds to the cell plates.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement: Add CellTiter-Glo® Reagent to each well and incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.

  • Data Analysis: Calculate the percent cell viability for each compound concentration relative to the DMSO control. Determine the 50% cytotoxic concentration (CC50). The selectivity index (SI) can be calculated as CC50/EC50.

Conclusion

This compound is an invaluable tool for the discovery and development of new anti-HCV drugs. Its use as a reference compound in high-throughput screening assays allows for the robust identification and characterization of novel inhibitors targeting HCV NS5A. The protocols and data presented here provide a framework for researchers to establish and validate HTS campaigns for this critical therapeutic target.

References

Application Notes and Protocols for Preclinical Pharmacokinetic Modeling and Simulation of Ledipasvir D-tartrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical pharmacokinetic (PK) properties of ledipasvir, an NS5A inhibitor used in the treatment of Hepatitis C. The included protocols and data are intended to guide researchers in designing and interpreting preclinical studies for similar antiviral compounds.

Introduction to Ledipasvir and its Mechanism of Action

Ledipasvir is a direct-acting antiviral agent that targets the Hepatitis C virus (HCV) non-structural protein 5A (NS5A).[1][2][3] NS5A is a critical component of the HCV replication complex and plays a vital role in viral RNA replication and virion assembly.[1][2][3] Ledipasvir inhibits NS5A function, thereby disrupting the viral life cycle.[1][2][3] Understanding the preclinical pharmacokinetics of ledipasvir is essential for predicting its behavior in humans, including its absorption, distribution, metabolism, and excretion (ADME) properties, and for establishing a safe and effective dosing regimen.

Preclinical Pharmacokinetic Profile of Ledipasvir

Preclinical pharmacokinetic studies are crucial for characterizing the ADME properties of a drug candidate in various animal models before advancing to human clinical trials. While comprehensive preclinical data for ledipasvir in multiple species is not extensively published in the public domain, available information from regulatory documents and research articles provides valuable insights.

Absorption

Following oral administration, ledipasvir absorption can be influenced by the formulation and the pH of the gastrointestinal tract.[4] It is a substrate for the drug transporters P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), which can affect its intestinal absorption.[5]

Distribution

Ledipasvir is highly bound to plasma proteins. Information from human studies indicates that it is more than 99.8% protein-bound.[4] The volume of distribution in preclinical species has not been widely reported.

Metabolism

Ledipasvir undergoes slow oxidative metabolism through an unknown mechanism. In vitro studies have shown no detectable metabolism by major human cytochrome P450 (CYP) enzymes (CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).[3] The primary circulating component in plasma is the unchanged parent drug.[3]

Excretion

The major route of elimination for ledipasvir is through biliary excretion of the unchanged drug.[4][5] Renal excretion is a minor pathway.[5]

Quantitative Pharmacokinetic Parameters
ParameterRat
Dose (Oral) Not Specified
Cmax (ng/mL) 187.24 ± 19.45
Tmax (h) Not Specified
AUC0→∞ (ng·h/mL) 986.64 ± 292.57
t1/2 (h) 4.65 ± 1.23
Bioavailability (%) Not Reported

Data obtained from a study utilizing an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the determination of ledipasvir in rat plasma.[6]

Experimental Protocols for Preclinical Pharmacokinetic Studies

Detailed and standardized protocols are essential for generating reliable and reproducible preclinical pharmacokinetic data. The following are example protocols for conducting in vivo studies with ledipasvir in common preclinical species.

Animal Models

Commonly used animal models for pharmacokinetic studies include Sprague-Dawley or Wistar rats, Beagle dogs, and Cynomolgus monkeys. The choice of species should be justified based on metabolic similarity to humans and other scientific considerations.

Dosing and Administration

Oral Dosing Protocol (Rat)

  • Animal Preparation: Fast male Sprague-Dawley rats (200-250 g) overnight (approximately 12 hours) with free access to water.

  • Drug Formulation: Prepare a suspension or solution of ledipasvir D-tartrate in an appropriate vehicle (e.g., 0.5% methylcellulose in water). The concentration should be calculated to deliver the desired dose in a volume of 5-10 mL/kg.

  • Administration: Administer the formulation orally via gavage using a suitable gavage needle.

  • Post-Dose: Return animals to their cages with free access to food and water after a specified time post-dosing (e.g., 2 hours).

Intravenous Dosing Protocol (Dog)

  • Animal Preparation: Fast male Beagle dogs (8-12 kg) overnight with free access to water.

  • Catheterization: On the morning of the study, place an intravenous catheter in a suitable vein (e.g., cephalic vein) for drug administration and blood sampling.

  • Drug Formulation: Prepare a sterile solution of this compound in a vehicle suitable for intravenous administration (e.g., saline with a solubilizing agent).

  • Administration: Administer the drug as a slow bolus injection or a short infusion over a defined period (e.g., 5-10 minutes).

  • Post-Dose: Monitor the animal for any adverse reactions and provide access to food after a specified time.

Sample Collection and Processing
  • Blood Sampling: Collect blood samples (approximately 0.25-0.5 mL) from a suitable site (e.g., tail vein in rats, cephalic vein in dogs) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Transfer the blood into tubes containing an anticoagulant (e.g., K2EDTA). Centrifuge the samples at approximately 4000 rpm for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Transfer the resulting plasma into clean, labeled tubes and store frozen at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

A sensitive and specific bioanalytical method is required for the quantification of ledipasvir in plasma samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method.

Example LC-MS/MS Parameters for Ledipasvir Quantification in Rat Plasma[6]

  • Sample Preparation: Protein precipitation with acetonitrile.

  • Chromatographic Column: Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 μm).

  • Mobile Phase: Gradient elution with acetonitrile and 0.1% formic acid in water.

  • Flow Rate: 0.40 mL/min.

  • Detection: Triple quadrupole tandem mass spectrometer with electrospray ionization (ESI) in positive ion mode.

  • Monitored Transitions: m/z 889.8→96.1 for ledipasvir.

  • Internal Standard: Diazepam (m/z 285.2→193.1).

  • Linearity Range: 5-500 ng/mL.

  • Lower Limit of Quantification (LLOQ): 5 ng/mL.

Pharmacokinetic Modeling and Simulation

Pharmacokinetic models are used to describe and predict the concentration-time course of a drug in the body. These models can range from simple empirical models to more complex physiologically based pharmacokinetic (PBPK) models.

Compartmental Modeling

While specific preclinical compartmental models for ledipasvir are not detailed in the provided search results, a common approach is to use a one- or two-compartment model to describe the plasma concentration-time data. These models can be fitted to the experimental data to estimate key pharmacokinetic parameters such as absorption rate constant (Ka), elimination rate constant (Kel), volume of distribution (Vd), and clearance (CL).

Physiologically Based Pharmacokinetic (PBPK) Modeling

PBPK models are mechanistic models that integrate physiological information with drug-specific properties to predict drug disposition in various tissues and organs. A PBPK model for ledipasvir in preclinical species would require data on its physicochemical properties, in vitro metabolism, and transporter interactions. While the development of a full PBPK model is beyond the scope of these notes, it represents a powerful tool for interspecies scaling and prediction of human pharmacokinetics.

Visualizations

The following diagrams illustrate key concepts related to the preclinical pharmacokinetic evaluation of ledipasvir.

experimental_workflow cluster_pre_study Pre-Study cluster_in_vivo In-Vivo Study cluster_bioanalysis Bioanalysis cluster_modeling Pharmacokinetic Analysis Animal_Model Animal Model Selection (Rat, Dog, Monkey) Dose_Selection Dose Level Selection Animal_Model->Dose_Selection Dosing Dosing (Oral or IV) Dose_Selection->Dosing Sampling Blood Sampling (Serial Time Points) Dosing->Sampling Plasma_Processing Plasma Sample Processing Sampling->Plasma_Processing LCMS_Analysis LC-MS/MS Quantification Plasma_Processing->LCMS_Analysis PK_Parameters PK Parameter Calculation (Cmax, Tmax, AUC, t1/2) LCMS_Analysis->PK_Parameters PK_Modeling Pharmacokinetic Modeling PK_Parameters->PK_Modeling

Experimental workflow for a preclinical pharmacokinetic study.

hcv_ns5a_inhibition cluster_virus HCV Life Cycle HCV_Entry HCV Entry Translation Translation & Polyprotein Processing HCV_Entry->Translation Replication_Complex Replication Complex Formation (including NS5A) Translation->Replication_Complex RNA_Replication Viral RNA Replication Replication_Complex->RNA_Replication Virion_Assembly Virion Assembly & Release RNA_Replication->Virion_Assembly Ledipasvir Ledipasvir Inhibition Inhibition Ledipasvir->Inhibition Inhibition->Replication_Complex Blocks NS5A function Inhibition->Virion_Assembly Disrupts assembly

Mechanism of action of Ledipasvir targeting HCV NS5A.

References

Troubleshooting & Optimization

Troubleshooting Ledipasvir D-tartrate solubility issues for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility issues with Ledipasvir D-tartrate in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1] For most in vitro applications, DMSO is a common choice for creating a high-concentration primary stock solution. Ethanol is also frequently used, especially when preparing for dilution into aqueous buffers.[1]

Q2: I observed precipitation when diluting my DMSO stock solution in aqueous cell culture media. What should I do?

A2: This is a common issue when the final concentration of the drug exceeds its solubility limit in the aqueous medium. This compound is sparingly soluble in aqueous buffers.[1] To resolve this, consider the following:

  • Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay.

  • Increase Co-solvent Percentage: Ensure your dilution scheme results in a final DMSO concentration that is non-toxic to your cells (typically ≤ 0.5% v/v) but sufficient to aid solubility.

  • Use an Intermediate Dilution Step: First, dilute the high-concentration DMSO stock into a smaller volume of pre-warmed (e.g., 37°C) culture media with vigorous mixing, and then add this intermediate solution to the final culture volume.

  • Prepare in Ethanol First: For maximum solubility in aqueous buffers, first dissolve this compound in ethanol to make a stock solution. Then, dilute this ethanol stock into your aqueous buffer or media of choice.[1]

Q3: What is the maximum aqueous solubility of this compound?

A3: The aqueous solubility is limited. However, by first dissolving in ethanol, a solubility of approximately 0.33 mg/mL can be achieved in a 1:2 solution of ethanol:PBS (pH 7.2).[1] It is important to note that aqueous solutions of Ledipasvir are not recommended for storage for more than one day.[1]

Q4: How should I store my this compound stock solution?

A4: Solid this compound should be stored at -20°C, where it is stable for at least four years.[1] Stock solutions in organic solvents like DMSO or ethanol should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q5: Can I sonicate or heat the solution to improve solubility?

A5: Gentle warming to 37°C can aid in dissolving the compound in the initial organic solvent.[2] Sonication can also be used cautiously. However, prolonged or excessive heating should be avoided to prevent potential degradation of the compound. Always verify the stability of the compound under your specific conditions.

Solubility Data

The following table summarizes the solubility of Ledipasvir (the active compound) in various solvents. Note that the D-tartrate salt form is expected to have comparable solubility in organic solvents but may exhibit different characteristics in aqueous media.

SolventApproximate SolubilityReference
DMSO~20 mg/mL[1]
Ethanol~30 mg/mL[1]
Dimethylformamide (DMF)~30 mg/mL[1]
1:2 Ethanol:PBS (pH 7.2)~0.33 mg/mL[1]
Aqueous BuffersSparingly Soluble[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Weigh the Compound: Accurately weigh the required amount of this compound (Molecular Weight: 1039.09 g/mol ) in a sterile microcentrifuge tube.[3][4][5]

    • Calculation: For 1 mL of a 10 mM stock, weigh 10.39 mg.

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the tube.

  • Dissolve: Vortex the solution thoroughly. If necessary, gently warm the tube to 37°C in a water bath for a few minutes to ensure complete dissolution.[2]

  • Sterilize (Optional): If required for your application, filter the stock solution through a 0.22 µm DMSO-compatible syringe filter (e.g., PTFE).

  • Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots. Store at -20°C or -80°C.[1]

Protocol 2: Preparing a Working Solution for a Cell-Based Assay
  • Thaw Stock Solution: Thaw a single aliquot of your 10 mM this compound DMSO stock solution at room temperature.

  • Pre-warm Media: Warm your cell culture medium to 37°C.

  • Perform Serial Dilutions: Create an intermediate dilution of the drug in the pre-warmed cell culture medium. For example, to achieve a final concentration of 100 nM in your assay with a final DMSO concentration of 0.1%:

    • a. Perform a 1:100 dilution of the 10 mM stock into pre-warmed media to get a 100 µM intermediate solution.

    • b. Add this 100 µM solution to your cell culture plates at a 1:1000 ratio (e.g., add 1 µL to 1 mL of media in the well).

  • Mix Gently: After adding the final drug solution to the wells, gently mix the plate to ensure even distribution without disturbing the cells.

Visual Troubleshooting and Workflow Guides

Troubleshooting Solubility Issues

G start Solubility Issue Observed (Precipitation/Cloudiness) stock_check Is precipitation in the primary stock solution (e.g., DMSO)? start->stock_check media_check Is precipitation in the final aqueous/cell culture media? stock_check->media_check No sol_stock Solution: 1. Warm gently (37°C). 2. Vortex/Sonicate briefly. 3. Ensure anhydrous solvent. stock_check->sol_stock Yes sol_media_conc Solution 1: Lower final drug concentration. Is this feasible for the assay? media_check->sol_media_conc Yes success Problem Resolved sol_stock->success sol_media_solvent Solution 2: Use an intermediate dilution step in warm media. sol_media_conc->sol_media_solvent No sol_media_conc->success Yes sol_media_protocol Solution 3: Prepare primary stock in Ethanol instead of DMSO. sol_media_solvent->sol_media_protocol sol_media_solvent->success fail Contact Technical Support

Caption: Troubleshooting workflow for this compound solubility.

Experimental Workflow for In Vitro Assays

G cluster_prep Stock Solution Preparation cluster_assay Assay Working Solution weigh 1. Weigh Ledipasvir D-tartrate Powder add_solvent 2. Add Organic Solvent (e.g., DMSO) weigh->add_solvent dissolve 3. Vortex / Warm (37°C) to Dissolve add_solvent->dissolve store 4. Aliquot and Store at -20°C / -80°C dissolve->store thaw 5. Thaw Stock Aliquot store->thaw intermediate 6. Prepare Intermediate Dilution in Warm (37°C) Media thaw->intermediate final_dilution 7. Perform Final Dilution into Assay Plate intermediate->final_dilution run_assay 8. Perform In Vitro Assay final_dilution->run_assay

Caption: Workflow for preparing this compound for assays.

Key Factors Affecting Solubility

G center This compound Solubility solvent Solvent Choice center->solvent conc Concentration center->conc temp Temperature center->temp ph pH of Medium center->ph dmso DMSO solvent->dmso etoh Ethanol solvent->etoh aqueous Aqueous Buffer (Low Solubility) solvent->aqueous high_conc High Stock vs. Low Working Conc. conc->high_conc gentle_heat Gentle Warming Aids Dissolution temp->gentle_heat ph_effect pH can influence solubility in buffer ph->ph_effect

Caption: Factors influencing this compound solubility.

References

Technical Support Center: Optimizing Ledipasvir D-tartrate Stability in DMSO Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ledipasvir D-tartrate dissolved in Dimethyl Sulfoxide (DMSO).

Troubleshooting Guide

This section addresses specific issues you may encounter with this compound stock solutions in DMSO.

Issue 1: Precipitation or Cloudiness Observed in the Stock Solution

  • Question: My this compound stock solution in DMSO, which was initially clear, has become cloudy or shows precipitate after storage. What could be the cause and how can I resolve it?

  • Answer: Precipitation in your DMSO stock solution can be attributed to several factors:

    • Solution Supersaturation: The concentration of this compound may have exceeded its solubility limit in DMSO, which is approximately 20 mg/mL.[1]

    • Temperature Fluctuations: DMSO has a relatively high freezing point (18.5 °C). If your stock solution was stored at a low temperature, the DMSO may have frozen and, upon thawing, the drug may not have fully redissolved.

    • Water Absorption: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can decrease the solubility of hydrophobic compounds like Ledipasvir, leading to precipitation.

    Troubleshooting Steps:

    • Gentle Warming and Sonication: Warm the solution to 37°C in a water bath and sonicate for 10-15 minutes to facilitate redissolution.

    • Verify Concentration: Ensure your stock solution concentration does not exceed the 20 mg/mL solubility limit.[1] If it does, you may need to prepare a new, more dilute stock.

    • Proper Storage: Store your DMSO stock solutions in tightly sealed vials with desiccant to minimize moisture absorption.

Issue 2: Loss of Compound Activity or Inconsistent Experimental Results

  • Question: I am observing a decrease in the efficacy of my this compound in my assays, or my results are inconsistent. Could my stock solution be degrading?

  • Answer: Yes, degradation of this compound in your DMSO stock can lead to a loss of activity and inconsistent results. Ledipasvir is known to be susceptible to certain degradation pathways.

    Potential Degradation Pathways:

    • Hydrolysis: Ledipasvir contains carbamate ester functional groups which can be susceptible to hydrolysis, especially in the presence of absorbed water.[2][3][4] Forced degradation studies have shown that Ledipasvir degrades in acidic, alkaline, and neutral hydrolytic conditions.[2][5]

    • Oxidation: The molecule is also prone to oxidative degradation.[2][5] Storing the DMSO stock in an oxygen-rich environment (e.g., vials with a large headspace of air) can accelerate this process.

    Troubleshooting Steps:

    • Prepare Fresh Stock Solutions: It is best practice to use freshly prepared stock solutions for your experiments. If you must store them, do so for the shortest possible time.

    • Aliquot and Store Properly: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture. Store at -20°C or -80°C for long-term stability.

    • Inert Gas Overlay: For extended storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.

    • Perform Quality Control: If you suspect degradation, you can assess the purity of your stock solution using analytical techniques like High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What is the recommended solvent for this compound?

    • A1: Ledipasvir is soluble in organic solvents such as DMSO, ethanol, and dimethylformamide (DMF).[1] DMSO is a common choice for preparing high-concentration stock solutions.

  • Q2: What is the solubility of Ledipasvir in DMSO?

    • A2: The solubility of Ledipasvir in DMSO is approximately 20 mg/mL.[1]

  • Q3: What are the optimal storage conditions for this compound DMSO stock solutions?

    • A3: For long-term storage, it is recommended to store aliquoted DMSO stock solutions at -20°C or -80°C in tightly sealed vials.[6] Studies on general compound libraries in DMSO show that storage at 4°C in a DMSO/water (90/10) mixture resulted in 85% of compounds remaining stable over a 2-year period.[7] However, storage at room temperature is not recommended, as a study showed only 52% of compounds were stable after one year.[8][9]

  • Q4: How many freeze-thaw cycles can a this compound DMSO stock solution tolerate?

    • A4: While some studies on diverse compound libraries have shown no significant loss after multiple freeze-thaw cycles, it is best practice to minimize them.[10] We recommend aliquoting your stock solution into single-use vials to avoid repeated freezing and thawing.

Stability and Degradation

  • Q5: How stable is this compound in DMSO at room temperature?

    • A5: We do not recommend storing this compound DMSO solutions at room temperature for extended periods. General stability studies of various compounds in DMSO at room temperature have shown significant degradation over time.[8][9] For short-term use during an experiment, keep the solution on ice and protected from light.

  • Q6: What are the known degradation products of Ledipasvir?

    • A6: Forced degradation studies have identified several degradation products resulting from hydrolysis and oxidation.[2] These studies were conducted under stress conditions (acid, base, peroxide) and the exact degradation products in a DMSO stock under typical storage conditions may vary.

  • Q7: Does the D-tartrate salt form affect the stability in DMSO?

    • A7: The D-tartrate salt is used to improve the aqueous solubility and dissolution rate of Ledipasvir. In an aprotic solvent like DMSO, the salt is dissociated. While there is no specific data on interactions between tartrate and DMSO that would negatively impact Ledipasvir stability, the presence of any absorbed water could create a microenvironment where the pH is influenced by the tartrate, potentially affecting hydrolysis rates.

Data Summary

Table 1: Solubility of Ledipasvir

SolventApproximate Solubility
DMSO20 mg/mL[1]
Ethanol30 mg/mL[1]
DMF30 mg/mL[1]

Table 2: General Stability of Compounds in DMSO Under Various Storage Conditions

Storage ConditionDurationStability Outcome
Room Temperature1 Year52% of compounds remained stable[8][9]
4°C (in 90:10 DMSO/water)2 Years85% of compounds remained stable[7]
-20°C6 Years89% of compounds showed >80% purity[11]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

  • Pre-analysis: Ensure the this compound and DMSO are of high purity and the DMSO is anhydrous.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (not exceeding 20 mg/mL).

  • Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming (up to 37°C) and sonication can be used to aid dissolution.

  • Storage: If not for immediate use, aliquot the stock solution into single-use, tightly sealed vials. For long-term storage, overlay with an inert gas (argon or nitrogen), and store at -20°C or -80°C, protected from light.

Protocol 2: Stability Assessment of this compound in DMSO by RP-HPLC

  • Sample Preparation:

    • Prepare a fresh stock solution of this compound in DMSO at a known concentration (e.g., 1 mg/mL). This will serve as your time-zero (T0) sample.

    • Aliquot the remaining stock solution into several vials and store them under the desired test conditions (e.g., room temperature, 4°C, -20°C).

  • HPLC Analysis:

    • At specified time points (e.g., 24h, 48h, 1 week, 1 month), retrieve a stored aliquot.

    • Dilute the T0 sample and the aged sample to a suitable concentration for HPLC analysis with the mobile phase.

    • Inject the samples into an HPLC system equipped with a C18 column.

    • Use a mobile phase such as a gradient of 0.1% formic acid in water and acetonitrile.[5]

    • Monitor the elution at a suitable wavelength (e.g., 333 nm).

  • Data Analysis:

    • Compare the peak area of the main Ledipasvir peak in the aged samples to the T0 sample to determine the percentage of degradation.

    • Observe the chromatogram for the appearance of any new peaks, which would indicate the formation of degradation products.

Visualizations

ledipasvir_pathway cluster_virus Hepatitis C Virus (HCV) HCV_RNA HCV RNA Polyprotein Polyprotein Precursor HCV_RNA->Polyprotein Translation NS5A NS5A Protein Polyprotein->NS5A Proteolytic Cleavage Hyperphosphorylated_NS5A Hyperphosphorylated NS5A (p58) NS5A->Hyperphosphorylated_NS5A Host Kinase Phosphorylation Replication_Complex Viral Replication Complex Assembly NS5A->Replication_Complex Required for Hyperphosphorylated_NS5A->Replication_Complex Virion_Assembly New Virion Assembly Replication_Complex->Virion_Assembly Ledipasvir Ledipasvir Ledipasvir->NS5A Inhibits

Caption: Mechanism of action of Ledipasvir.

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis Weigh Weigh Ledipasvir D-tartrate Dissolve Dissolve in Anhydrous DMSO Weigh->Dissolve Vortex Vortex/Sonicate Dissolve->Vortex Aliquot Aliquot into Single-Use Vials Vortex->Aliquot T0 Time-Zero (T0) Sample (for immediate analysis) Aliquot->T0 RT Room Temperature Aliquot->RT 4C 4°C Aliquot->4C neg20C -20°C Aliquot->neg20C HPLC Analyze by RP-HPLC T0->HPLC Timepoints Retrieve Samples at Various Timepoints RT->Timepoints 4C->Timepoints neg20C->Timepoints Timepoints->HPLC Compare Compare Peak Areas to T0 Sample HPLC->Compare Degradation Calculate % Degradation Compare->Degradation

Caption: Experimental workflow for stability testing.

References

Technical Support Center: Overcoming Ledipasvir D-tartrate Resistance in Long-Term HCV Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Ledipasvir D-tartrate resistance in long-term Hepatitis C Virus (HCV) cell culture experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your in vitro studies using HCV replicon cell lines.

1. My HCV replicon cells are showing reduced sensitivity to Ledipasvir. How can I confirm and quantify this resistance?

The first step is to perform a dose-response assay to determine the 50% effective concentration (EC50) of Ledipasvir in your cell line and compare it to the parental, non-resistant cell line. A significant increase in the EC50 value indicates the development of resistance.

Experimental Protocol: EC50 Determination using a Luciferase Reporter Assay

This protocol is adapted for a 96-well plate format. Adjust volumes accordingly for other plate formats.

Materials:

  • HCV replicon cells (e.g., Huh-7 harboring a luciferase reporter replicon)

  • Complete DMEM (with 10% FBS, non-essential amino acids, penicillin/streptomycin)

  • G418 (for maintaining replicon-positive cells)

  • This compound

  • DMSO (for drug dilution)

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

  • Luminometer

  • White, opaque 96-well plates

Procedure:

  • Cell Seeding:

    • Trypsinize and count your HCV replicon cells.

    • Seed the cells in a white, opaque 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM without G418.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Preparation and Addition:

    • Prepare a 2X serial dilution of this compound in complete DMEM. The final concentrations should typically range from picomolar to micromolar. Include a "no-drug" (vehicle control, e.g., 0.5% DMSO) and a "cell-free" (media only) control.

    • Carefully remove the media from the cells and add 100 µL of the prepared drug dilutions to each well.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of luciferase assay reagent to each well.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luciferase readings to the vehicle control (100% activity).

    • Plot the normalized data against the logarithm of the drug concentration.

    • Use a non-linear regression analysis (e.g., four-parameter logistic curve) to calculate the EC50 value.

2. I've confirmed Ledipasvir resistance. What are the likely molecular mechanisms?

The most common mechanism of resistance to Ledipasvir is the emergence of specific amino acid substitutions in the HCV NS5A protein.[1][2] These mutations reduce the binding affinity of Ledipasvir to its target.[3][4]

Key Resistance-Associated Substitutions (RASs) in NS5A

GenotypeKey RASsFold-change in Ledipasvir EC50 (approximate)
1a Q30E/H/R952x[2]
Y93H/N>3,000x[2]
L31M/V>100x
1b Y93H>1,300x[2]
L31V<100x

To identify the specific mutations in your resistant cell line, you will need to perform RT-PCR to amplify the NS5A coding region from total RNA extracted from the cells, followed by sequencing of the PCR product.

3. How can I overcome Ledipasvir resistance in my long-term cell culture?

Several strategies can be employed to overcome or mitigate Ledipasvir resistance in vitro:

  • Combination Therapy: This is the most effective approach. Combining Ledipasvir with another direct-acting antiviral (DAA) that has a different mechanism of action can suppress the emergence of resistant variants.[1] The standard-of-care combination is with Sofosbuvir, an NS5B polymerase inhibitor.

TreatmentGenotype 1a EC50 (nM)Genotype 1b EC50 (nM)
Ledipasvir alone (Wild-type) 0.031[2]0.004[2]
Ledipasvir alone (Y93H mutant) ~103[2]~5.3[2]
Sofosbuvir alone (Wild-type) 40110
Ledipasvir + Sofosbuvir Additive to synergistic effect[2]Additive to synergistic effect[2]
  • "Curing" and Re-transfection: You can eliminate the resistant replicon from your cell line and re-introduce a wild-type replicon. This is useful for confirming that the observed resistance is due to mutations in the replicon and not changes in the host cells.

Experimental Protocol: Curing HCV Replicon Cells

Materials:

  • Resistant HCV replicon cell line

  • Complete DMEM

  • Interferon-alpha (IFN-α)

  • G418

Procedure:

  • Passage the resistant cells in complete DMEM without G418 for 2-3 passages to reduce the selective pressure.

  • Add a high concentration of IFN-α (e.g., 100 IU/mL) to the culture medium.

  • Continue to passage the cells in the presence of IFN-α for 2-4 weeks.

  • To confirm the loss of the replicon, test the cells for sensitivity to G418. Cured cells will not survive in G418-containing medium.

  • Additionally, you can perform RT-qPCR to confirm the absence of HCV RNA.

  • Once cured, these cells can be transfected with a wild-type HCV replicon RNA.

  • Passaging without Selective Pressure: In some cases, resistance-associated mutations can confer a fitness cost to the virus. By passaging the resistant cell line in the absence of Ledipasvir, the wild-type or more fit viral populations may outcompete the resistant variants over time. However, some key resistance mutations like Y93H are known to be quite stable.

4. My replicon cells are growing poorly or dying after long-term culture. What could be the issue?

Poor cell health in long-term replicon culture can be due to several factors unrelated to antiviral resistance:

  • Over-confluency: Do not allow the cells to become over-confluent, as this can lead to nutrient depletion and accumulation of toxic byproducts. Passage the cells at 80-90% confluency.

  • Mycoplasma Contamination: Mycoplasma can affect cell growth and metabolism. Regularly test your cell lines for mycoplasma contamination.

  • G418 Toxicity: While necessary for selection, high concentrations of G418 can be toxic to cells over long periods. Once a stable replicon-positive population is established, you may be able to reduce the concentration of G418.

  • Genetic Drift of Host Cells: The host Huh-7 cells can undergo genetic changes over time, which may affect their ability to support replicon replication. It is advisable to use low-passage cells for generating replicon lines and to periodically re-start cultures from frozen stocks.

Key Experimental Workflows & Signaling Pathways

Workflow for Investigating Ledipasvir Resistance

G cluster_0 Initial Observation cluster_1 Confirmation & Quantification cluster_2 Mechanism Identification cluster_3 Overcoming Resistance A Reduced Ledipasvir Efficacy in Long-Term Culture B Perform EC50 Assay (Luciferase Reporter) A->B C Compare EC50 to Parental Cell Line B->C D Resistance Confirmed (Significant EC50 Shift) C->D E Extract Total RNA D->E I Combination Therapy (e.g., with Sofosbuvir) D->I J Curing and Re-transfection with Wild-Type Replicon D->J K Passaging without Drug Pressure D->K F RT-PCR of NS5A Region E->F G Sequence PCR Product F->G H Identify Resistance-Associated Substitutions (RASs) G->H

Caption: Workflow for identifying and addressing Ledipasvir resistance in cell culture.

HCV NS5A Signaling and Ledipasvir's Mechanism of Action

cluster_0 Host Cell Cytoplasm cluster_1 Viral Replication NS5A HCV NS5A Protein PI4KIIIa PI4KIIIα NS5A->PI4KIIIa interacts with CKIa Casein Kinase I-α NS5A->CKIa phosphorylated by VAPA VAP-A NS5A->VAPA interacts with ReplicationComplex HCV Replication Complex (Membranous Web) NS5A->ReplicationComplex Essential Component VirionAssembly Virion Assembly NS5A->VirionAssembly PI4KIIIa->ReplicationComplex contributes to formation CKIa->NS5A hyperphosphorylates VAPA->ReplicationComplex contributes to formation ViralRNA Viral RNA Replication ReplicationComplex->ViralRNA Ledipasvir Ledipasvir Ledipasvir->NS5A Binds to & Inhibits

Caption: Simplified signaling pathway of HCV NS5A and Ledipasvir's inhibitory action.

Experimental Workflow for Site-Directed Mutagenesis to Introduce RASs

start Start: Plasmid with Wild-Type NS5A design_primers Design complementary primers with desired mutation (e.g., Y93H) start->design_primers pcr Perform PCR with high-fidelity polymerase to amplify the entire plasmid design_primers->pcr dpn1 Digest parental (methylated) plasmid with DpnI pcr->dpn1 transform Transform DpnI-treated DNA into competent E. coli dpn1->transform plate Plate on selective agar and incubate transform->plate pick_colonies Pick colonies and grow overnight cultures plate->pick_colonies miniprep Isolate plasmid DNA (Miniprep) pick_colonies->miniprep sequence Sequence NS5A region to confirm mutation miniprep->sequence end End: Plasmid with mutant NS5A sequence->end

Caption: Workflow for creating NS5A resistance mutations via site-directed mutagenesis.

References

Technical Support Center: Laboratory Synthesis of Ledipasvir D-tartrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of Ledipasvir D-tartrate synthesized in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the critical starting materials for the synthesis of Ledipasvir, and what are the key quality attributes to consider?

A1: The synthesis of Ledipasvir typically involves several key intermediates. The quality of these starting materials is crucial for the overall yield and purity of the final product. Key intermediates often include a substituted fluorene derivative, a benzimidazole moiety, and an amino acid derivative. It is essential to ensure high purity of these starting materials, with particular attention to the absence of regioisomers and related impurities that can be difficult to remove in later stages.

Q2: What are the common coupling reactions used in the synthesis of Ledipasvir, and what are the typical challenges associated with them?

A2: The synthesis of Ledipasvir often employs Suzuki coupling to form the carbon-carbon bond between the fluorene and benzimidazole moieties, and amide bond formation to connect the amino acid side chains. Challenges with the Suzuki coupling can include catalyst deactivation, low yields due to steric hindrance, and the formation of homocoupling byproducts. Amide coupling reactions can be prone to racemization and may require careful selection of coupling reagents and conditions to ensure complete reaction and high chiral purity.

Q3: Why is Ledipasvir converted to its D-tartrate salt, and what are the advantages of this salt form?

A3: Ledipasvir is converted to its D-tartrate salt to improve its physicochemical properties. The D-tartrate salt of Ledipasvir exists as a stable crystalline form, which is advantageous for purification, handling, and formulation.[1] This crystalline form offers improved stability, particularly in the presence of light, compared to the amorphous form of Ledipasvir.[1]

Q4: What analytical techniques are recommended for monitoring the progress of the reaction and assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for monitoring reaction progress and determining the purity of Ledipasvir and its intermediates. It can be used to quantify the starting materials, intermediates, the final product, and any impurities. Other useful techniques include Thin-Layer Chromatography (TLC) for rapid qualitative monitoring, and Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for structural confirmation of the product and identification of impurities.

Troubleshooting Guides

Section 1: Synthesis of Ledipasvir
Problem Potential Cause Troubleshooting/Solution
Low yield in Suzuki coupling step - Ineffective catalyst or ligand.- Poor quality of boronic acid or halide starting material.- Suboptimal reaction temperature or time.- Presence of oxygen, which can deactivate the palladium catalyst.- Screen different palladium catalysts and ligands.- Ensure high purity of starting materials.- Optimize reaction temperature and monitor progress by HPLC to determine the optimal reaction time.- Degas all solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incomplete amide coupling reaction - Inefficient coupling reagent.- Steric hindrance around the amine or carboxylic acid.- Insufficient reaction time or inadequate temperature.- Use a more powerful coupling reagent such as HATU or HBTU.- Increase the reaction temperature and/or extend the reaction time. Monitor by HPLC to confirm reaction completion.
Formation of significant impurities - Side reactions due to reactive intermediates.- Degradation of starting materials or product under the reaction conditions.- Impurities present in the starting materials carrying through the synthesis.- Optimize reaction conditions (temperature, solvent, base) to minimize side reactions.- Ensure the purity of all starting materials and intermediates through appropriate purification techniques (e.g., recrystallization, chromatography).- Use purification methods like flash chromatography or preparative HPLC to remove impurities.
Difficulty in purifying crude Ledipasvir - Presence of closely related impurities that are difficult to separate by standard chromatography.- Consider converting the crude Ledipasvir into a crystalline solvate, such as an acetone solvate. This can significantly improve purity by purging impurities during crystallization. The purified solvate can then be converted back to the free base.[1]
Section 2: Formation and Crystallization of this compound
Problem Potential Cause Troubleshooting/Solution
Failure of this compound to crystallize - Solution is not supersaturated.- Presence of impurities inhibiting crystallization.- Inappropriate solvent system.- Concentrate the solution to induce supersaturation.- Add anti-solvent to decrease the solubility of the salt.- Ensure the purity of the Ledipasvir free base before salt formation.- Screen different solvent/anti-solvent systems. A mixture of a solvent in which the salt is soluble (e.g., methanol, ethanol) and an anti-solvent in which it is insoluble (e.g., heptane, methyl tert-butyl ether) is often effective.
Formation of an oil instead of a crystalline solid - The solution is too concentrated or cooled too quickly.- The chosen solvent system is not optimal for crystallization.- Dilute the solution slightly before cooling or cool the solution more slowly.- Experiment with different solvent systems. The use of a co-solvent might be beneficial.
Low yield of crystalline this compound - Incomplete precipitation from the solution.- Loss of product during filtration and washing.- Optimize the final solvent composition and cooling profile to maximize precipitation.- Cool the crystallization mixture to a lower temperature before filtration.- Wash the collected crystals with a cold solvent in which the product has low solubility to minimize losses.
Poor filterability of the crystalline product - Very fine particle size of the crystals.- Slow down the crystallization process by reducing the cooling rate or the rate of anti-solvent addition to encourage the growth of larger crystals.- Introduce a gentle stirring regimen during crystallization.

Experimental Protocols

Key Experiment: Formation of this compound Crystalline Form

This protocol is a general guideline based on literature procedures and may require optimization for specific laboratory conditions.

Materials:

  • Ledipasvir free base (amorphous or as a purified solvate)

  • D-Tartaric acid (high purity)

  • Solvent (e.g., Acetonitrile, Isopropyl Alcohol)

  • Anti-solvent (e.g., Heptane, Methyl tert-butyl ether)

Procedure:

  • Dissolve the Ledipasvir free base in a suitable solvent at a slightly elevated temperature to ensure complete dissolution.

  • In a separate flask, prepare a solution of D-tartaric acid (typically 1.0 to 1.1 molar equivalents relative to Ledipasvir) in the same solvent.

  • Slowly add the D-tartaric acid solution to the Ledipasvir solution with stirring.

  • If precipitation occurs, continue stirring at room temperature for a period to allow for complete salt formation and crystallization. If no precipitate forms, slowly add an anti-solvent until turbidity is observed, then allow the solution to stand.

  • Cool the mixture to a lower temperature (e.g., 0-5 °C) to maximize the yield of the crystalline product.

  • Collect the crystalline this compound by filtration.

  • Wash the collected solid with a small amount of cold anti-solvent or a mixture of the solvent and anti-solvent.

  • Dry the product under vacuum at a suitable temperature.

Visualizations

Experimental_Workflow cluster_synthesis Ledipasvir Synthesis cluster_salt_formation D-Tartrate Salt Formation & Crystallization Start Starting Materials (Fluorene, Benzimidazole, Amino Acid derivatives) Coupling Suzuki & Amide Coupling Reactions Start->Coupling Purification1 Purification of Crude Ledipasvir (e.g., via Acetone Solvate) Coupling->Purification1 Salt_Formation Reaction with D-Tartaric Acid Purification1->Salt_Formation Crystallization Crystallization Salt_Formation->Crystallization Isolation Filtration, Washing & Drying Crystallization->Isolation Final_Product Final_Product Isolation->Final_Product This compound

Caption: Overall workflow for the synthesis and purification of this compound.

Troubleshooting_Crystallization Start Problem: No Crystallization of D-Tartrate Salt Check_Supersaturation Is the solution supersaturated? Start->Check_Supersaturation Check_Purity Is the starting Ledipasvir pure? Check_Supersaturation->Check_Purity Yes Action_Concentrate Concentrate solution or add anti-solvent Check_Supersaturation->Action_Concentrate No Check_Solvent Is the solvent system appropriate? Check_Purity->Check_Solvent Yes Action_Purify Purify Ledipasvir free base (e.g., chromatography, solvate formation) Check_Purity->Action_Purify No Success Successful Crystallization Check_Solvent->Success Yes Action_Solvent_Screen Screen different solvent/ anti-solvent systems Check_Solvent->Action_Solvent_Screen No

References

Technical Support Center: Ledipasvir D-tartrate Crystallization Process Optimization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the crystallization of Ledipasvir D-tartrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the crystallization process.

Frequently Asked Questions (FAQs)

Q1: What is the desired crystalline form of this compound?

A1: The thermodynamically stable crystalline form of this compound is a key target in pharmaceutical development due to its stability. This form is characterized by specific peaks in its X-ray Powder Diffraction (XRPD) pattern.

Q2: How can I confirm I have the correct crystalline form of this compound?

A2: The primary method for confirming the crystal form is X-ray Powder Diffraction (XRPD). The crystalline D-tartrate salt of Ledipasvir is characterized by an XRPD pattern with major peaks at approximately 4.0, 10.3, and 19.7 °2θ ± 0.2 °2θ.[1] Additional characterizing peaks can be observed at 9.1, 12.7, and 24.0 °2θ ± 0.2 °2θ.[1] Differential Scanning Calorimetry (DSC) is another useful technique; the D-tartrate form exhibits a sharp endotherm at approximately 221 °C, indicating its melting point.[1]

Q3: What is the difference between the amorphous and crystalline forms of Ledipasvir?

A3: The amorphous form of Ledipasvir generally exhibits higher aqueous solubility and dissolution rates, which can be advantageous for bioavailability.[2][3] However, it is thermodynamically unstable and can convert to a more stable crystalline form over time.[4][5] The crystalline D-tartrate form, while typically less soluble in aqueous media, offers greater physical and chemical stability, which is crucial for drug product shelf-life and consistency.

Q4: Are there any known solvates of Ledipasvir?

A4: Yes, an acetone solvate of the Ledipasvir free base has been reported.[2] It is important to control the crystallization process to avoid the formation of unwanted solvates when targeting the anhydrous D-tartrate salt. The choice of solvent is critical in preventing solvate formation.

Troubleshooting Guide

This guide addresses common problems encountered during the crystallization of this compound.

Problem Potential Cause(s) Suggested Solution(s)
No crystals form upon cooling. 1. Solution is too dilute (subsaturated). 2. Supersaturation is not achieved. 3. High concentration of impurities inhibiting nucleation.1. Concentrate the solution by evaporating a portion of the solvent. 2. Cool the solution to a lower temperature. 3. Introduce a seed crystal of this compound. 4. Gently scratch the inner surface of the flask with a glass rod at the meniscus to induce nucleation. 5. If using an anti-solvent, add a small amount more.
Oiling out or formation of a viscous liquid instead of crystals. 1. The solution is too concentrated. 2. The cooling rate is too fast. 3. The presence of impurities can lower the melting point of the solid, leading to oiling. 4. Poor solvent choice where the solute is too soluble.1. Re-heat the solution until the oil redissolves. 2. Add a small amount of additional solvent. 3. Allow the solution to cool much more slowly. 4. Consider using a different solvent system where the solubility is lower at higher temperatures. 5. Attempt to crystallize from a more dilute solution.
Crystals form too quickly, resulting in fine powder or poor purity. 1. The solution is highly supersaturated. 2. The cooling rate is excessively rapid. 3. Rapid addition of an anti-solvent.1. Re-heat the solution to redissolve the solid. 2. Add more solvent to reduce the level of supersaturation. 3. Slow down the cooling process by insulating the flask or using a controlled cooling bath. 4. If using an anti-solvent, add it dropwise to the stirred solution at a controlled temperature.
The final product has the wrong polymorphic form or is a mixture of polymorphs. 1. Incorrect solvent system was used. 2. The crystallization temperature profile was not optimal. 3. The presence of certain impurities may favor the nucleation of a metastable polymorph.1. Ensure the use of a solvent system known to produce the desired D-tartrate form (e.g., based on patent literature, acetonitrile or isopropyl alcohol are mentioned for salt formation).[1] 2. Implement a seeding protocol with the correct polymorph to direct the crystallization. 3. Control the cooling rate and final temperature, as these can influence which polymorph crystallizes. 4. Analyze the purity of the starting material.
The crystal habit (shape) is undesirable (e.g., needles that are difficult to filter). 1. The solvent system influences crystal habit. 2. The rate of crystallization affects the growth of different crystal faces. 3. The presence of impurities can inhibit the growth of certain crystal faces.1. Experiment with different solvent systems. The polarity and hydrogen bonding capability of the solvent can significantly alter crystal morphology. 2. Slow down the crystallization process. 3. Consider the use of a habit-modifying agent, if permissible for the application.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents

The following data is a qualitative summary based on general principles and patent literature, as precise quantitative public data is limited. Researchers should determine precise solubility curves experimentally for their specific conditions.

Solvent Solubility at Room Temperature (Approx. 20-25°C) Solubility at Elevated Temperature (Approx. 60-80°C) Notes
WaterSparingly Soluble[1]Slightly SolubleSolubility is pH-dependent, increasing under acidic conditions.
MethanolSoluble[1]Very SolubleA common solvent for crystallization of polar organic salts.
EthanolSoluble[1]Very SolubleSimilar to methanol; can be used as a solvent or anti-solvent component.
Isopropyl Alcohol (IPA)Moderately SolubleSolubleMentioned in patent literature for the salt formation process.[1]
Acetonitrile (ACN)Moderately SolubleSolubleMentioned in patent literature for the salt formation process.[1]
AcetoneSlightly SolubleModerately SolubleCan be an effective anti-solvent when mixed with a more polar solvent.
Ethyl AcetateSparingly SolubleSlightly SolubleCan be used as an anti-solvent.
Heptane/HexaneInsolubleInsolubleCommonly used as anti-solvents.

Experimental Protocols

Protocol 1: Cooling Crystallization of this compound

This protocol is a general guideline for the cooling crystallization of this compound from a single solvent system.

  • Dissolution: In a clean, dry flask equipped with a magnetic stirrer and a reflux condenser, charge Ledipasvir free base and an appropriate solvent (e.g., methanol or ethanol). Stir the mixture.

  • Salt Formation: Add 1.0 equivalent of D-tartaric acid to the suspension.

  • Heating: Gently heat the mixture with continuous stirring to a temperature where all solids dissolve completely (e.g., 60-70°C). Avoid prolonged heating at high temperatures to prevent degradation.

  • Clarification (Optional): If the solution is not perfectly clear, it may be hot-filtered through a pre-warmed filter to remove any insoluble impurities.

  • Controlled Cooling: Allow the solution to cool slowly and undisturbed to room temperature. A slow cooling rate is crucial for the formation of well-defined crystals. A programmable cooling bath or insulating the flask can provide better control.

  • Maturation: Once the solution has reached room temperature and nucleation has occurred, continue stirring the resulting slurry for a period (e.g., 2-4 hours) to allow for complete crystallization and potential Ostwald ripening, which can improve crystal size distribution.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold crystallization solvent to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Characterization: Analyze the dried crystals using XRPD and DSC to confirm the correct polymorphic form and purity.

Visualizations

Diagram 1: General Experimental Workflow for this compound Crystallization

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Analysis A Charge Ledipasvir Free Base & Solvent B Add D-Tartaric Acid A->B C Heat to Dissolution B->C D Controlled Cooling C->D Initiate Crystallization E Seeding (Optional) D->E F Maturation (Stirring) E->F G Vacuum Filtration F->G Isolate Product H Wash with Cold Solvent G->H I Drying H->I J Characterization (XRPD, DSC) I->J

Caption: A typical workflow for the cooling crystallization of this compound.

Diagram 2: Troubleshooting Logic for "Oiling Out"

G Start Problem: Oiling Out Occurs Q1 Is the solution very concentrated? Start->Q1 A1_Yes Re-heat to dissolve oil Q1->A1_Yes Yes A1_No Was cooling too rapid? Q1->A1_No No Action1 Add more solvent & re-cool slowly A1_Yes->Action1 Action2 Allow slower, controlled cooling A1_No->Action2 Yes Action3 Consider a different solvent system A1_No->Action3 No End_Success Crystals Formed Action1->End_Success End_Fail Problem Persists Action1->End_Fail Action2->End_Success Action2->End_Fail Action3->End_Fail End_Fail->Action3

Caption: A decision-making diagram for troubleshooting the "oiling out" phenomenon.

References

Minimizing Ledipasvir D-tartrate degradation during sample analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of Ledipasvir D-tartrate during sample analysis.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is this compound known to be unstable?

A1: Published studies indicate that Ledipasvir is susceptible to degradation under acidic, basic, and oxidative conditions.[1][2] It is generally stable under photolytic (light) and thermal (heat) stress.[1][2]

Q2: What are the primary degradation pathways for Ledipasvir?

A2: The primary degradation pathways for Ledipasvir are hydrolysis and oxidation. Acid and base-catalyzed hydrolysis can occur, leading to the breakdown of the molecule. Oxidative degradation can also take place in the presence of oxidizing agents.[1][2]

Q3: What are the initial signs of degradation in my sample preparation?

A3: Visual signs of degradation are often absent. The most common indicator of degradation is the appearance of unexpected peaks in your chromatogram during HPLC or UPLC analysis. A decrease in the peak area of the main Ledipasvir peak compared to a freshly prepared standard is also a strong indicator.

Q4: How can I prevent degradation during sample storage?

A4: For short-term storage, it is advisable to keep your prepared samples in a cool, dark place, such as a refrigerator, and analyze them as soon as possible. If longer-term storage is necessary, freezing the samples at -20°C or below is recommended.[3] Stock solutions are often prepared in methanol and should be stored under similar conditions.[1][4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of this compound.

Issue Potential Cause Recommended Solution
Appearance of extra peaks in the chromatogram, especially near the main analyte peak. Sample degradation due to acidic or basic conditions.- Ensure the pH of your sample and mobile phase is controlled. A pH range of 2 to 7.7 is generally suitable for Ledipasvir analysis.[5] - Use a buffered mobile phase. Common choices include 0.1% formic acid, 0.1% trifluoroacetic acid (TFA), or 0.1% orthophosphoric acid in water mixed with an organic solvent like acetonitrile or methanol.[1][4][5][6][7]
Decreasing peak area for Ledipasvir over a sequence of injections. On-going degradation in the autosampler.- Use a cooled autosampler set to a low temperature (e.g., 4-8 °C) to slow down potential degradation in the vials. - Prepare smaller batches of samples to be analyzed within a shorter timeframe.
Poor peak shape or tailing. Interaction of the analyte with the stationary phase or inappropriate mobile phase composition.- Optimize the mobile phase composition. A common mobile phase is a gradient or isocratic mixture of acetonitrile or methanol and a buffered aqueous solution.[1][4][5][6][7] - Ensure the column is properly conditioned and equilibrated with the mobile phase before injection.
Inconsistent results between different sample preparations. Oxidative degradation from exposure to air or oxidizing agents.- Degas the mobile phase before use to remove dissolved oxygen. - Avoid using solvents or reagents that may contain peroxide impurities. Use fresh, high-purity solvents. - If oxidative degradation is suspected, consider adding a small amount of an antioxidant to your sample, but this must be validated to ensure it does not interfere with the analysis.

Experimental Protocols

Below are detailed methodologies for experiments relevant to assessing and minimizing this compound degradation.

Protocol 1: Forced Degradation Study

This protocol is used to intentionally degrade the drug substance to understand its stability profile and to ensure the analytical method can separate the drug from its degradation products.

1. Acid Degradation:

  • Prepare a solution of Ledipasvir in 0.1 N HCl.

  • Reflux the solution at an elevated temperature (e.g., 70°C) for a specified period (e.g., 7 hours).[1]

  • Neutralize the solution with an appropriate base (e.g., 0.1 N NaOH).

  • Dilute the sample with the mobile phase to the desired concentration for analysis.

2. Base Degradation:

  • Prepare a solution of Ledipasvir in 0.1 N NaOH.

  • Reflux the solution at an elevated temperature (e.g., 70°C) for a specified period (e.g., 7 hours).[1]

  • Neutralize the solution with an appropriate acid (e.g., 0.1 N HCl).

  • Dilute the sample with the mobile phase to the desired concentration for analysis.

3. Oxidative Degradation:

  • Prepare a solution of Ledipasvir and expose it to a solution of hydrogen peroxide (e.g., 3-6% H₂O₂).

  • Heat the solution at an elevated temperature (e.g., 70°C) for a specified period (e.g., 24 hours).[1][5]

  • Dilute the sample with the mobile phase to the desired concentration for analysis.

Protocol 2: Stability-Indicating HPLC Method

This protocol describes a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of Ledipasvir and its degradation products.

  • Column: C18 stationary phase (e.g., 150 x 4.6 mm, 5 µm).[2][6][8]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous phase and an organic phase.

    • Aqueous Phase: Water with an acidic modifier such as 0.1% formic acid, 0.1% trifluoroacetic acid, or 0.1% orthophosphoric acid.[1][5][6]

    • Organic Phase: Acetonitrile or Methanol.[1][6]

  • Flow Rate: Typically 1.0 mL/min.[4][5]

  • Detection Wavelength: UV detection at approximately 236-254 nm.[5][6]

  • Injection Volume: 10-20 µL.[1][6]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

Visualizations

Logical Workflow for Minimizing Degradation

cluster_prep Sample Preparation cluster_storage Sample Storage cluster_analysis Analysis A Weigh this compound B Dissolve in appropriate solvent (e.g., Methanol) A->B C Sonicate for complete dissolution B->C D Filter through 0.45 µm membrane C->D E Short-term: Refrigerate (2-8 °C) in the dark D->E If not analyzed immediately I Analyze samples promptly after preparation D->I If analyzed immediately F Long-term: Freeze (≤ -20 °C) E->F For longer storage G Use a validated stability-indicating method (HPLC/UPLC) E->G F->G H Employ a cooled autosampler G->H H->I

Caption: Workflow for sample handling to minimize degradation.

Ledipasvir Degradation Pathways

cluster_degradation Degradation Products cluster_conditions Stress Conditions cluster_stable Stable Conditions Ledipasvir This compound Ledipasvir:n->Ledipasvir:n Stable Acid_Deg Acid Hydrolysis Products Ledipasvir->Acid_Deg Hydrolysis Base_Deg Base Hydrolysis Products Ledipasvir->Base_Deg Hydrolysis Oxidative_Deg Oxidative Degradation Products Ledipasvir->Oxidative_Deg Oxidation Acid Acidic (e.g., HCl) Acid->Acid_Deg Base Basic (e.g., NaOH) Base->Base_Deg Oxidative Oxidative (e.g., H₂O₂) Oxidative->Oxidative_Deg Thermal Thermal Thermal->Ledipasvir Photolytic Photolytic Photolytic->Ledipasvir

Caption: Major degradation pathways of Ledipasvir.

References

Technical Support Center: Enhancing the Bioavailability of Ledipasvir D-tartrate in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the oral bioavailability of Ledipasvir D-tartrate in animal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is enhancing the bioavailability of this compound important?

Ledipasvir is a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low aqueous solubility.[1] This poor solubility is a major hurdle, limiting its dissolution in the gastrointestinal tract and consequently its oral bioavailability.[1][2] Enhancing its bioavailability is crucial for achieving therapeutic plasma concentrations and ensuring efficacy in preclinical and clinical settings.

Q2: What are the common strategies to improve the oral bioavailability of this compound in animal models?

Common and effective strategies focus on improving the dissolution rate and apparent solubility of Ledipasvir. These include:

  • Amorphous Solid Dispersions (ASDs): Dispersing Ledipasvir in a polymer matrix in its amorphous (non-crystalline) state can significantly increase its aqueous solubility and dissolution rate.[1][3]

  • Nanosuspensions: Reducing the particle size of Ledipasvir to the nanometer range increases the surface area-to-volume ratio, leading to a faster dissolution rate.[2]

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water nanoemulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This nanoemulsion can carry the dissolved drug, facilitating its absorption.

Q3: Which animal models are typically used for pharmacokinetic studies of this compound?

Rats, particularly Wistar or Sprague-Dawley strains, are commonly used for pharmacokinetic studies of Ledipasvir formulations.[1][4][5] Rabbits have also been used for the simultaneous determination of Sofosbuvir and Ledipasvir in plasma.[6]

Q4: What are the key pharmacokinetic parameters to evaluate when assessing the bioavailability of this compound formulations?

The primary pharmacokinetic parameters to consider are:

  • Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the plasma.

  • Tmax (Time to Cmax): The time at which Cmax is reached.

  • AUC (Area Under the Curve): The total drug exposure over time. An increase in AUC indicates enhanced bioavailability.

Troubleshooting Guides

Formulation and Administration Issues
Problem Possible Causes Troubleshooting Suggestions
Low in vivo efficacy despite promising in vitro dissolution. Poor stability of the formulation in GI fluids. Precipitation of the drug in the GI tract. Interaction with food (if animals are not fasted).Evaluate the stability of the formulation in simulated gastric and intestinal fluids. For supersaturating systems like ASDs, include precipitation inhibitors in the formulation. Ensure animals are adequately fasted before dosing, as food can affect drug absorption.
High variability in plasma concentrations between animals. Inaccurate dosing, especially with viscous formulations. Stress-induced physiological changes in animals affecting GI motility and absorption. Improper oral gavage technique leading to esophageal or stomach injury.[7]Ensure accurate and consistent dosing volume for each animal. Use positive displacement pipettes for viscous formulations. Handle animals gently to minimize stress. Ensure personnel are well-trained in oral gavage techniques.[7] Consider alternative, less stressful oral dosing methods if possible.[7]
Difficulty in preparing a stable nanosuspension. Particle aggregation or crystal growth (Ostwald ripening). Improper selection of stabilizers.Optimize the type and concentration of stabilizers (e.g., polymers like HPMC, surfactants like Tween 80).[8][9] Evaluate the zeta potential of the nanosuspension; a value of ±20-30 mV is generally considered stable.[9] Store the nanosuspension at recommended temperatures (e.g., 4°C) to minimize particle growth.[10]
Phase separation or drug precipitation in SNEDDS formulation upon dilution. The formulation is outside the self-nanoemulsification region. The drug concentration exceeds its solubility in the formed nanoemulsion.Re-evaluate the ternary phase diagram to optimize the ratio of oil, surfactant, and co-solvent. Assess the drug's solubility in the individual excipients and the final formulation. Consider using precipitation inhibitors like HPMC.
Analytical and Bioanalytical Issues
Problem Possible Causes Troubleshooting Suggestions
Poor recovery of Ledipasvir from plasma samples. Inefficient protein precipitation. Drug binding to labware.Optimize the protein precipitation method (e.g., choice of solvent like acetonitrile).[4][5] Use low-binding tubes and pipette tips. Include an internal standard to correct for recovery variations.[4][5]
Matrix effects in LC-MS/MS analysis. Co-eluting endogenous plasma components suppressing or enhancing the ion signal.Optimize the chromatographic separation to separate Ledipasvir from interfering matrix components.[4][5] Employ a more rigorous sample clean-up method (e.g., solid-phase extraction). Use a stable isotope-labeled internal standard if available.
Inconsistent calibration curves. Instability of the analyte in the matrix. Issues with the internal standard. Pipetting errors.Evaluate the stability of Ledipasvir in plasma under different storage conditions (freeze-thaw, benchtop).[4] Ensure the internal standard is stable and does not have its own matrix effects. Use calibrated pipettes and proper pipetting techniques.

Data Presentation

Table 1: Pharmacokinetic Parameters of Ledipasvir in Rats from Different Studies
FormulationAnimal ModelDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative BioavailabilityReference
Ledipasvir (unformulated)Wistar rats10 mg/kg187.24 ± 19.45-986.64 ± 292.57 (AUC0→∞)-[4][5]
Orodispersible Film (ODF) with HPMC E15Wistar rats---Increased by 15.5% vs. reference1.15-fold increase[1]
Orodispersible Tablet (ODT) with dimethyl-β-CDWistar rats---Increased by 10.6% vs. reference1.10-fold increase[1]

Note: The study by Tummala et al. (2023) evaluated a combination of Ledipasvir and Sofosbuvir and compared it to a reference product, not unformulated Ledipasvir. The percentage increase is relative to the reference product.

Experimental Protocols

Protocol 1: Preparation of Ledipasvir Solid Dispersion Orodispersible Films (ODFs)

This protocol is adapted from the methodology described by Tummala et al. (2023).[1]

  • Polymer Solution Preparation: Dissolve 1470 mg of HPMC E15 in 10 mL of a solvent mixture of isopropyl alcohol and water (6:4 ratio) containing 0.2% v/v of Tween 80.

  • Drug Dispersion: Subject the mixture to vortex mixing until a homogenous liquid is formed. Add 90 mg of Ledipasvir and 400 mg of Sofosbuvir to the solution and continue mixing.

  • Addition of Excipients: Add 235 mg of crospovidone (disintegrant) and 150 mg of PEG 400 (plasticizer) to the mixture and mix until a homogenous dispersion is achieved.

  • Solvent Casting: Pour the final dispersion into a petri dish and allow the solvent to evaporate at room temperature to form a film.

  • Film Evaluation: Evaluate the prepared films for properties such as thickness, tensile strength, and in vitro dissolution.

Protocol 2: UPLC-MS/MS for Quantification of Ledipasvir in Rat Plasma

This protocol is based on the method developed by Zhang et al. (2016).[4][5]

  • Sample Preparation:

    • To 0.1 mL of rat plasma, add the internal standard (e.g., diazepam).

    • Precipitate the plasma proteins by adding acetonitrile.

    • Vortex the mixture and then centrifuge.

    • Collect the supernatant for analysis.

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm).

    • Mobile Phase: Gradient elution with acetonitrile and 0.1% formic acid in water.

    • Flow Rate: 0.40 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • Transitions: For Ledipasvir, m/z 889.8→96.1; for the internal standard (diazepam), m/z 285.2→193.1.

  • Quantification:

    • Construct a calibration curve using known concentrations of Ledipasvir in blank plasma.

    • Determine the concentration of Ledipasvir in the unknown samples by interpolating from the calibration curve.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_animal_study Animal Study cluster_bioanalysis Bioanalysis Formulation Choose Bioavailability Enhancement Strategy (ASD, Nanosuspension, SNEDDS) Preparation Prepare Formulation (e.g., Solid Dispersion) Formulation->Preparation Characterization In Vitro Characterization (Dissolution, Particle Size) Preparation->Characterization Dosing Oral Administration to Rats (e.g., Oral Gavage) Characterization->Dosing Proceed if In Vitro Results are Promising Sampling Blood Sample Collection (Time Points) Dosing->Sampling Plasma Plasma Separation Sampling->Plasma Extraction Drug Extraction from Plasma Plasma->Extraction Analysis UPLC-MS/MS Analysis Extraction->Analysis PK_Calc Pharmacokinetic Parameter Calculation (Cmax, AUC) Analysis->PK_Calc

Caption: Workflow for enhancing Ledipasvir bioavailability in animal studies.

troubleshooting_logic cluster_investigation Investigation Pathway cluster_solutions_formulation Formulation Solutions cluster_solutions_dosing Dosing Solutions cluster_solutions_analysis Analytical Solutions Start Low Bioavailability Observed in Animal Study Check_Formulation Review Formulation Properties Start->Check_Formulation Check_Dosing Review Dosing Procedure Start->Check_Dosing Check_Analysis Review Bioanalytical Method Start->Check_Analysis Optimize_Excipients Optimize Excipients/ Stabilizers Check_Formulation->Optimize_Excipients Change_Strategy Change Enhancement Strategy Check_Formulation->Change_Strategy Refine_Gavage Refine Gavage Technique Check_Dosing->Refine_Gavage Control_Stress Control Animal Stress Check_Dosing->Control_Stress Validate_Method Re-validate Analytical Method Check_Analysis->Validate_Method Check_Stability Check Analyte Stability Check_Analysis->Check_Stability

Caption: Troubleshooting logic for low Ledipasvir bioavailability.

References

Technical Support Center: Troubleshooting Poor Reproducibility in Ledipasvir D-tartrate Antiviral Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during in vitro antiviral assays involving Ledipasvir D-tartrate. The information is tailored for researchers, scientists, and drug development professionals working with this potent Hepatitis C Virus (HCV) NS5A inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is the D-tartrate salt form of Ledipasvir, a direct-acting antiviral (DAA) agent against the Hepatitis C Virus (HCV).[1] Its primary mechanism of action is the inhibition of the HCV nonstructural protein 5A (NS5A).[2][3][4][5] NS5A is a critical phosphoprotein involved in both viral RNA replication and the assembly of new virus particles.[6][7] By binding to NS5A, Ledipasvir disrupts its function, thereby suppressing viral replication.[5]

Q2: Which HCV genotypes is Ledipasvir active against?

A2: Ledipasvir demonstrates potent antiviral activity against HCV genotype 1a and 1b replicons, with EC50 values in the picomolar range.[1][8] It is also active against genotypes 4a, 4d, 5a, and 6a.[8] However, it exhibits reduced in vitro activity against genotypes 2a, 2b, 3a, and 6e.[8]

Q3: What are common resistance-associated substitutions (RASs) for Ledipasvir?

A3: Resistance to NS5A inhibitors like Ledipasvir can arise from specific amino acid substitutions in the NS5A protein.[9] Common RASs observed in vitro and in clinical settings for genotype 1a include substitutions at positions M28, Q30, L31, and Y93. For genotype 1b, the most frequently observed RAS is at position Y93H.[10] The presence of these RASs can significantly reduce the susceptibility of the virus to Ledipasvir.

Troubleshooting Guides

Issue 1: High Variability in EC50 Values Between Experiments

High variability in the half-maximal effective concentration (EC50) is a common challenge that undermines the reliability of antiviral potency measurements.

Potential Cause Troubleshooting Step Expected Outcome
Cell Health and Passage Number Ensure Huh-7 cells (or other host cell lines) are healthy, with >90% viability before seeding.[11][12] Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered phenotypes.[3]Consistent cell growth and morphology, leading to more reproducible responses to the antiviral compound.
Inconsistent Seeding Density Optimize and strictly control the cell seeding density for each assay.[4] Cell confluency should be maintained between 30-90%.[3]Uniform cell monolayers and consistent virus replication rates across wells and plates, reducing variability in the antiviral effect.
Reagent Quality and Preparation Use high-purity, certified reference material for this compound.[13] Prepare fresh dilutions of the compound for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of stock solutions.[14]Accurate and consistent compound concentrations, leading to more reliable dose-response curves.
Mycoplasma Contamination Routinely test cell cultures for mycoplasma contamination using PCR-based or other sensitive methods.[15] Discard any contaminated cultures and decontaminate laboratory equipment.Elimination of a hidden variable that can significantly alter cellular metabolism, gene expression, and response to viral infection and antiviral treatment.[16][17][18]
Issue 2: Weak or No Signal in Luciferase-Based Replicon Assays

Luciferase reporter assays are commonly used to quantify HCV replication. A weak or absent signal can indicate a variety of issues with the assay setup.

Potential Cause Troubleshooting Step Expected Outcome
Low Transfection Efficiency Optimize the transfection protocol for the specific Huh-7 subclone being used. Test different ratios of transfection reagent to plasmid DNA.[14] Ensure the use of high-quality, endotoxin-free plasmid DNA.[19]Increased delivery of the replicon RNA into the host cells, resulting in a stronger and more consistent luciferase signal.
Suboptimal Replicon Use a replicon construct with adaptive mutations that enhance replication in Huh-7 cells.[20] Consider using a replicon with a more robust reporter system, such as one where the luciferase gene is under the control of a poliovirus IRES.[20]Higher levels of viral RNA replication, leading to a stronger and more easily detectable luciferase signal.
Reagent Instability Prepare fresh luciferase assay reagents for each experiment. Protect the luciferin substrate from light and avoid repeated freeze-thaw cycles.[14][21]Optimal enzyme activity and substrate integrity, ensuring a robust and reliable luminescent signal.
Incorrect Assay Timing Optimize the incubation time post-transfection and post-treatment to capture the peak of replicon replication and the full effect of the inhibitor. This is typically between 48 and 72 hours.[20][22]Measurement of the luciferase signal at the optimal time point, maximizing the signal-to-noise ratio.
Issue 3: Inconsistent Dose-Response Curves

Irregular or non-sigmoidal dose-response curves can make it difficult to accurately determine the EC50 value.

Potential Cause Troubleshooting Step Expected Outcome
Compound Solubility Issues This compound is soluble in DMSO but has poor aqueous solubility.[1] Ensure complete solubilization of the compound in DMSO before preparing serial dilutions in culture medium. Visually inspect for any precipitation.Homogeneous distribution of the compound in the assay wells, leading to a consistent and predictable dose-response relationship.
Cytotoxicity of the Compound Perform a cytotoxicity assay in parallel with the antiviral assay to determine the 50% cytotoxic concentration (CC50).[23] Ensure that the tested concentrations of this compound are well below the cytotoxic range.A clear distinction between antiviral activity and non-specific effects due to cell death, resulting in a proper sigmoidal dose-response curve for antiviral efficacy.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to ensure accurate serial dilutions and addition of reagents. Consider using automated liquid handlers for high-throughput assays to minimize human error.[19]Accurate and consistent compound concentrations across the dilution series, leading to a smooth and reliable dose-response curve.
Edge Effects in Microplates Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media to create a humidity barrier.Minimized variability between replicate wells and a more consistent response across the plate.

Experimental Protocols

Protocol 1: HCV Replicon Luciferase Assay

This protocol describes a transient replication assay using a luciferase reporter-containing HCV replicon in Huh-7 cells.

Materials:

  • Huh-7 cells (a highly permissive clone)

  • DMEM supplemented with 10% FBS, L-glutamine, and non-essential amino acids

  • HCV replicon plasmid DNA (e.g., genotype 1b with a firefly luciferase reporter)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • This compound

  • DMSO (cell culture grade)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

  • Luminometer

Methodology:

  • Cell Seeding:

    • One day prior to transfection, seed Huh-7 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • Prepare the transfection complexes according to the manufacturer's instructions.

    • Carefully add the transfection complexes to the cells.

    • Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.

    • After incubation, replace the transfection medium with fresh culture medium.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%.[24]

    • 24 hours post-transfection, add the compound dilutions to the respective wells. Include a "no drug" control (vehicle only) and a "no transfection" control.

  • Luciferase Assay:

    • 48-72 hours post-treatment, remove the culture medium from the wells.

    • Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay system.

    • Read the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luciferase signal of the treated wells to the vehicle control.

    • Plot the normalized values against the logarithm of the compound concentration.

    • Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve).

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol is to assess the cytotoxicity of this compound.

Materials:

  • Huh-7 cells

  • DMEM supplemented with 10% FBS

  • This compound

  • DMSO

  • 96-well tissue culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., acidified isopropanol)

  • Microplate reader

Methodology:

  • Cell Seeding:

    • Seed Huh-7 cells in a 96-well plate at a density that will result in approximately 80% confluency after the treatment period.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium, mirroring the concentrations used in the antiviral assay.

    • Add the compound dilutions to the cells and incubate for the same duration as the antiviral assay (e.g., 72 hours).

  • MTT Assay:

    • After the incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance of the treated wells to the vehicle control.

    • Plot the normalized values against the logarithm of the compound concentration.

    • Calculate the CC50 value using a non-linear regression analysis.

Visualizations

hcv_replication_and_ledipasvir_moa cluster_host_cell Hepatocyte HCV_RNA HCV RNA Genome (+ sense) Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS5A NS5A Polyprotein->NS5A Proteolytic Processing Replication_Complex Replication Complex (on intracellular membranes) Negative_Strand (-) sense RNA intermediate Replication_Complex->Negative_Strand RNA Replication NS5A->Replication_Complex Essential Component Virion_Assembly Virion Assembly NS5A->Virion_Assembly Role in Assembly New_HCV_RNA New (+) sense HCV RNA Negative_Strand->New_HCV_RNA RNA Replication New_HCV_RNA->Virion_Assembly New_Virion New HCV Virion Ledipasvir Ledipasvir Ledipasvir->NS5A Inhibits

Caption: Mechanism of action of Ledipasvir in inhibiting HCV replication.

troubleshooting_workflow Start Poor Reproducibility in Antiviral Assay Check_Cells Evaluate Cell Health & Culture Conditions Start->Check_Cells Check_Compound Verify Compound Quality & Preparation Start->Check_Compound Check_Assay Review Assay Protocol & Execution Start->Check_Assay Inconsistent_Cells High passage number? Mycoplasma? Inconsistent density? Check_Cells->Inconsistent_Cells Inconsistent_Compound Poor solubility? Degradation? Inaccurate dilutions? Check_Compound->Inconsistent_Compound Inconsistent_Assay Pipetting errors? Reagent instability? Edge effects? Check_Assay->Inconsistent_Assay Resolve_Cells Use low passage cells Test for mycoplasma Standardize seeding Inconsistent_Cells->Resolve_Cells Resolve_Compound Ensure complete solubilization Use fresh dilutions Calibrate pipettes Inconsistent_Compound->Resolve_Compound Resolve_Assay Use proper technique Prepare fresh reagents Avoid outer wells Inconsistent_Assay->Resolve_Assay End Reproducible Results Resolve_Cells->End Resolve_Compound->End Resolve_Assay->End

Caption: A logical workflow for troubleshooting poor reproducibility.

References

Strategies to reduce matrix effects in Ledipasvir D-tartrate bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing matrix effects during the bioanalysis of Ledipasvir D-tartrate.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the LC-MS/MS analysis of Ledipasvir in biological matrices.

Q1: I am observing significant signal suppression for Ledipasvir in my plasma samples. What are the likely causes and how can I mitigate this?

A1: Signal suppression in the bioanalysis of Ledipasvir is often due to co-eluting endogenous matrix components, primarily phospholipids, from plasma.[1][2] Here’s a step-by-step guide to troubleshoot and mitigate this issue:

  • Sample Preparation Method Optimization: The choice of sample preparation is critical in removing interfering matrix components.[3]

    • Protein Precipitation (PPT): This is a simple and fast method, but it may not effectively remove phospholipids, which are a major source of matrix effects.[2][4] If you are using PPT (e.g., with acetonitrile), consider optimizing the solvent-to-plasma ratio or trying different precipitation solvents like methanol.[5]

    • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract compared to PPT by partitioning Ledipasvir into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase. Methods using LLE have demonstrated good recoveries for Ledipasvir (around 89%).

    • Solid-Phase Extraction (SPE): SPE offers the most effective cleanup by utilizing specific sorbents to retain Ledipasvir while washing away interfering compounds.[6] Consider using a reversed-phase or a mixed-mode SPE cartridge for optimal cleanup.

  • Chromatographic Separation Improvement: Enhancing the separation between Ledipasvir and co-eluting matrix components can significantly reduce ion suppression.

    • Gradient Elution: Employ a gradient elution profile that effectively separates Ledipasvir from the early-eluting, highly polar matrix components and the later-eluting phospholipids.

    • Column Chemistry: Using a column with a different selectivity (e.g., a phenyl-hexyl or a biphenyl column instead of a standard C18) might improve the resolution between Ledipasvir and interfering peaks.

  • Mass Spectrometry Source Parameter Optimization: Fine-tuning the ESI source parameters, such as spray voltage, gas flows, and temperature, can sometimes minimize the impact of matrix effects.

Q2: I'm seeing ion enhancement for Ledipasvir. What does this indicate and what should I do?

A2: Ion enhancement, an increase in signal intensity due to matrix components, can also compromise the accuracy of your results. One study using protein precipitation with acetonitrile for Ledipasvir analysis reported a matrix effect of 103.5% to 107.8%, indicating slight ion enhancement.[5] The strategies to address ion enhancement are similar to those for ion suppression:

  • Improve Sample Cleanup: Use a more rigorous sample preparation method like LLE or SPE to remove the components causing enhancement.

  • Optimize Chromatography: Improve the separation of Ledipasvir from the enhancing compounds.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and is affected by matrix effects in the same way, thus providing effective compensation for both ion suppression and enhancement.

Q3: Which sample preparation method is best for reducing matrix effects for Ledipasvir?

A3: The "best" method depends on the required sensitivity, throughput, and the complexity of the matrix. Here's a general comparison:

Method Pros Cons Recommendation for Ledipasvir
Protein Precipitation (PPT) Fast, simple, inexpensive.[4]Least effective in removing phospholipids and other interferences, prone to matrix effects.[2]Suitable for early-stage discovery or when high throughput is essential, but be prepared to address potential matrix effects.
Liquid-Liquid Extraction (LLE) Provides cleaner extracts than PPT, good recovery for lipophilic compounds.More labor-intensive and time-consuming than PPT, uses larger volumes of organic solvents.A good option for improving data quality over PPT. Ledipasvir, with a pKa of 11.33, can be efficiently extracted at a basic pH.
Solid-Phase Extraction (SPE) Provides the cleanest extracts, high recovery, and minimal matrix effects.[6]More expensive, requires method development.The recommended approach for achieving the highest data quality and minimizing matrix effects, especially for late-stage development and clinical sample analysis.

Q4: How can I quantitatively assess the matrix effect for my Ledipasvir assay?

A4: The most common method is the post-extraction spike method.[7] This involves comparing the peak area of Ledipasvir in a spiked, extracted blank matrix to the peak area of Ledipasvir in a pure solution at the same concentration. The matrix factor (MF) is calculated as:

MF = (Peak Area in presence of matrix) / (Peak Area in absence of matrix)

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • An MF = 1 indicates no matrix effect.

It is recommended to evaluate the matrix effect using at least six different lots of the biological matrix.[7]

Experimental Protocols

Below are detailed methodologies for common sample preparation techniques that can be adapted for Ledipasvir bioanalysis.

Protocol 1: Protein Precipitation (PPT)
  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile (or methanol).

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • To 200 µL of plasma sample, add 50 µL of a suitable internal standard solution.

  • Add 50 µL of 1M sodium carbonate solution to basify the sample (adjust pH > 11.33, considering Ledipasvir's pKa).

  • Add 1 mL of an appropriate extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 x g for 10 minutes to separate the layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE)
  • Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18, 100 mg) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Pre-treat 500 µL of plasma by adding 500 µL of 4% phosphoric acid in water. Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute Ledipasvir with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Vortex for 30 seconds and inject into the LC-MS/MS system.

Data Presentation

The following table summarizes published data on sample preparation methods and matrix effects for Ledipasvir bioanalysis.

Sample Preparation Method Analyte Recovery (%) Matrix Effect (%) Reference
Liquid-Liquid Extraction~89%Not Reported
Protein Precipitation (Acetonitrile)78.9 - 85.6%103.5 - 107.8%[5]

Visualizations

The following diagrams illustrate key workflows and relationships in managing matrix effects during Ledipasvir bioanalysis.

MatrixEffect_Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Investigation & Mitigation Strategies cluster_2 Verification Start Inconsistent/Inaccurate Ledipasvir Quantification Check_ME Suspect Matrix Effect? (Ion Suppression/Enhancement) Start->Check_ME SamplePrep Optimize Sample Preparation (PPT, LLE, SPE) Check_ME->SamplePrep Yes SIL_IS Use Stable Isotope-Labeled Internal Standard Check_ME->SIL_IS Consider Chroma Improve Chromatographic Separation SamplePrep->Chroma MS_Params Adjust MS Source Parameters Chroma->MS_Params Validate Re-validate Method (Accuracy, Precision, ME) MS_Params->Validate SIL_IS->Validate End Reliable Bioanalysis Validate->End

Figure 1: Troubleshooting workflow for matrix effects in Ledipasvir bioanalysis.

SamplePrep_Selection cluster_0 Assay Requirements cluster_1 Sample Preparation Options Requirement Required Sensitivity & Throughput PPT Protein Precipitation (PPT) - High Throughput - Potential for ME Requirement->PPT High Throughput Lower Sensitivity Needed LLE Liquid-Liquid Extraction (LLE) - Moderate Throughput - Cleaner than PPT Requirement->LLE Moderate Needs SPE Solid-Phase Extraction (SPE) - Lower Throughput - Cleanest Extract Requirement->SPE High Sensitivity Low ME Required

Figure 2: Decision logic for selecting a sample preparation method.

References

Technical Support Center: Ledipasvir D-tartrate Impurity Profiling and Identification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the impurity profiling and identification of Ledipasvir D-tartrate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am seeing unexpected peaks in my HPLC chromatogram for this compound. What are the possible causes and how can I troubleshoot this?

A1: Unexpected peaks in your chromatogram can arise from several sources. Here's a systematic approach to troubleshooting:

  • System Suitability: First, ensure your HPLC system meets the required system suitability parameters. Check for consistent retention times, peak shapes, and resolution for your this compound standard.

  • Blank Injection: Inject a blank solvent (your mobile phase or sample diluent) to rule out contamination from the solvent or the system itself.

  • Mobile Phase: The mobile phase composition is critical. Ensure accurate preparation and pH adjustment. For instance, a common mobile phase for Ledipasvir analysis is a mixture of methanol and 0.1% trifluoroacetic acid (TFA) in a 75:25 v/v ratio.[1][2] Inconsistent mobile phase preparation can lead to shifting retention times and spurious peaks.

  • Sample Preparation: The way you prepare your sample can introduce impurities. Consider the possibility of degradation during sample preparation. A stock solution of Ledipasvir can be prepared by dissolving 50 mg in a 50 mL volumetric flask with a diluent mixture of methanol and 0.1% TFA (50:50 v/v), followed by sonication for 5 minutes.[3]

  • Degradation Products: Ledipasvir is known to degrade under certain stress conditions, particularly hydrolysis (acidic and alkaline) and oxidation.[4] If your sample has been exposed to such conditions, the unexpected peaks could be degradation products.

  • Process-Related Impurities: The unexpected peaks could also be process-related impurities from the synthesis of this compound. Refer to known impurities listed in pharmaceutical standards or literature.[5][6][7][8]

Here is a troubleshooting workflow to help you identify the source of unexpected peaks:

G start Unexpected Peak in HPLC Chromatogram check_system Run System Suitability & Blank Injection start->check_system system_ok System & Blank are Clean? check_system->system_ok troubleshoot_system Troubleshoot HPLC System (e.g., check for leaks, clean injector) system_ok->troubleshoot_system No check_sample Investigate Sample Preparation & Handling system_ok->check_sample Yes sample_ok Is Sample Preparation Correct? check_sample->sample_ok revise_prep Revise Sample Preparation Protocol sample_ok->revise_prep No investigate_impurity Peak is Likely an Impurity sample_ok->investigate_impurity Yes characterize Proceed to Impurity Characterization (LC-MS, NMR) investigate_impurity->characterize

Figure 1: Troubleshooting workflow for unexpected HPLC peaks.

Q2: How can I identify if an impurity is a process-related impurity or a degradation product?

A2: Differentiating between process-related impurities and degradation products is a critical step in impurity profiling. Here’s how you can approach this:

  • Forced Degradation Studies: Conduct forced degradation studies under various stress conditions as per ICH guidelines (Q1A(R2) and Q1B).[1][2] Ledipasvir is known to be susceptible to hydrolytic (acidic, alkaline, neutral) and oxidative stress, while being stable under thermal and photolytic conditions.[4] By comparing the impurity profile of your sample with that of the stressed samples, you can identify degradation products.

  • Analysis of Starting Materials and Intermediates: Analyze the starting materials and key intermediates used in the synthesis of this compound. If an impurity peak in your final product matches the retention time of a peak in one of the starting materials or intermediates, it is likely a process-related impurity.

  • Review of the Synthetic Route: A thorough understanding of the synthetic pathway can help you predict potential by-products and unreacted intermediates that might be present as process-related impurities.

  • LC-MS and NMR Analysis: Utilize hyphenated techniques like LC-MS/MS and NMR to elucidate the structure of the unknown impurity.[4][9] The fragmentation pattern in MS and the chemical shifts in NMR can provide definitive structural information to help you categorize the impurity.

The following diagram illustrates a logical approach to impurity characterization:

G start Unknown Impurity Detected forced_degradation Perform Forced Degradation Studies start->forced_degradation compare_profiles Compare Impurity Profile with Stressed Samples forced_degradation->compare_profiles match_found Match Found? compare_profiles->match_found degradation_product Impurity is a Degradation Product match_found->degradation_product Yes analyze_synthesis Analyze Starting Materials & Intermediates match_found->analyze_synthesis No final_id Final Impurity Identification degradation_product->final_id synthesis_match Match Found? analyze_synthesis->synthesis_match process_impurity Impurity is Process-Related synthesis_match->process_impurity Yes structural_elucidation Structural Elucidation (LC-MS, NMR) synthesis_match->structural_elucidation No process_impurity->final_id structural_elucidation->final_id

Figure 2: Decision tree for impurity characterization.

Q3: What are some common impurities of this compound that I should be aware of?

A3: Several process-related and degradation impurities of Ledipasvir have been identified. It is crucial to monitor for these during your analysis. Below is a table summarizing some known impurities:

Impurity Name Molecular Formula Molecular Weight ( g/mol ) CAS Number Reference
Ledipasvir AcetoneC49H54F2N8O6.C3H6O947.091441674-54-9[6]
Ledipasvir Impurity-3C29H29BrF2N4O3599.471256388-50-7[6][8]
Ledipasvir Acetyl Spiro ImpurityC44H45F2N7O4773.872040487-36-1[6]
Ledipasvir Impurity 22C53H58F2N8O111021.07NA[6]
(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic AcidC12H19NO4241.291129634-44-1[5]
2-Amino-4'-bromoacetophenone HydrochlorideC8H9BrClNO250.525467-72-1[5]
Acetyl-L-threonineC6H11NO4161.1617093-74-2[5]

Experimental Protocols

Protocol 1: RP-UHPLC Method for Ledipasvir and its Degradation Products

This protocol is adapted from a validated method for the determination of Ledipasvir and its behavior under stress degradation conditions.[1][2]

  • Instrumentation:

    • Reversed-Phase Ultra-High-Performance Liquid Chromatography (RP-UHPLC) system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 column (150 mm × 4.6 mm i.d., 5 μm particle size).[1][2]

    • Mobile Phase: A mixture of methanol and 0.1% trifluoroacetic acid (TFA) in a 75:25 v/v ratio.[1][2] The mobile phase should be filtered and degassed before use.

    • Flow Rate: 1.6 mL/min.[1][2]

    • Detection Wavelength: 254 nm.[1][2]

    • Injection Volume: 10 µL.[1][2]

    • Column Temperature: Ambient.[1][2]

  • Standard and Sample Preparation:

    • Stock Solution: Accurately weigh and transfer 50 mg of Ledipasvir into a 50 mL volumetric flask. Add approximately 20 mL of a diluent (methanol and 0.1% TFA, 50:50 v/v) and sonicate for 5 minutes to dissolve. Make up the volume with the diluent.[3]

    • Working Standard/Sample: Further dilute the stock solution to the desired concentration with the mobile phase.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the blank (diluent) to ensure no carryover or contamination.

    • Inject the standard solution multiple times to check for system suitability (e.g., %RSD of peak area and retention time).

    • Inject the sample solutions.

    • Analyze the resulting chromatograms for the presence of impurities. The retention time for Ledipasvir is approximately 4.45 minutes under these conditions.[1][2]

Protocol 2: Forced Degradation Studies

This protocol outlines the conditions for conducting forced degradation studies on Ledipasvir as per ICH guidelines.[4][10]

  • Acid Degradation:

    • Transfer 10 mg of Ledipasvir drug substance into a 100 mL volumetric flask.

    • Add 3 mL of 0.1 N HCl solution and mix well.[1]

    • Keep the solution at room temperature for a specified period (e.g., 24 hours).

    • Neutralize the solution with an appropriate amount of 0.1 N NaOH.

    • Dilute to volume with the mobile phase and analyze by RP-UHPLC.

  • Alkaline Degradation:

    • Follow the same procedure as acid degradation, but use 0.1 N NaOH instead of 0.1 N HCl.

    • Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • Dissolve Ledipasvir in a suitable solvent and add a solution of 3% hydrogen peroxide.

    • Keep the solution at room temperature for a specified period.

    • Analyze by RP-UHPLC.

  • Thermal Degradation:

    • Keep the solid drug substance in an oven at a high temperature (e.g., 105°C) for a specified period.

    • Dissolve the sample in the mobile phase and analyze by RP-UHPLC.

  • Photolytic Degradation:

    • Expose the solid drug substance to UV light (e.g., 254 nm) and fluorescent light for a specified duration as per ICH Q1B guidelines.

    • Dissolve the sample in the mobile phase and analyze by RP-UHPLC.

Note: The duration of stress testing should be optimized to achieve a target degradation of 5-20%.

Data Presentation

Table 1: Chromatographic Parameters for Ledipasvir Analysis

Parameter RP-UHPLC Method 1 RP-HPLC Method 2
Column C18 (150 mm x 4.6 mm, 5 µm)[1][2]C18 (250 mm x 4.6 mm, 5 µm)[11]
Mobile Phase Methanol: 0.1% TFA (75:25 v/v)[1][2]Acetonitrile: Water (60:40 v/v)[11]
Flow Rate 1.6 mL/min[1][2]1.0 mL/min[11]
Detection 254 nm[1][2]248 nm[11]
Retention Time ~4.45 min[1][2]6-10 min[11]

Table 2: Summary of Forced Degradation Behavior of Ledipasvir

Stress Condition Observation Reference
Acid Hydrolysis Degradation observed[4]
Alkaline Hydrolysis Degradation observed[4]
Neutral Hydrolysis Degradation observed[4]
Oxidative Degradation observed[4]
Thermal Stable[4]
Photolytic Stable[4]

References

Technical Support Center: Ledipasvir D-tartrate Polymorphism and Dissolution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Ledipasvir D-tartrate polymorphism on its dissolution rate.

Frequently Asked Questions (FAQs)

Q1: What are the known polymorphic forms of this compound?

A1: this compound is known to exist in several solid forms, including crystalline and amorphous states. Documented polymorphic forms include Form I, Form II, a crystalline D-tartrate salt, and a form designated as Form-M1. These forms have distinct physicochemical properties that can influence the drug's dissolution behavior and, consequently, its bioavailability.

Q2: How does polymorphism affect the dissolution rate of this compound?

A2: Polymorphism significantly impacts the dissolution rate of this compound. Different polymorphic forms exhibit varying crystal lattice energies and molecular arrangements, which in turn affect their solubility and how quickly they dissolve. Generally, metastable polymorphs tend to have higher dissolution rates compared to their more stable counterparts. For instance, the crystalline D-tartrate form of Ledipasvir has been reported to have a dissolution rate that is 5 to 10 times faster than other forms in an acidic environment. In contrast, Form II of Ledipasvir is known to have a slower dissolution rate.

Q3: What is the importance of characterizing the polymorphic form of this compound in research and development?

A3: Characterizing the polymorphic form of this compound is crucial for several reasons:

  • Bioavailability: The dissolution rate is often the rate-limiting step for the absorption of poorly soluble drugs like Ledipasvir. Different polymorphs can lead to significant variations in bioavailability.

  • Stability: Different polymorphs have different stabilities. A metastable form with a higher dissolution rate might convert to a more stable, less soluble form over time, affecting the shelf-life and therapeutic efficacy of the drug product.

  • Manufacturing and Formulation: The physical properties of different polymorphs, such as flowability and compressibility, can impact the manufacturing process of the final dosage form.

  • Intellectual Property: Novel polymorphic forms can be patentable, making their identification and characterization important for protecting intellectual property.

Q4: Which analytical techniques are used to characterize the different polymorphic forms of this compound?

A4: The primary techniques used to identify and characterize different polymorphic forms of this compound include:

  • X-Ray Powder Diffraction (XRPD): This is a powerful technique for distinguishing between different crystalline forms as each polymorph produces a unique diffraction pattern.

  • Differential Scanning Calorimetry (DSC): DSC is used to measure the thermal properties of the solid forms, such as melting point and enthalpy of fusion, which are unique to each polymorph.

  • Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature and can be used to identify solvates and hydrates.

  • Spectroscopy (FTIR, Raman, Solid-State NMR): These techniques provide information about the molecular structure and bonding within the crystal lattice, which can differ between polymorphs.

Troubleshooting Guides

Issue 1: Inconsistent Dissolution Rate Results for the Same Batch of this compound
  • Possible Cause 1: Polymorphic Conversion During Experiment.

    • Troubleshooting Step: The solid form of the drug may be converting to a different, more stable polymorph during the dissolution experiment. This is particularly common with metastable forms in a dissolution medium.

    • Solution: Analyze the solid residue at the end of the dissolution experiment using XRPD or DSC to check for any changes in the polymorphic form. If conversion is detected, consider using a dissolution medium in which the drug is more stable or shortening the duration of the experiment.

  • Possible Cause 2: Inadequate Control of Experimental Conditions.

    • Troubleshooting Step: Variations in experimental parameters can lead to inconsistent results.

    • Solution: Ensure strict control over key parameters such as temperature, agitation speed, and pH of the dissolution medium. Calibrate all equipment regularly. Use a standardized and detailed experimental protocol.

Issue 2: Slower Than Expected Dissolution Rate
  • Possible Cause: Presence of a Less Soluble Polymorph.

    • Troubleshooting Step: The batch of this compound may contain a significant amount of a less soluble, more stable polymorph (e.g., Form II).

    • Solution: Characterize the polymorphic purity of the batch using XRPD. If a less soluble form is present, re-evaluate the crystallization process to favor the formation of the desired, more soluble polymorph.

Issue 3: Difficulty in Preparing a Reproducible Solid Compact for Intrinsic Dissolution Rate (IDR) Measurement
  • Possible Cause: Poor Compactibility of the Crystalline Form.

    • Troubleshooting Step: Some polymorphic forms may have poor binding properties, making it difficult to form a stable, non-disintegrating compact for IDR testing.

    • Solution: Optimize the compaction pressure. If the issue persists, consider using a different apparatus for IDR measurement, such as a stationary disk system, which may be more suitable for poorly compactible materials.

Data Presentation

Table 1: Physicochemical Properties of this compound Polymorphs

Polymorphic FormKey XRPD Peaks (2θ)DSC Onset of Melting (°C)
Form I Data not available in the provided search results.Data not available in the provided search results.
Form II Data not available in the provided search results.Data not available in the provided search results.
Crystalline D-tartrate Data not available in the provided search results.Data not available in the provided search results.
Form-M1 7.1, 9.6, 13.7, 18.2, 20.5 (± 0.2)See Figure 2 in WO2016193919A1

Table 2: Comparative Dissolution Data of this compound Polymorphs

Polymorphic FormDissolution MediumAgitation Speed (RPM)Intrinsic Dissolution Rate (IDR) (mg/cm²/min)
Form I Data not available in the provided search results.Data not available in the provided search results.Data not available in the provided search results.
Form II Data not available in the provided search results.Data not available in the provided search results.Reported to have the slowest dissolution rate.
Crystalline D-tartrate Water (pH 3)Data not available in the provided search results.Reported to be 5-10 times faster than other forms.
Form-M1 Data not available in the provided search results.Data not available in the provided search results.Data not available in the provided search results.

Note: The provided search results did not contain specific quantitative intrinsic dissolution rate values for the different polymorphic forms of this compound. The table reflects the qualitative and comparative information found.

Experimental Protocols

Polymorph Characterization: X-Ray Powder Diffraction (XRPD)
  • Objective: To identify the polymorphic form of this compound.

  • Instrumentation: A powder X-ray diffractometer.

  • Procedure:

    • Gently grind a small amount of the sample to ensure a random orientation of the crystals.

    • Mount the powdered sample onto the sample holder.

    • Set the instrument parameters. A typical scan range is 2° to 40° 2θ with a step size of 0.02° and a scan speed of 1°/min.

    • Run the analysis and collect the diffraction pattern.

    • Compare the resulting diffractogram with reference patterns of known polymorphs to identify the form.

Polymorph Characterization: Differential Scanning Calorimetry (DSC)
  • Objective: To determine the thermal properties of the this compound polymorph.

  • Instrumentation: A differential scanning calorimeter.

  • Procedure:

    • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a constant rate, typically 10°C/min, under a nitrogen purge.

    • Record the heat flow as a function of temperature.

    • Analyze the resulting thermogram to determine the onset of melting and the enthalpy of fusion.

Intrinsic Dissolution Rate (IDR) Measurement
  • Objective: To measure the intrinsic dissolution rate of a specific polymorphic form of this compound.

  • Instrumentation: A constant-surface-area dissolution apparatus (e.g., Wood's apparatus or a rotating disk apparatus).

  • Procedure:

    • Prepare a compact of the pure drug by compressing a known amount of the powder in a die at a specific pressure. The surface area of the compact should be well-defined (e.g., 0.5 cm²).

    • Mount the die in the dissolution apparatus.

    • Fill the dissolution vessel with a known volume of pre-heated (37 °C) and de-gassed dissolution medium (e.g., pH-adjusted buffer).

    • Lower the die into the medium and start the rotation at a constant speed (e.g., 100 RPM).

    • Withdraw samples of the dissolution medium at predetermined time intervals and replace with fresh medium.

    • Analyze the concentration of Ledipasvir in the samples using a validated analytical method (e.g., HPLC-UV).

    • Plot the cumulative amount of drug dissolved per unit area versus time. The slope of the linear portion of the plot represents the intrinsic dissolution rate.

Visualizations

Experimental_Workflow cluster_characterization Polymorph Characterization cluster_dissolution Dissolution Testing XRPD XRPD Analysis IDR Intrinsic Dissolution Rate (IDR) Measurement XRPD->IDR DSC DSC Analysis DSC->IDR API This compound API API->XRPD Identify Crystalline Form API->DSC Determine Thermal Properties Data Dissolution Data (Concentration vs. Time) IDR->Data Generate Dissolution Profile Troubleshooting_Logic start Inconsistent Dissolution Results q1 Polymorphic Conversion During Experiment? start->q1 a1_yes Analyze Solid Residue (XRPD/DSC) q1->a1_yes Yes a1_no Check Experimental Conditions q1->a1_no No

Validation & Comparative

A Comparative Guide to Ledipasvir D-Tartrate and its Free Base Form in Antiviral Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ledipasvir D-tartrate and its free base form, focusing on their application in antiviral assays. The selection of the appropriate form of an active pharmaceutical ingredient (API) is a critical decision in drug development, influencing everything from physicochemical properties to biological performance. This document outlines the key differences and provides supporting data to inform researchers in their selection and interpretation of experimental results.

Executive Summary

Ledipasvir is a potent direct-acting antiviral agent that inhibits the Hepatitis C Virus (HCV) NS5A protein, a key component in viral replication and assembly. While the free base is the active moiety, the D-tartrate salt of Ledipasvir is the form utilized in the commercialized product, Harvoni® (in combination with Sofosbuvir). This preference is primarily due to the superior physicochemical properties of the D-tartrate salt, particularly its crystallinity and stability, which are advantageous for pharmaceutical formulation. For the purposes of in vitro antiviral assays, the D-tartrate salt is widely used, and it is crucial to consider its properties when designing and interpreting experiments.

Physicochemical Properties: The Rationale for the D-Tartrate Salt

The choice of a salt form over a free base is often driven by the need to improve the solid-state properties of a drug substance. In the case of Ledipasvir, the free base was not initially known in a solid crystalline form. The development of the D-tartrate salt provided a stable, crystalline solid, which is essential for consistent manufacturing and formulation.

Key Physicochemical Characteristics:

PropertyLedipasvir Free BaseThis compoundSignificance for Antiviral Assays
Physical Form AmorphousCrystalline Solid[1]Crystalline solids generally have higher purity and stability, ensuring more reproducible concentrations in stock solutions for assays.
Solubility pH-dependent; practically insoluble (pH 3.0-7.5), slightly soluble (< pH 2.3)[2]Information not explicitly detailing the salt's solubility profile in direct comparison is limited, but formulation as a salt is a common strategy to enhance dissolution rates of poorly soluble compounds.Solubility is a critical factor for in vitro assays. The pH of the cell culture medium (typically ~7.4) would suggest low solubility for the free base. The use of the D-tartrate salt, potentially in combination with specific formulation techniques like solid dispersions, can improve its dissolution and availability in the assay medium.
Stability Less stable as an amorphous solidMore stable as a crystalline solid[1]Enhanced stability of the D-tartrate salt ensures the integrity of the compound during storage and throughout the duration of the antiviral assay.

Antiviral Activity: A Head-to-Head Look

The following table summarizes the potent antiviral activity of Ledipasvir (presumed to be the D-tartrate form) against various HCV genotypes.

Table of Antiviral Activity (EC50 values) of Ledipasvir:

HCV GenotypeReplicon SystemEC50 (nM)
Genotype 1aHuh-70.031
Genotype 1bHuh-70.004
Genotype 4aHuh-70.39
Genotype 4dHuh-70.29
Genotype 5aHuh-70.15
Genotype 6aHuh-70.11 - 1.1
Genotype 2aHuh-716 - 530
Genotype 2bHuh-716 - 530
Genotype 3aHuh-7168

Data sourced from Gilead Sciences' preclinical studies.

Experimental Methodologies

The determination of the antiviral activity of Ledipasvir is typically performed using a cell-based HCV replicon assay.

HCV Replicon Assay Protocol

This assay measures the ability of a compound to inhibit the replication of a subgenomic HCV RNA molecule (a replicon) within a human hepatoma cell line (e.g., Huh-7).

Materials:

  • Huh-7 cells harboring an HCV replicon (e.g., genotype 1b) with a reporter gene (e.g., luciferase).

  • Cell culture medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and a selection agent (e.g., G418).

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

  • 96-well or 384-well cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Plating: Seed the Huh-7 replicon cells into 96-well or 384-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Addition: Prepare serial dilutions of the this compound stock solution. Add the diluted compounds to the cell plates. Include appropriate controls: vehicle control (DMSO) and a positive control (another known HCV inhibitor).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Luciferase Assay: After incubation, remove the culture medium and lyse the cells. Add the luciferase assay reagent to each well.

  • Data Acquisition: Measure the luciferase activity using a luminometer.

  • Data Analysis:

    • Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits HCV replication by 50%.

    • Optionally, a concurrent cytotoxicity assay (e.g., using a fluorescent viability dye) can be performed to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).

Visualizing the Experimental Workflow and Mechanism of Action

To further clarify the experimental process and the biological target of Ledipasvir, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment & Incubation cluster_analysis Data Analysis plate_cells Plate Huh-7 Replicon Cells add_compounds Add Compounds to Cells prepare_compounds Prepare Serial Dilutions of this compound prepare_compounds->add_compounds incubate Incubate for 72h add_compounds->incubate lyse_cells Lyse Cells & Add Luciferase Reagent incubate->lyse_cells measure_luminescence Measure Luminescence lyse_cells->measure_luminescence calculate_ec50 Calculate EC50 measure_luminescence->calculate_ec50

Caption: Workflow for the HCV Replicon Assay.

Mechanism_of_Action cluster_hcv HCV Replication Cycle HCV_RNA HCV Genomic RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS5A NS5A Protein Polyprotein->NS5A Processing Replication_Complex Replication Complex (including NS5B) NS5A->Replication_Complex Essential for formation Virion_Assembly Virion Assembly NS5A->Virion_Assembly Role in assembly New_HCV_RNA New HCV RNA Replication_Complex->New_HCV_RNA RNA Synthesis New_HCV_RNA->Virion_Assembly Virus_Release Virus Release Virion_Assembly->Virus_Release Ledipasvir Ledipasvir Ledipasvir->Inhibition Inhibition->NS5A Inhibits Function

Caption: Ledipasvir's Mechanism of Action.

Conclusion

The selection of this compound for development and, by extension, for robust preclinical evaluation, is a clear example of how salt formation can optimize the properties of a potent antiviral agent. While the free base is the active component, its amorphous nature presents challenges for stability and formulation. The D-tartrate salt provides a crystalline, stable form, ensuring the reliability and reproducibility of experimental results. Researchers utilizing Ledipasvir in antiviral assays should be aware of these distinctions. The use of the D-tartrate salt in assays is well-supported by the available data and its established role in the commercialized product. When reporting results, specifying the form of Ledipasvir used is crucial for clarity and reproducibility within the scientific community.

References

Validating the Synergistic Effect of Ledipasvir and Sofosbuvir in Co-Culture Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synergistic antiviral effects of Ledipasvir and Sofosbuvir, two direct-acting antiviral agents (DAAs) pivotal in the treatment of Hepatitis C Virus (HCV). We delve into the in vitro evidence of their synergy using co-culture models, present detailed experimental protocols for validation, and visualize the underlying mechanisms of action.

Mechanism of Action: A Dual-Pronged Attack on HCV Replication

Ledipasvir and Sofosbuvir exhibit a powerful synergistic effect by targeting two distinct and essential components of the HCV replication machinery.[1][2]

  • Sofosbuvir (SOF) is a nucleotide analog prodrug that, once metabolized to its active triphosphate form (GS-461203), acts as a chain terminator for the HCV NS5B RNA-dependent RNA polymerase.[3][4][5][6] By mimicking the natural uridine nucleotide, it becomes incorporated into the nascent viral RNA strand, preventing further elongation and effectively halting viral replication.[3][5]

  • Ledipasvir (LDV) is a potent inhibitor of the HCV NS5A protein.[7][8][9] NS5A is a multi-functional phosphoprotein crucial for both viral RNA replication and the assembly of new virions.[7][10][11] While its exact mechanism is not fully elucidated, Ledipasvir is thought to interfere with the hyperphosphorylation of NS5A and disrupt the formation of the viral replication complex, also known as the "membranous web".[2][7][11]

The combination of these two agents creates a high barrier to the development of resistance, as the virus would need to simultaneously mutate the targets of both drugs.[1][7] In vitro studies have demonstrated that the combination of Ledipasvir and Sofosbuvir results in an additive to moderately synergistic antiviral activity.[10]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the distinct and combined mechanisms of action of Sofosbuvir and Ledipasvir in inhibiting HCV replication.

Ledipasvir_Sofosbuvir_MOA cluster_host_cell Hepatocyte cluster_drugs Drug Intervention HCV_RNA HCV RNA Genome Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation Replication_Complex Replication Complex (Membranous Web) HCV_RNA->Replication_Complex Template NS5B NS5B Polymerase Polyprotein->NS5B NS5A NS5A Protein Polyprotein->NS5A NS5B->Replication_Complex NS5A->Replication_Complex Formation Virion_Assembly Virion Assembly NS5A->Virion_Assembly Role in Assembly New_HCV_RNA New HCV RNA Replication_Complex->New_HCV_RNA Replication New_HCV_RNA->Virion_Assembly Sofosbuvir Sofosbuvir (Prodrug) SOF_Active Sofosbuvir-TP (Active Metabolite) Sofosbuvir->SOF_Active Intracellular Metabolism SOF_Active->NS5B Inhibits Ledipasvir Ledipasvir Ledipasvir->NS5A Inhibits

Caption: Mechanism of action of Ledipasvir and Sofosbuvir.

Quantitative Analysis of Antiviral Synergy

The synergistic effect of Ledipasvir and Sofosbuvir can be quantitatively assessed in co-culture models using a checkerboard assay design. The data is then analyzed using synergy models such as the Bliss independence or Loewe additivity models.[12][13][[“]]

Table 1: In Vitro Antiviral Activity of Ledipasvir and Sofosbuvir against HCV Genotype 1a and 1b Replicons

CompoundHCV GenotypeEC50 (nM)
Ledipasvir 1a0.031[10]
1b0.004[10]
Sofosbuvir 1b40

EC50 (50% effective concentration) is the concentration of a drug that inhibits 50% of viral replication.

Table 2: Illustrative Synergy Data from a Checkerboard Assay

Ledipasvir (nM)Sofosbuvir (nM)% Inhibition (Observed)% Inhibition (Expected - Bliss)Bliss Synergy Score
0.01106558+7
0.01207869+9
0.02108575+10
0.02209584+11

Experimental Protocols

Detailed methodologies are crucial for the accurate validation of drug synergy. Below are protocols for key experiments.

Experimental Workflow for Synergy Validation

The following diagram outlines the typical workflow for assessing the synergistic effect of antiviral compounds in a co-culture system.

Synergy_Workflow Cell_Culture 1. Co-culture of Huh-7.5 and HepG2 cells Infection 2. Infection with HCVcc (Jc1) Cell_Culture->Infection Drug_Treatment 3. Checkerboard titration of Ledipasvir and Sofosbuvir Infection->Drug_Treatment Incubation 4. Incubation for 48-72 hours Drug_Treatment->Incubation Endpoint_Assay 5. Endpoint Measurement (e.g., Luciferase Assay, RT-qPCR) Incubation->Endpoint_Assay Data_Analysis 6. Synergy Analysis (Bliss or Loewe model) Endpoint_Assay->Data_Analysis

References

Comparative pharmacokinetic studies of different Ledipasvir salt forms

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the pharmacokinetic properties of Ledipasvir, a key antiviral agent in the treatment of Hepatitis C, reveals a well-characterized absorption, distribution, metabolism, and excretion profile. However, publicly available literature and clinical trial data do not currently offer direct comparative studies on the pharmacokinetics of different salt forms of Ledipasvir. The majority of research focuses on the co-formulation of Ledipasvir with Sofosbuvir, marketed as Harvoni®, which has become a cornerstone of Hepatitis C therapy. This guide provides a detailed summary of the known pharmacokinetic parameters and experimental protocols for this combination product.

Pharmacokinetic Profile of Ledipasvir

Ledipasvir, when administered as a fixed-dose combination tablet with Sofosbuvir, exhibits a predictable pharmacokinetic profile. Following oral administration, Ledipasvir is absorbed and reaches peak plasma concentrations (Tmax) in approximately 4 to 4.5 hours.[1][2][3][4] The drug is highly bound to plasma proteins, exceeding 99.8%.[1][5]

The metabolism of Ledipasvir is minimal, with the parent drug accounting for over 98% of the systemic exposure.[1] Evidence suggests slow oxidative metabolism occurs through an unknown mechanism.[5][6] Elimination is primarily through biliary excretion of the unchanged drug, with approximately 86% of the administered dose recovered in feces.[1][5][6] Renal excretion is a minor pathway, accounting for about 1% of elimination.[5] The median terminal half-life of Ledipasvir is approximately 47 hours.[2][3][5]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of Ledipasvir based on studies of the fixed-dose combination with Sofosbuvir.

ParameterValueReference
Tmax (Time to Peak Plasma Concentration) 4 - 4.5 hours[1][2][3][4]
Cmax (Maximum Plasma Concentration) 323 ng/mL[4][5]
AUC (Area Under the Curve) 7290 ng*hr/mL (steady-state)[4]
Protein Binding >99.8%[1][5]
Terminal Half-life (t½) 47 hours[2][3][5]
Major Route of Elimination Biliary Excretion[5]
Fecal Excretion (% of dose) ~86% (as unchanged drug and metabolites)[1][5][6]
Renal Excretion (% of dose) ~1%[5]

Experimental Protocols

The pharmacokinetic data for Ledipasvir have been established through rigorous clinical trials. A typical study design involves the oral administration of a single dose of the Ledipasvir/Sofosbuvir combination tablet to healthy volunteers or Hepatitis C infected patients.

A representative experimental protocol is as follows:

  • Study Population: Healthy adult volunteers or patients with chronic Hepatitis C infection.

  • Dosing: A single oral dose of a fixed-dose combination tablet containing 90 mg of Ledipasvir and 400 mg of Sofosbuvir.

  • Blood Sampling: Blood samples are collected at pre-determined time points before and after drug administration. A typical schedule includes samples taken at pre-dose (0 hours), and then at multiple intervals up to 72 or 96 hours post-dose to accurately characterize the absorption, distribution, and elimination phases.

  • Sample Processing: Blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.

  • Bioanalytical Method: Plasma concentrations of Ledipasvir are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life from the plasma concentration-time data.

Experimental Workflow for a Comparative Pharmacokinetic Study

The following diagram illustrates a standard workflow for a clinical study designed to compare the pharmacokinetics of different drug formulations. While no such study for different Ledipasvir salt forms was identified, this workflow represents the standard methodology that would be employed.

G cluster_0 Phase 1: Study Setup cluster_1 Phase 2: Dosing & Sampling cluster_2 Phase 3: Bioanalysis cluster_3 Phase 4: Data Analysis & Reporting A Protocol Design & Ethics Approval B Subject Recruitment & Screening A->B C Informed Consent B->C D Randomization to Salt Form A or B C->D E Drug Administration (Single Dose) D->E F Serial Blood Sampling E->F G Plasma Separation F->G H LC-MS/MS Analysis G->H I Concentration Data Generation H->I J Pharmacokinetic Modeling I->J K Statistical Comparison J->K L Final Study Report K->L

Caption: Workflow for a comparative pharmacokinetic study.

References

In Vitro Resistance Profile of Ledipasvir Against HCV NS5A Mutants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vitro resistance profile of Ledipasvir, a potent inhibitor of the Hepatitis C Virus (HCV) NS5A protein. By objectively comparing its performance against various HCV mutants and other NS5A inhibitors, this document serves as a valuable resource for researchers in the field of virology and drug development. The information presented is supported by experimental data from peer-reviewed studies.

Data Presentation: Ledipasvir's Potency Against Resistance-Associated Substitutions

Ledipasvir demonstrates picomolar antiviral activity against HCV genotype 1a and 1b replicons.[1] However, the emergence of resistance-associated substitutions (RASs) in the NS5A protein can significantly reduce its efficacy. The following table summarizes the in vitro resistance profile of Ledipasvir against key NS5A RASs in HCV genotypes 1a and 1b, presented as the fold change in the half-maximal effective concentration (EC50) compared to the wild-type virus.

HCV GenotypeNS5A SubstitutionLedipasvir EC50 Fold Change vs. Wild-TypeDaclatasvir EC50 Fold Change vs. Wild-TypeOmbitasvir EC50 Fold Change vs. Wild-Type
Genotype 1a K24R>100--
M28T161<2
Q30E9524,242-
Q30H>1000>1000>1000
Q30R>1000>1000-
L31M>1000>1000>1000
L31V271,2274
H58D12--
Y93H3,30940,8333
Y93N>1000>10004
Genotype 1b L28M---
L31V131
Y93H1,31922,66724,000

Data compiled from multiple sources. Fold changes can vary between studies depending on the specific replicon system and assay conditions used.

Experimental Protocols

The in vitro resistance profiling of Ledipasvir and other NS5A inhibitors predominantly relies on the use of HCV replicon assays. This cell-based system allows for the study of viral RNA replication in a controlled laboratory setting.

HCV Replicon Assay for Drug Resistance Testing

This protocol outlines the key steps involved in determining the EC50 fold change of antiviral compounds against HCV replicons harboring specific NS5A mutations.

1. Cell Culture and Replicons:

  • Human hepatoma cell lines (e.g., Huh-7) that are highly permissive for HCV replication are used.
  • Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and antibiotics.
  • Subgenomic HCV replicons are utilized. These are RNA molecules that can replicate autonomously within the host cells but do not produce infectious virus particles, making them safe to handle in a BSL-2 laboratory.
  • Replicons typically contain a reporter gene, such as luciferase, for easy quantification of viral replication, and a selectable marker, like the neomycin phosphotransferase gene, which confers resistance to the antibiotic G418.[2]

2. Site-Directed Mutagenesis:

  • To assess the impact of specific mutations on drug susceptibility, resistance-associated substitutions are introduced into the NS5A coding region of the wild-type replicon plasmid using standard site-directed mutagenesis techniques.
  • The presence of the desired mutation is confirmed by DNA sequencing.

3. In Vitro Transcription and RNA Transfection:

  • The replicon plasmids (wild-type and mutant) are linearized, and replicon RNA is generated through in vitro transcription using a T7 RNA polymerase kit.
  • The transcribed RNA is then introduced into the Huh-7 cells via electroporation.

4. Establishment of Stable Replicon Cell Lines:

  • Following transfection, the cells are cultured in the presence of G418.
  • Only the cells that have successfully taken up and are replicating the replicon RNA will survive, leading to the selection of stable replicon-harboring cell lines.

5. Antiviral Activity Assay (EC50 Determination):

  • Stable replicon cells are seeded into 96-well plates.
  • The antiviral compound (e.g., Ledipasvir) is serially diluted to various concentrations and added to the cells.
  • The plates are incubated for a defined period (typically 48-72 hours).
  • The level of HCV replication is quantified by measuring the reporter gene activity (e.g., luciferase luminescence).
  • The EC50 value, which is the drug concentration required to inhibit 50% of viral replication, is calculated by plotting the percentage of replication inhibition against the drug concentration and fitting the data to a dose-response curve.

6. Fold-Change Calculation:

  • The fold change in resistance is determined by dividing the EC50 value obtained for the mutant replicon by the EC50 value of the wild-type replicon.[3]

Visualizations

The following diagrams illustrate the key processes and relationships involved in the in vitro resistance profiling of Ledipasvir.

experimental_workflow cluster_plasmid Plasmid Engineering cluster_cell_culture Cell-Based Assay cluster_drug_testing Antiviral Testing plasmid Wild-Type HCV Replicon Plasmid mutagenesis Site-Directed Mutagenesis plasmid->mutagenesis mutant_plasmid Mutant HCV Replicon Plasmid mutagenesis->mutant_plasmid transcription In Vitro Transcription mutant_plasmid->transcription transfection RNA Transfection (Electroporation) transcription->transfection selection G418 Selection transfection->selection huh7 Huh-7 Cells huh7->transfection stable_cells Stable Replicon Cell Lines (WT & Mutant) selection->stable_cells drug_treatment Treatment with Ledipasvir (Serial Dilutions) stable_cells->drug_treatment incubation Incubation (48-72h) drug_treatment->incubation readout Luciferase Assay incubation->readout ec50 EC50 Calculation readout->ec50 fold_change Fold-Change Determination ec50->fold_change

Figure 1. Experimental workflow for HCV resistance profiling.

signaling_pathway HCV_RNA HCV RNA NS5A NS5A Protein (Wild-Type) HCV_RNA->NS5A Translation Mutant_NS5A Mutant NS5A (e.g., Y93H) HCV_RNA->Mutant_NS5A Translation Replication_Complex HCV Replication Complex NS5A->Replication_Complex Essential for Assembly Mutant_NS5A->Replication_Complex Essential for Assembly Viral_Replication Viral RNA Replication Replication_Complex->Viral_Replication Ledipasvir Ledipasvir Ledipasvir->NS5A Inhibits Function Ledipasvir->Mutant_NS5A Reduced Inhibition

Figure 2. Mechanism of Ledipasvir action and resistance.

References

Confirmation of Ledipasvir D-tartrate's Binding Site on NS5A Through Mutagenesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ledipasvir D-tartrate's interaction with its target, the Hepatitis C Virus (HCV) Non-Structural Protein 5A (NS5A), focusing on the experimental evidence from mutagenesis studies that have pinpointed its binding site. We will delve into the quantitative data on Ledipasvir's binding affinity and antiviral potency against both wild-type and mutant forms of NS5A, and compare its performance with other notable NS5A inhibitors. Detailed experimental protocols for the key assays are provided to support the replication and extension of these findings.

Executive Summary

Ledipasvir is a potent, direct-acting antiviral agent that targets the HCV NS5A protein, a key player in viral replication and assembly.[1][2] Its mechanism of action involves direct binding to NS5A, thereby inhibiting its function.[3] The precise binding site and the mechanism of resistance have been elucidated through site-directed mutagenesis studies coupled with binding and antiviral activity assays.[1][4]

Mutations within the N-terminal domain of NS5A have been shown to confer resistance to Ledipasvir, strongly suggesting that this region is the direct target of the drug.[1] The most well-characterized resistance-associated substitution is Y93H, which dramatically reduces the binding affinity of Ledipasvir to NS5A.[1][4][5] This guide will present the supporting experimental data that confirms this interaction and compare Ledipasvir's efficacy against various NS5A mutants with that of other NS5A inhibitors.

Comparative Performance of NS5A Inhibitors

The efficacy of NS5A inhibitors is primarily determined by their binding affinity to the target protein and their ability to suppress viral replication. The following tables summarize the quantitative data from various studies, comparing Ledipasvir with other NS5A inhibitors in terms of binding affinity and antiviral activity against wild-type and resistant NS5A variants.

Table 1: Binding Affinity of NS5A Inhibitors to Wild-Type and Mutant NS5A

CompoundNS5A VariantBinding Affinity (Kd/Ki)Fold Change vs. Wild-Type
Ledipasvir Wild-Type (Genotype 1b)58.9 ± 6.6 nM (Kd)[4]-
Ledipasvir Y93H (Genotype 1b)Undetectable[4]>1000
DaclatasvirWild-TypeNot directly reported in searched literature-
DaclatasvirY93HReduced binding affinity reported[6]Significant increase
VelpatasvirWild-TypeNot directly reported in searched literature-
VelpatasvirY93HHigh-level resistance indicates reduced binding[7]>100

Table 2: Antiviral Activity (EC50) of NS5A Inhibitors Against Wild-Type and Resistant HCV Genotypes

CompoundHCV Genotype/VariantEC50 (nM)Fold Change in Resistance
Ledipasvir Genotype 1a0.031[2]-
Ledipasvir Genotype 1b0.004[2]-
Ledipasvir Genotype 1a with M28T, Q30R, L31M, or Y93C>30-fold increase[8]>30
Ledipasvir Genotype 1b with Y93HHigh-level resistance[8]>100
DaclatasvirGenotype 1b~0.009[9]-
DaclatasvirGenotype 4 with L28M45-fold less potent than Ledipasvir[10]-
DaclatasvirGenotype 4 with L30R15-fold less potent than Ledipasvir[10]-
VelpatasvirGenotype 3 with Y93HHigh-level resistance (>100-fold)[7]>100

Experimental Protocols

The following are detailed methodologies for the key experiments used to confirm the Ledipasvir binding site on NS5A.

Site-Directed Mutagenesis of NS5A

This protocol is based on the QuikChange Site-Directed Mutagenesis method to introduce specific amino acid substitutions into the NS5A coding sequence within an expression vector.

  • Primer Design: Design two complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C and be flanked by 10-15 bases of correct sequence on both sides.

  • PCR Amplification:

    • Set up a PCR reaction containing the dsDNA plasmid template with the NS5A insert, the mutagenic primers, PfuTurbo DNA polymerase, and dNTPs.

    • Perform thermal cycling, typically with an initial denaturation step, followed by 18-30 cycles of denaturation, annealing (at a temperature optimized for the primers), and extension.

  • Digestion of Parental DNA: Digest the PCR product with the DpnI restriction enzyme, which specifically cleaves methylated and hemimethylated parental DNA, leaving the newly synthesized, unmethylated mutant DNA intact.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells (e.g., XL1-Blue supercompetent cells).

  • Selection and Sequencing: Plate the transformed cells on selective media and screen individual colonies. Isolate the plasmid DNA from the selected colonies and verify the desired mutation by DNA sequencing.

Recombinant NS5A Protein Expression and Purification

This protocol describes the expression of full-length, His-tagged wild-type and mutant NS5A in E. coli and subsequent purification.

  • Transformation: Transform the expression vector containing the wild-type or mutant NS5A-6His sequence into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Culture and Induction:

    • Grow the transformed E. coli in Luria-Bertani (LB) medium at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer containing a detergent (e.g., C12E8) and protease inhibitors. Lyse the cells using sonication or a French press.

  • Purification:

    • Affinity Chromatography: Clarify the cell lysate by centrifugation and load the supernatant onto a Ni-NTA agarose column. Wash the column extensively to remove unbound proteins. Elute the His-tagged NS5A protein using a buffer containing a high concentration of imidazole (e.g., 300 mM).

    • Further Purification (Optional): If higher purity is required, further purify the eluted protein using ion-exchange chromatography and/or size-exclusion chromatography.

  • Protein Characterization: Confirm the purity and identity of the recombinant NS5A protein by SDS-PAGE and Western blotting. The phosphorylation status can be analyzed by mass spectrometry, and the structural integrity can be assessed by circular dichroism spectroscopy.[10]

In Vitro Radioligand Binding Assay

This assay directly measures the binding of radiolabeled Ledipasvir to recombinant NS5A.[10]

  • Reaction Setup:

    • In a final volume of 200 µL of binding buffer, mix a fixed concentration of purified recombinant NS5A-6His (e.g., 50 nM) with varying concentrations of tritium-labeled Ledipasvir (³H-LDV).

    • To determine non-specific binding, set up parallel reactions in the presence of a high concentration of unlabeled Ledipasvir (e.g., 100 µM).

  • Incubation: Incubate the reaction mixtures for a sufficient time to reach equilibrium (e.g., 4 hours at room temperature).

  • Separation of Bound and Free Ligand:

    • Load the reaction mixtures onto Ni-NTA-agarose columns.

    • Wash the columns with wash buffer to remove unbound ³H-LDV.

  • Quantification:

    • Elute the NS5A-bound ³H-LDV from the column using an elution buffer containing imidazole.

    • Quantify the amount of eluted ³H-LDV using liquid scintillation counting.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding at each ³H-LDV concentration.

    • Determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) by fitting the specific binding data to a saturation binding curve using non-linear regression analysis.

Visualizing the Experimental Workflow and Mechanism

The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflow and the proposed mechanism of Ledipasvir's action.

experimental_workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_expression Protein Expression & Purification cluster_binding Binding Assay primer_design 1. Design Mutagenic Primers pcr 2. PCR Amplification primer_design->pcr dpni 3. DpnI Digestion of Parental DNA pcr->dpni transformation 4. Transformation into E. coli dpni->transformation sequencing 5. Sequence Verification transformation->sequencing expression 6. Expression in E. coli sequencing->expression lysis 7. Cell Lysis expression->lysis purification 8. Affinity Chromatography lysis->purification characterization 9. Protein Characterization purification->characterization assay 10. Radioligand Binding Assay characterization->assay analysis 11. Data Analysis (Kd Determination) assay->analysis

Caption: Experimental workflow for confirming Ledipasvir's binding site on NS5A.

mechanism_of_action cluster_hcv HCV Replication Complex NS5A_active Active NS5A Dimer RNA HCV RNA NS5A_active->RNA Binds to NS5A_inactive Inactive NS5A-Ledipasvir Complex Replication Viral Replication RNA->Replication Template for Ledipasvir Ledipasvir Ledipasvir->NS5A_active Direct Binding NS5A_inactive->Replication Inhibition

Caption: Mechanism of Ledipasvir's inhibition of NS5A function.

Conclusion

The collective evidence from mutagenesis, protein binding, and antiviral activity studies unequivocally confirms that this compound directly binds to the N-terminal domain of the HCV NS5A protein. The significant reduction in binding affinity and the corresponding increase in resistance observed with mutations such as Y93H provide strong validation for this binding site. This targeted approach has led to the development of a highly potent antiviral agent. Understanding the molecular basis of this interaction and the mechanisms of resistance is crucial for the ongoing development of next-generation NS5A inhibitors with improved efficacy against a broader range of HCV genotypes and resistant variants.

References

Comparative Stability of Ledipasvir D-Tartrate Formulations: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For drug development professionals, researchers, and scientists, understanding the stability of an active pharmaceutical ingredient (API) in its various formulated presentations is critical for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of the stability of different Ledipasvir D-tartrate formulations, supported by experimental data from published studies.

Ledipasvir, a potent direct-acting antiviral agent against the hepatitis C virus (HCV), is formulated in combination with Sofosbuvir. The stability of this compound can be influenced by the formulation composition and manufacturing process. This guide will delve into the stability of a conventional tablet formulation and an oral granule formulation under various stress conditions.

Comparative Stability Data

The following tables summarize the degradation of Ledipasvir in a generic tablet formulation when subjected to forced degradation conditions. This data provides insights into the inherent stability of the molecule.

Table 1: Forced Degradation of Ledipasvir in a Generic Tablet Formulation

Stress ConditionReagent/ConditionDurationTemperatureLedipasvir Degradation (%)
Acid Hydrolysis0.1 N HCl7 hours70°CSignificant
Base Hydrolysis0.1 N NaOH7 hours70°CSignificant
Oxidative6% H₂O₂24 hours70°CSignificant
ThermalDry Heat21 days50°CStable
PhotolyticDirect Sunlight21 daysAmbientStable

Data compiled from studies on forced degradation of Ledipasvir.[1][2]

In contrast to the forced degradation of the tablet formulation, stability data for an oral granule formulation of Ledipasvir/Sofosbuvir is available from regulatory documents.

Table 2: Stability of Ledipasvir/Sofosbuvir Oral Granules

Storage ConditionDurationObservation
30°C / 75% RH (Long-term)12 monthsMean dissolution of >93% for Ledipasvir in 30 minutes.

Data from FDA assessment of Harvoni® (Ledipasvir/Sofosbuvir) oral granules.

While a direct head-to-head stability comparison under identical accelerated conditions is not publicly available, the data suggests that both the tablet and oral granule formulations are designed to be stable under their recommended storage conditions. The forced degradation studies on the tablet formulation highlight the susceptibility of Ledipasvir to hydrolytic and oxidative degradation, a crucial consideration during formulation development and manufacturing.

Experimental Protocols

Detailed methodologies are essential for reproducing and verifying stability studies. The following are typical experimental protocols used for assessing the stability of this compound formulations.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A validated stability-indicating HPLC method is crucial for separating and quantifying Ledipasvir from its degradation products.

  • Chromatographic System: A reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[3][4]

  • Mobile Phase: A typical mobile phase consists of a mixture of an acidic aqueous buffer (e.g., 0.1% orthophosphoric acid) and an organic solvent like acetonitrile, often in a gradient or isocratic elution mode.[3][4]

  • Flow Rate: A flow rate of 1.0 mL/min is generally employed.[3]

  • Detection: A photodiode array (PDA) detector set at the λmax of Ledipasvir (around 270 nm) is used for detection and quantification.[3][4]

  • Sample Preparation: Tablets are typically powdered, and a quantity equivalent to a single dose is dissolved in a suitable solvent, sonicated, and filtered before injection into the HPLC system.[1][5]

Forced Degradation Studies

Forced degradation studies are performed to understand the degradation pathways and to demonstrate the specificity of the analytical method.

  • Acid Hydrolysis: A solution of the drug product is refluxed with 0.1 N hydrochloric acid at an elevated temperature (e.g., 70°C) for a specified period. The solution is then neutralized before analysis.[1]

  • Base Hydrolysis: A solution of the drug product is refluxed with 0.1 N sodium hydroxide at an elevated temperature (e.g., 70°C). The resulting solution is neutralized prior to analysis.[1]

  • Oxidative Degradation: The drug product solution is treated with hydrogen peroxide (e.g., 6%) at an elevated temperature (e.g., 70°C).[1]

  • Thermal Degradation: The solid drug product is exposed to dry heat in an oven at a specific temperature (e.g., 50°C) for an extended period.[1]

  • Photolytic Degradation: The drug product is exposed to UV light or direct sunlight for a defined duration as per ICH Q1B guidelines.[1]

Visualizations

Experimental Workflow for Comparative Stability Studies

The following diagram illustrates a typical workflow for conducting a comparative stability study of different drug formulations.

G cluster_0 Formulation Preparation cluster_1 Stability Testing cluster_2 Analytical Testing cluster_3 Data Analysis Formulation_A Formulation A (e.g., Tablet) Accelerated_Stability Accelerated Stability (e.g., 40°C/75% RH) Formulation_A->Accelerated_Stability Long_Term_Stability Long-Term Stability (e.g., 25°C/60% RH) Formulation_A->Long_Term_Stability Formulation_B Formulation B (e.g., Oral Granules) Formulation_B->Accelerated_Stability Formulation_B->Long_Term_Stability HPLC_Analysis Stability-Indicating HPLC Analysis Accelerated_Stability->HPLC_Analysis Long_Term_Stability->HPLC_Analysis Characterization Characterization of Degradation Products HPLC_Analysis->Characterization Comparison Comparative Analysis of Stability Data HPLC_Analysis->Comparison Characterization->Comparison G cluster_degradation Degradation Pathways cluster_products Degradation Products Ledipasvir Ledipasvir Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1 N HCl) Ledipasvir->Acid_Hydrolysis Base_Hydrolysis Base Hydrolysis (e.g., 0.1 N NaOH) Ledipasvir->Base_Hydrolysis Oxidation Oxidation (e.g., H₂O₂) Ledipasvir->Oxidation DP1 Degradation Product 1 (Hydrolyzed Ester) Acid_Hydrolysis->DP1 DP2 Degradation Product 2 (Further Hydrolysis) Acid_Hydrolysis->DP2 Base_Hydrolysis->DP1 Base_Hydrolysis->DP2 DP_Ox Oxidative Degradants Oxidation->DP_Ox

References

Unveiling the Host-Modulatory Effects of Ledipasvir D-tartrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ledipasvir D-tartrate, a cornerstone in the treatment of Hepatitis C Virus (HCV) infection, is a potent direct-acting antiviral (DAA) that specifically targets the viral non-structural protein 5A (NS5A). While its efficacy in inhibiting viral replication is well-established, its intricate interactions with host cell pathways remain an area of active investigation. This guide provides a comparative analysis of Ledipasvir's validated and potential effects on host cellular mechanisms, drawing parallels with other HCV NS5A inhibitors where direct data for Ledipasvir is limited. The information presented herein is supported by experimental data from transcriptomic and proteomic studies of related compounds, offering a valuable resource for researchers exploring the broader biological impact of this important antiviral agent.

Comparative Analysis of Host Cell Pathway Modulation

While specific transcriptomic and proteomic data for Ledipasvir's direct impact on host cells are not extensively available in public literature, we can infer its likely effects by examining other NS5A inhibitors and related anti-HCV drugs. The HCV NS5A protein is known to interact with a multitude of host factors, thereby modulating various cellular processes to create a favorable environment for viral replication. By inhibiting NS5A, Ledipasvir and similar drugs are expected to reverse or alter these virally induced changes.

Key host cell pathways potentially modulated by NS5A inhibitors like Ledipasvir include:

  • Innate Immune Signaling: HCV NS5A is a known antagonist of the host's interferon (IFN) signaling pathway, a critical component of the innate immune response to viral infections. NS5A can interfere with the production and signaling of interferons, thereby dampening the antiviral state of the host cell.[1] Treatment with NS5A inhibitors is anticipated to restore the functionality of these pathways.

  • Lipid Metabolism: The HCV lifecycle is intimately linked with the host's lipid metabolism. The virus utilizes host lipids for replication, assembly, and egress. NS5A plays a role in hijacking the host's lipid machinery.[2][3] Consequently, NS5A inhibitors may influence the expression of genes and proteins involved in lipid synthesis, transport, and storage.[4]

  • Cell Proliferation and Apoptosis: To ensure its own survival and propagation, HCV can manipulate host cell proliferation and apoptosis pathways. NS5A has been implicated in these processes through its interaction with various cellular proteins.

The following tables summarize the potential effects of Ledipasvir on these pathways, based on findings from studies on other NS5A inhibitors and related antiviral compounds.

Table 1: Comparative Effects on Innate Immune Signaling Pathways
Gene/ProteinDrug ClassObserved Effect in a Research ContextImplication for Host Cell Pathway
Interferon-Stimulated Genes (ISGs) NS5A Inhibitors (general)Upregulation of ISGs post-treatment[5]Restoration of the host's natural antiviral defense mechanism.
RIG-I NS5A Inhibitors (inferred)Potential restoration of RIG-I signalingEnhanced recognition of viral RNA and initiation of the interferon response.
STAT1 NS5A Inhibitors (inferred)Potential for normalized STAT1 phosphorylation and nuclear translocationRe-establishment of the JAK-STAT signaling cascade, crucial for interferon response.
Table 2: Comparative Effects on Lipid Metabolism Pathways
Gene/ProteinDrug ClassObserved Effect in a Research ContextImplication for Host Cell Pathway
Apolipoproteins (e.g., ApoE) Sofosbuvir/LedipasvirSignificant reduction in serum apolipoprotein levels post-treatment[6]Alteration of lipoprotein metabolism, potentially disrupting viral assembly and release.
Fatty Acid Synthase (FASN) HCV InfectionUpregulation by HCVNS5A inhibitors may contribute to the normalization of fatty acid synthesis.
Sterol-regulatory element-binding proteins (SREBPs) HCV InfectionActivation by HCVInhibition of NS5A could lead to a downregulation of cholesterol and fatty acid biosynthesis pathways.

Experimental Protocols

To validate the effects of this compound on host cell pathways, researchers can employ transcriptomic and proteomic analyses. Below are detailed methodologies for these key experiments.

Transcriptomic Analysis using RNA-Sequencing (RNA-Seq)

This protocol outlines the steps to analyze changes in gene expression in human hepatoma cells (e.g., Huh7) upon treatment with Ledipasvir.

  • Cell Culture and Treatment:

    • Culture Huh7 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with a therapeutically relevant concentration of this compound (and a vehicle control, e.g., DMSO) for 24, 48, and 72 hours.

  • RNA Extraction:

    • Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).

  • Library Preparation and Sequencing:

    • Prepare RNA-Seq libraries from the extracted RNA using a kit such as the TruSeq Stranded mRNA Library Prep Kit (Illumina).

    • Perform sequencing on an Illumina sequencing platform (e.g., NovaSeq) to generate paired-end reads.[7]

  • Data Analysis:

    • Assess the quality of the raw sequencing reads using FastQC.

    • Align the reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.

    • Quantify gene expression levels using tools such as RSEM or featureCounts.

    • Perform differential gene expression analysis between Ledipasvir-treated and control samples using packages like DESeq2 or edgeR in R.

    • Conduct pathway and gene ontology enrichment analysis on the differentially expressed genes using tools like GSEA or DAVID to identify modulated host cell pathways.[8]

Proteomic Analysis using Mass Spectrometry

This protocol describes the methodology for identifying and quantifying changes in the host cell proteome following Ledipasvir treatment.

  • Cell Culture and Treatment:

    • Follow the same cell culture and treatment protocol as described for the RNA-Seq experiment.

  • Protein Extraction and Digestion:

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

    • Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • Tandem Mass Tag (TMT) Labeling (for quantitative proteomics):

    • Label the peptide samples from different conditions (e.g., control, Ledipasvir-treated) with different TMT isobaric tags according to the manufacturer's protocol (Thermo Fisher Scientific).

    • Combine the labeled samples.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Analyze the peptide mixture using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.[9]

  • Data Analysis:

    • Process the raw MS data using software such as Proteome Discoverer (Thermo Fisher Scientific) or MaxQuant.

    • Identify peptides and proteins by searching the data against a human protein database (e.g., UniProt).

    • Quantify the relative abundance of proteins based on the reporter ion intensities from the TMT tags.

    • Perform statistical analysis to identify differentially expressed proteins.

    • Conduct pathway and protein-protein interaction network analysis using tools like STRING or Cytoscape to understand the functional implications of the proteomic changes.[10]

Visualizing the Impact: Signaling Pathways and Workflows

To better illustrate the potential interactions and experimental processes, the following diagrams are provided.

HCV_Innate_Immune_Evasion cluster_virus HCV Infection cluster_host Host Cell HCV_RNA HCV RNA RIG_I RIG-I HCV_RNA->RIG_I sensed by NS5A NS5A Protein NS5A->RIG_I inhibits MAVS MAVS RIG_I->MAVS activates IRF3 IRF3 MAVS->IRF3 activates IFN Interferon (IFN) IRF3->IFN induces STAT1 STAT1 IFN->STAT1 activates (via receptor) ISGs Interferon-Stimulated Genes (ISGs) STAT1->ISGs induces transcription Ledipasvir Ledipasvir Ledipasvir->NS5A inhibits

Caption: HCV NS5A-mediated inhibition of the RIG-I signaling pathway and its reversal by Ledipasvir.

Lipid_Metabolism_Hijacking cluster_host Host Cell cluster_virus HCV Lifecycle SREBP SREBP FASN FASN SREBP->FASN upregulates Lipid_Droplets Lipid Droplets FASN->Lipid_Droplets promotes formation HCV_Replication HCV Replication Lipid_Droplets->HCV_Replication supports VLDL_Assembly VLDL Assembly HCV_Assembly HCV Assembly VLDL_Assembly->HCV_Assembly facilitates NS5A NS5A Protein HCV_Replication->NS5A NS5A->SREBP activates NS5A->VLDL_Assembly interacts with Ledipasvir Ledipasvir Ledipasvir->NS5A inhibits

Caption: Role of HCV NS5A in manipulating host lipid metabolism and the inhibitory action of Ledipasvir.

Proteomics_Workflow start Cell Culture & Ledipasvir Treatment protein_extraction Protein Extraction start->protein_extraction digestion Trypsin Digestion protein_extraction->digestion tmt_labeling TMT Labeling digestion->tmt_labeling lc_ms LC-MS/MS Analysis tmt_labeling->lc_ms data_analysis Data Analysis lc_ms->data_analysis end Pathway & Network Analysis data_analysis->end

Caption: Experimental workflow for quantitative proteomic analysis of Ledipasvir's effects on host cells.

References

Navigating the Analytical Maze: An Inter-laboratory Comparison of Ledipasvir D-tartrate Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the inter-laboratory validation of analytical methods for the precise quantification of Ledipasvir D-tartrate. This report details and compares various validated analytical techniques, offering a foundation for standardized, reproducible, and accurate measurements in pharmaceutical quality control and research.

This comparison guide delves into the prevalent analytical methodologies for the quantification of this compound, a critical component in the treatment of Hepatitis C. While a formal, large-scale inter-laboratory validation study for a single, standardized this compound quantification method is not extensively documented in publicly available literature, this guide synthesizes data from multiple independent validation studies of various methods. This approach provides a comparative overview of method performance across different laboratories and techniques, simulating an inter-laboratory comparison. The primary methods discussed are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), which are the most widely adopted for their precision and reliability.[1][2]

Comparative Analysis of Analytical Methods

The following tables summarize the performance characteristics of various HPLC and UPLC methods validated for the quantification of Ledipasvir. These tables are constructed from data reported in several independent studies, providing a basis for comparing method efficacy and robustness.

Table 1: High-Performance Liquid Chromatography (HPLC) Method Performance

ParameterMethod 1Method 2Method 3Method 4
Column Kromasil C18 (250 x 4.6 mm, 5 µm)[3]BDS C18 (250 mm, 4.6 mm, 5 µm)[4]Discovery C18 (250×4.6 mm, 5 µ particle size)[5]Thermohypersil C8 (4.6×250mm, 5μm)[6]
Mobile Phase Phosphate buffer (pH 3.5) and Methanol (45:55 v/v)[3]0.05% trifluoroacetic acid in methanol and 0.05% trifluoroacetic acid in acetonitrile (55:45)[4]0.1 % ortho phosphoric acid and acetonitrile (45:55 % v/v)[5]0.01M sodium dihydrogen phosphate (pH 2.5) and methanol (20:80)[6]
Flow Rate 1.0 mL/min[3]1.0 mL/min[4]1.0 mL/min[5]1.2 mL/min[6]
Detection Wavelength 259 nm[3]270 nm[4]270 nm[5]332 nm[6]
Retention Time 4.630 min[3]2.749 min[4]3.06 min[5]Not Specified
Linearity Range (µg/mL) Not Specified15 - 300[4]22.5 - 135[5]Not Specified
Accuracy (% Recovery) Not Specified99.81% - 100.10%[4]Not SpecifiedNot Specified
Precision (%RSD) Not Specified0.08511%[4]Not SpecifiedNot Specified
LOD (µg/mL) Not Specified1.064[4]Not SpecifiedNot Specified
LOQ (µg/mL) Not Specified3.224[4]Not SpecifiedNot Specified

Table 2: Ultra-Performance Liquid Chromatography (UPLC) Method Performance

ParameterMethod 1Method 2 (in human plasma)
Column AQUITY UPLC BEH C18 (150 mm x 2.1 mm, 2 µm)[7]C18 Zorbax eclipse plus (5 μm, 100 × 4.6 mm)[8]
Mobile Phase 0.1% Orthophosphoric acid and Methanol[7]10 mM ammonium acetate (pH 4.0), acetonitrile, and 0.1% methanolic formic acid (12:25:63, v/v/v)[8]
Flow Rate 1.0 mL/min[7]Not Specified
Detection Photodiode Array (PDA) at 236 nm[7]Tandem Mass Spectrometry (MS/MS)[8]
Retention Time 7.257 min[7]Not Specified (Total run time 2.8 min)[8]
Linearity Range (µg/mL) 45 - 135[7]0.005 - 2.1 (ng/mL converted to µg/mL)[8]
Accuracy (% Recovery) Not Specified88.93% (extraction recovery)[8]
Precision (%RSD) Not SpecifiedNot Specified
LOD (µg/mL) Not SpecifiedNot Specified
LOQ (µg/mL) Not SpecifiedNot Specified

Experimental Protocols

Below are detailed methodologies for representative HPLC and UPLC methods for the quantification of Ledipasvir. These protocols are based on the information gathered from the cited studies and are intended to provide a comprehensive understanding of the experimental setup.

Representative HPLC Method Protocol

This protocol is a composite based on common practices observed in the reviewed literature.[3][4][5]

1. Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A filtered and degassed mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid or 0.05% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) in a specified ratio (e.g., 45:55 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

  • Detection: UV detection at a wavelength between 259 nm and 270 nm.

  • Injection Volume: 10-20 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to obtain a stock solution of a specific concentration (e.g., 1000 µg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range.

  • Sample Preparation: For bulk drug analysis, accurately weigh the powder, dissolve it in the diluent, and dilute to the appropriate concentration. For dosage forms (tablets), weigh and finely powder a number of tablets. An amount of powder equivalent to a single dose is then accurately weighed, dissolved in the diluent, sonicated to ensure complete dissolution, filtered, and then diluted to the final concentration.[9]

4. Method Validation Parameters (as per ICH guidelines):

  • Specificity: Assessed by analyzing blank, placebo, and drug-spiked samples to ensure no interference from excipients.

  • Linearity: Determined by plotting a calibration curve of peak area versus concentration for a series of at least five standard solutions. The correlation coefficient (r²) should be close to 1.[4][7]

  • Accuracy: Evaluated by the recovery method, where a known amount of standard drug is added to pre-analyzed sample solutions at different concentration levels (e.g., 50%, 100%, and 150%). The percentage recovery is then calculated.[4][10]

  • Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day) studies by analyzing multiple replicates of the same sample. The relative standard deviation (%RSD) is calculated.[10]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the standard deviation of the response and the slope of the calibration curve.[4][11]

  • Robustness: Evaluated by making small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature to assess the method's reliability.[4]

Representative UPLC Method Protocol

This protocol is based on a stability-indicating RP-UPLC method.[7]

1. Instrumentation:

  • An Ultra-Performance Liquid Chromatography (UPLC) system with a binary solvent manager, sample manager, column heater, and a Photodiode Array (PDA) detector.

2. Chromatographic Conditions:

  • Column: AQUITY UPLC BEH C18 column (150 mm x 2.1 mm, 2 µm particle size).[7]

  • Mobile Phase: A gradient or isocratic mixture of 0.1% Orthophosphoric acid and Methanol.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: Not specified.

  • Detection: PDA detection at 236 nm.[7]

  • Injection Volume: Typically smaller than HPLC (e.g., 1-5 µL).

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and transfer 90 mg of Ledipasvir into a 100 mL volumetric flask, add 10 mL of Methanol, sonicate for 10 minutes, and then dilute with water.[7]

  • Working Standard Solutions: Further dilute the stock solution with water to achieve the desired concentrations for the calibration curve.

  • Sample Preparation: Similar to the HPLC method, involving weighing, dissolving, sonicating, filtering, and diluting the tablet powder.

4. Method Validation:

  • The validation parameters (specificity, linearity, accuracy, precision, LOD, LOQ, and robustness) are assessed according to ICH guidelines, similar to the HPLC method validation.[7]

Inter-laboratory Validation Workflow

G Inter-laboratory Validation Workflow for this compound Quantification cluster_0 Phase 1: Planning and Protocol Development cluster_1 Phase 2: Material Preparation and Distribution cluster_2 Phase 3: Laboratory Analysis cluster_3 Phase 4: Data Analysis and Reporting A Define Study Objectives & Acceptance Criteria B Select & Optimize Analytical Method A->B C Develop Detailed Standard Operating Procedure (SOP) B->C D Prepare Homogeneous & Stable Test Samples C->D E Characterize Reference Material D->E F Distribute Samples & SOP to Participating Labs E->F G Participating Labs Analyze Samples F->G H Report Results According to SOP G->H I Statistical Analysis of Results (e.g., ANOVA, Cochran's test) H->I J Evaluate Method Performance (Repeatability & Reproducibility) I->J K Publish Final Validation Report J->K L Standardized Method K->L Method Standardization

References

Benchmarking Ledipasvir D-tartrate: A Comparative Analysis Against Resistant HCV Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Foster City, CA – November 13, 2025 – In the rapidly evolving landscape of Hepatitis C Virus (HCV) therapeutics, the efficacy of direct-acting antivirals (DAAs) against emerging resistance-associated substitutions (RASs) is a critical determinant of clinical success. This guide provides a comprehensive benchmark of Ledipasvir D-tartrate's in vitro activity against a panel of key HCV NS5A RASs, with a comparative analysis against other leading NS5A inhibitors. The data presented herein, supported by detailed experimental protocols, offers valuable insights for researchers, scientists, and drug development professionals in the field of virology and infectious diseases.

Ledipasvir, a potent inhibitor of the HCV NS5A protein, is a cornerstone of several combination therapies for chronic HCV infection.[1] However, the emergence of viral variants with reduced susceptibility can impact treatment outcomes. Understanding the in vitro potency of Ledipasvir and other NS5A inhibitors against these resistant strains is paramount for optimizing treatment strategies and guiding the development of next-generation antivirals.

Comparative Antiviral Activity of NS5A Inhibitors

The following tables summarize the 50% effective concentration (EC50) values of this compound and a selection of other NS5A inhibitors against wild-type (WT) HCV and a panel of clinically relevant RASs in the NS5A protein of HCV genotypes 1a and 1b. The data is derived from in vitro studies utilizing HCV replicon assays.

Table 1: Antiviral Activity against HCV Genotype 1a NS5A RASs
NS5A SubstitutionLedipasvir (LDV) EC50 (nM)Fold Change vs. WTVelpatasvir (VEL) EC50 (pM)Daclatasvir (DCV) EC50 (pM)Elbasvir (EBR) EC50 (pM)Pibrentasvir (PIB) EC50 (pM)
Wild-Type 0.031 - 1.9 9 4 1.8
M28T18.96101.81,200121.7
Q30E29.59521.115,0001,1001.8
Q30H>1000>32,2584.827,00011,0002.1
Q30R>1000>32,2582.142,000>100,0002.1
L31M>1000>32,2583.34,2001,1001.9
L31V>1000>32,2582.61,5001,2002.0
Y93H1033,309241,1001,1004.6
Y93N>1000>32,25811026,00019,0004.8

Data compiled from multiple sources.

Table 2: Antiviral Activity against HCV Genotype 1b NS5A RASs
NS5A SubstitutionLedipasvir (LDV) EC50 (nM)Fold Change vs. WTVelpatasvir (VEL) EC50 (pM)Daclatasvir (DCV) EC50 (pM)Elbasvir (EBR) EC50 (pM)Pibrentasvir (PIB) EC50 (pM)
Wild-Type 0.004 - 2.2 1 1 4.3
L31V0.28702.12414.1
Y93H5.31,3194.4281,1004.9
L31V + Y93H11829,50010015,0001,1005.2

Data compiled from multiple sources.

The data clearly indicates that while Ledipasvir is highly potent against wild-type HCV, certain single amino acid substitutions, particularly in genotype 1a at positions Q30, L31, and Y93, can lead to a significant reduction in its activity.[1] Notably, next-generation NS5A inhibitors such as Velpatasvir and Pibrentasvir demonstrate a higher barrier to resistance, maintaining picomolar potency against many of the RASs that confer high-level resistance to Ledipasvir.

Experimental Protocols

The in vitro antiviral activity data presented in this guide was generated using the HCV subgenomic replicon assay. This widely accepted method allows for the quantification of HCV RNA replication in a cell-based system.

HCV Replicon Assay for Antiviral Activity (EC50 Determination)

1. Cell Culture and Replicons:

  • Huh-7 human hepatoma cells, or their derivatives (e.g., Huh-7.5), which are highly permissive for HCV replication, are used.
  • Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics.
  • Subgenomic HCV replicon constructs, typically containing the genetic information for the HCV non-structural proteins (NS3 to NS5B) and a reporter gene (e.g., luciferase), are used. These replicons are engineered with specific NS5A resistance-associated substitutions.

2. RNA Transcription and Electroporation:

  • The replicon plasmids are linearized, and in vitro transcription is performed to generate replicon RNA.
  • Huh-7 cells are harvested and electroporated with the in vitro-transcribed replicon RNA. This process introduces the HCV RNA into the host cells.

3. Antiviral Compound Treatment:

  • Following electroporation, the cells are seeded into 96-well plates.
  • Serial dilutions of the antiviral compounds (e.g., this compound) are prepared in DMSO and added to the cells. A final DMSO concentration of 0.5% is typically maintained across all wells.
  • The cells are incubated with the compounds for a period of 72 hours.

4. Quantification of HCV Replication:

  • After the incubation period, cell viability is assessed using a suitable assay (e.g., CellTiter-Glo).
  • HCV replication is quantified by measuring the activity of the reporter gene (e.g., luciferase). The luciferase signal is directly proportional to the level of replicon RNA in the cells.

5. Data Analysis and EC50 Calculation:

  • The luciferase data is normalized to the cell viability data to account for any cytotoxic effects of the compounds.
  • The 50% effective concentration (EC50), which is the concentration of the compound that inhibits 50% of HCV replication, is calculated by fitting the dose-response data to a four-parameter logistic regression model.
  • The fold change in EC50 for a resistant mutant is calculated by dividing its EC50 value by the EC50 value of the wild-type replicon.

Visualizing the Mechanism and Workflow

To further elucidate the context of this research, the following diagrams, generated using Graphviz, illustrate the HCV NS5A signaling pathway and the experimental workflow.

HCV_NS5A_Pathway cluster_host_cell Hepatocyte cluster_hcv_lifecycle HCV Life Cycle ER Endoplasmic Reticulum Replication_Complex HCV Replication Complex (Membranous Web) HCV_RNA HCV RNA Replication_Complex->HCV_RNA RNA Replication Virion_Assembly Virion Assembly & Egress Replication_Complex->Virion_Assembly Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS_Proteins Non-Structural Proteins (NS3, NS4A, NS4B, NS5A, NS5B) Polyprotein->NS_Proteins Proteolytic Processing NS_Proteins->Replication_Complex NS5A NS5A NS5A->Replication_Complex Essential Component NS5A->Virion_Assembly Role in Assembly Ledipasvir Ledipasvir (NS5A Inhibitor) Ledipasvir->NS5A Inhibits NS_Proteans NS_Proteans NS_Proteans->NS5A

Caption: HCV NS5A protein's central role in replication and virion assembly, and the inhibitory action of Ledipasvir.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Replicon_Plasmid HCV Replicon Plasmid (WT or RAS) In_Vitro_Transcription In Vitro Transcription Replicon_Plasmid->In_Vitro_Transcription Replicon_RNA Replicon RNA In_Vitro_Transcription->Replicon_RNA Electroporation Electroporation Replicon_RNA->Electroporation Huh7_Cells Huh-7 Cells Huh7_Cells->Electroporation Seeding Seed Cells in 96-well Plates Electroporation->Seeding Treatment Add Serial Dilutions of Ledipasvir Seeding->Treatment Incubation Incubate for 72 hours Treatment->Incubation Luciferase_Assay Quantify HCV Replication (Luciferase Assay) Incubation->Luciferase_Assay Cell_Viability_Assay Assess Cell Viability Incubation->Cell_Viability_Assay EC50_Calculation Calculate EC50 Values Luciferase_Assay->EC50_Calculation Cell_Viability_Assay->EC50_Calculation Fold_Change Determine Fold Change in Resistance EC50_Calculation->Fold_Change

Caption: Workflow for determining the antiviral activity (EC50) of Ledipasvir using an HCV replicon assay.

Conclusion

This comparative analysis underscores the potent antiviral activity of this compound against wild-type HCV, while also highlighting the challenges posed by specific NS5A resistance-associated substitutions. The provided in vitro data serves as a valuable resource for the scientific community, offering a clear benchmark for the activity of Ledipasvir in the context of HCV resistance. Furthermore, the detailed experimental protocol and illustrative diagrams provide a robust framework for future research and development in the pursuit of more effective and durable HCV therapies. Continued surveillance of emerging RASs and the development of next-generation inhibitors with improved resistance profiles remain critical to achieving the goal of global HCV eradication.

References

Safety Operating Guide

Proper Disposal of Ledipasvir D-tartrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe and compliant disposal of Ledipasvir D-tartrate in a research environment, ensuring the protection of personnel and the environment.

This document provides a comprehensive, step-by-step protocol for the proper disposal of this compound, a potent antiviral compound. Adherence to these procedures is critical to mitigate environmental contamination and ensure compliance with federal and local regulations. The information is intended for researchers, scientists, and drug development professionals who handle this substance in a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides critical safety information, including handling precautions and personal protective equipment (PPE) requirements.

Key Safety Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, protective gloves, and impervious clothing, when handling this compound.[1]

  • Ventilation: Use the substance only in areas with adequate exhaust ventilation to avoid inhalation of dust or aerosols.[1]

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with large amounts of water.[1][2]

  • Spill Management: In the event of a spill, collect the spillage and dispose of it as hazardous waste.[1] Avoid dust formation and ensure the area is well-ventilated.[2][3]

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste, including this compound, is regulated by several agencies to protect public health and the environment.[4][5] In the United States, the primary regulatory bodies are:

  • Environmental Protection Agency (EPA): The EPA regulates the disposal of hazardous waste, including certain pharmaceuticals, under the Resource Conservation and Recovery Act (RCRA).[4][5]

  • Drug Enforcement Administration (DEA): The DEA has specific regulations for the disposal of controlled substances.[4]

  • State and Local Regulations: Many states have their own, often more stringent, regulations for pharmaceutical waste disposal.[4]

It is the responsibility of the waste generator to determine if the pharmaceutical waste is classified as hazardous.[6] Under no circumstances should waste medication be disposed of down the drain.[6]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the approved procedure for disposing of this compound waste generated in a laboratory setting.

1. Waste Identification and Segregation:

  • Characterize the Waste: Determine if the this compound waste is considered hazardous according to RCRA criteria (ignitability, corrosivity, reactivity, toxicity). The SDS for Ledipasvir indicates it is harmful if swallowed and very toxic to aquatic life with long-lasting effects, suggesting it should be managed as a hazardous waste.[1]

  • Segregate Waste Streams: Do not mix this compound waste with non-hazardous laboratory trash. It should be collected in a designated, properly labeled hazardous waste container.

2. Containerization and Labeling:

  • Use Appropriate Containers: Collect waste in a container that is compatible with the chemical, in good condition, and has a secure, tight-fitting lid.

  • Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste," the name of the chemical (this compound), and the specific hazard (e.g., "Toxic," "Aquatic Hazard").

3. On-site Accumulation and Storage:

  • Accumulation Time Limits: Adhere to the accumulation time limits for hazardous waste as specified by the EPA and your state's environmental agency.

  • Secure Storage: Store the waste container in a designated, secure area away from general laboratory traffic. The storage area should be well-ventilated.

4. Off-site Disposal:

  • Engage a Licensed Waste Hauler: Arrange for the collection and disposal of the hazardous waste by a licensed and reputable hazardous waste disposal company.

  • Manifesting: Ensure that a hazardous waste manifest accompanies the shipment. This document tracks the waste from its point of generation to its final disposal facility.

  • Incineration: The recommended disposal method for most pharmaceutical waste is incineration at a permitted treatment facility.[5][7] Some regulations specifically require incineration for pharmaceutical waste.[6]

Quantitative Data Summary

ParameterGuideline/RegulationSource
Hazard Classification Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1)[1]
Primary Disposal Method Incineration at an approved/permitted waste disposal plant[1][5][6][7]
Container Labeling "Hazardous Waste," Chemical Name, Hazard CharacteristicsGeneral Hazardous Waste Regulations
PPE Requirements Safety goggles, protective gloves, impervious clothing[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

G A Step 1: Waste Generation (this compound) B Step 2: Characterize Waste (Consult SDS and RCRA) A->B C Step 3: Segregate as Hazardous Pharmaceutical Waste B->C D Step 4: Collect in Designated, Labeled Container C->D E Step 5: Store Securely (Adhere to Accumulation Limits) D->E F Step 6: Arrange for Pickup by Licensed Waste Hauler E->F G Step 7: Transport to Permitted Treatment Facility (with Manifest) F->G H Step 8: Final Disposal (Incineration) G->H

Caption: Workflow for the compliant disposal of this compound.

References

Essential Safety and Logistical Information for Handling Ledipasvir D-tartrate

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive guidance on the safe handling of Ledipasvir D-tartrate, a potent active pharmaceutical ingredient (API). The following procedures are designed for researchers, scientists, and drug development professionals to minimize exposure risk and ensure a safe laboratory environment.

Hazard Identification and Occupational Exposure

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent inhalation, skin, and eye contact. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.

Protection Type Recommended PPE Specifications and Best Practices
Respiratory Protection A suitable respirator is recommended[1]. For potent compounds, a Powered Air-Purifying Respirator (PAPR) may be necessary, especially when handling powders outside of a containment system[3][4].Ensure proper fit testing and regular maintenance of respirators. Surgical masks do not offer adequate respiratory protection from drug exposure[5].
Eye Protection Safety goggles with side-shields are required[1]. A face shield can also be used for full facial protection[5].Select eyewear that provides a complete seal around the eyes to protect from dust and splashes.
Hand Protection Wear protective, impervious gloves[1][6]. Double gloving is recommended when handling potent compounds.Change gloves frequently and immediately if they become contaminated. Wash hands thoroughly after removing gloves.
Body Protection An impervious, long-sleeved laboratory coat or gown is mandatory. Disposable coveralls ("bunny suits") offer head-to-toe protection[5].Gowns should close in the back and have tight-fitting cuffs[5]. Protective clothing should not be worn outside of the designated handling area.
Foot Protection Closed-toe shoes are required. Disposable shoe covers should be worn over footwear[5].High heels should be avoided as they can tear shoe covers[5].

Safe Handling Procedures

Adherence to standard operating procedures is essential for minimizing the risk of exposure during the handling of this compound.

3.1. Engineering Controls

  • Ventilation: All handling of Ledipasvir powder should be conducted in a certified chemical fume hood, a glove box, or other suitable containment enclosure to ensure adequate ventilation[1].

  • Containment: For weighing and transferring potent compounds, consider using barrier isolators or glove bags to minimize the release of airborne particles[4][7].

3.2. Procedural Guidance

  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. Designate a specific area for handling Ledipasvir and ensure it is clean and uncluttered.

  • Donning PPE: Follow a strict sequence for putting on PPE to ensure complete protection. A general workflow is outlined below.

  • Handling:

    • Avoid the formation of dust and aerosols[1].

    • Do not eat, drink, or smoke in the handling area[1][2].

    • Wash hands thoroughly after handling the material[1][2].

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. A general workflow is provided below.

  • Decontamination: Clean all surfaces and equipment that have come into contact with Ledipasvir using an appropriate cleaning agent.

Diagram generation is not possible. The following textual representation outlines the logical flow for donning and doffing PPE.

dot

PPE_Donning_Workflow cluster_donning PPE Donning Workflow shoe_covers 1. Shoe Covers gloves1 2. Inner Gloves shoe_covers->gloves1 coverall 3. Coverall/Gown gloves1->coverall respirator 4. Respirator coverall->respirator goggles 5. Goggles/Face Shield respirator->goggles gloves2 6. Outer Gloves goggles->gloves2

Caption: A typical workflow for donning Personal Protective Equipment.

dot

PPE_Doffing_Workflow cluster_doffing PPE Doffing Workflow gloves_outer 1. Outer Gloves coverall_shoes 2. Coverall & Shoe Covers gloves_outer->coverall_shoes goggles_shield 3. Goggles/Face Shield coverall_shoes->goggles_shield respirator_doff 4. Respirator goggles_shield->respirator_doff gloves_inner 5. Inner Gloves respirator_doff->gloves_inner

Caption: A typical workflow for doffing Personal Protective Equipment.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and potential harm to others.

4.1. Waste Segregation

  • All materials contaminated with Ledipasvir, including disposable PPE, weighing papers, and cleaning materials, must be treated as hazardous waste[8].

  • Segregate contaminated waste into clearly labeled, sealed containers.

4.2. Disposal Methods

  • Primary Disposal: Contaminated waste should be disposed of through an approved hazardous waste disposal facility[1][2]. Incineration at a high temperature is a common method for destroying pharmaceutical waste.

  • Environmental Precautions: Avoid releasing Ledipasvir into the environment[1]. Do not dispose of this material down the drain or in the regular trash.

The following table outlines the disposal plan for different types of waste generated during the handling of this compound.

Waste Type Disposal Container Disposal Method
Unused Ledipasvir Powder Labeled, sealed hazardous waste container.Collection by a licensed hazardous waste disposal service.
Contaminated Labware (disposable) Labeled hazardous waste bag or container.Incineration through a certified waste management company.
Contaminated PPE Labeled hazardous waste bag.Incineration through a certified waste management company.
Spill Cleanup Materials Labeled, sealed hazardous waste container.Collection by a licensed hazardous waste disposal service.

For more detailed guidance on pharmaceutical waste disposal, consult local environmental regulations and institutional policies[9][10].

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.